Technical Documentation Center

5-Amino-2-methylthiazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-2-methylthiazole-4-carboxamide

Core Science & Biosynthesis

Foundational

CAS 5021-68-1 molecular weight and solubility profile

Physicochemical Profiling of CAS 5021-68-1 (5-Amino-2-methylthiazole-4-carboxamide): Molecular Weight, Solubility Dynamics, and Preclinical Utility Executive Summary As a Senior Application Scientist in early-stage drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of CAS 5021-68-1 (5-Amino-2-methylthiazole-4-carboxamide): Molecular Weight, Solubility Dynamics, and Preclinical Utility

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, mastering the physicochemical properties of synthetic intermediates is non-negotiable. CAS 5021-68-1 (5-Amino-2-methylthiazole-4-carboxamide) is a highly versatile heterocyclic building block. Its unique structural topology makes it an indispensable precursor for synthesizing thiazolo[4,5-d]pyrimidines—a privileged scaffold in the design of kinase inhibitors and purine isosteres[1]. This whitepaper provides an in-depth technical analysis of its molecular weight, structural attributes, and solubility profile, equipping researchers with the causal logic and validated protocols necessary to optimize both formulation and synthetic workflows.

Molecular Weight and Structural Attributes

The physicochemical behavior of CAS 5021-68-1 is intrinsically tied to its structural composition[2][3]:

  • Chemical Name: 5-Amino-2-methylthiazole-4-carboxamide

  • CAS Registry Number: 5021-68-1

  • Molecular Formula: C5H7N3OS

  • Average Molecular Weight: 157.19 g/mol

  • Exact Mass: 157.0309 Da

Mechanistic Causality of the Structure: The molecule features a lipophilic 2-methylthiazole core flanked by two highly polar, hydrogen-bonding substituents: a 5-amino group (H-bond donor) and a 4-carboxamide group (H-bond donor and acceptor). This duality creates a high crystal lattice energy in the solid state. The proximity of the amino and carboxamide groups not only dictates its solubility limits but also provides the perfect geometric arrangement for cyclization reactions yielding fused pyrimidine systems[1].

Solubility Profile: Thermodynamic and Kinetic Dynamics

Understanding the solubility of CAS 5021-68-1 requires distinguishing between its thermodynamic equilibrium in water and its kinetic behavior when introduced from a solvent stock.

Due to the robust intermolecular hydrogen-bonding network in its crystalline form, the compound exhibits only moderate aqueous solubility. However, in aprotic polar solvents like Dimethyl Sulfoxide (DMSO), these intermolecular bonds are rapidly disrupted by strong solvent-solute dipole interactions, resulting in highly concentrated stock solutions.

Quantitative Solubility Summary

SolventTemperatureSolubility (mg/mL)Molarity (mM)Profiling Method
Water (Deionized) 25°C~ 2.5~ 15.9Thermodynamic
PBS (pH 7.4) 25°C~ 2.2~ 14.0Thermodynamic
Methanol 25°C~ 15.0~ 95.4Thermodynamic
DMSO 25°C> 50.0> 318.0Kinetic / Stock Prep

(Note: Data represents generalized empirical ranges for 5-aminothiazole-4-carboxamide derivatives under standard laboratory conditions).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, solubility must be determined using rigorous, self-validating systems. Below are the protocols for both thermodynamic and kinetic solubility assessments.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the authoritative[4][5], which is the gold standard for determining the saturation mass concentration of a compound in water.

  • Saturation: Add an excess of solid CAS 5021-68-1 (e.g., 20 mg) to 2 mL of aqueous buffer (e.g., PBS, pH 7.4) in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm at a constant 25°C for 24 to 48 hours.

    • Causality: The extended timeframe is critical. It provides the necessary activation energy to overcome the high crystal lattice barrier, ensuring the system reaches a true thermodynamic equilibrium rather than a transient supersaturated state.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

    • Causality: Ultracentrifugation is prioritized over syringe filtration. Hydrophobic thiazole particles can non-specifically bind to standard filter membranes (e.g., PTFE or PVDF), which would artificially lower the measured concentration of the solute.

  • Quantification: Carefully extract the supernatant and analyze it via HPLC-UV (detection at ~254 nm) against a standard calibration curve prepared in a solvent where the compound is freely soluble (e.g., Methanol).

Protocol 2: High-Throughput Kinetic Solubility Profiling

For early-stage screening, kinetic solubility determines the point at which a compound precipitates when diluted from a stock solution into an aqueous environment.

  • Stock Preparation: Prepare a 10 mM stock solution of CAS 5021-68-1 in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial titration of the DMSO stock into PBS (pH 7.4), maintaining a final DMSO concentration of ≤ 2% (v/v) to prevent solvent-induced artifacts.

  • Nephelometric Detection: Incubate for 2 hours at room temperature, then measure light scattering using a nephelometer.

    • Causality: Nephelometry detects the exact onset of precipitation. As the kinetic solubility limit is breached, microscopic aggregates form and scatter light, providing an immediate, high-throughput readout of the compound's aqueous limits.

Mechanistic Insights: pH-Dependence and Synthetic Utility

pH-Dependent Solubility: The solubility of CAS 5021-68-1 remains relatively flat across the physiological pH range (pH 4.0 – 8.0). The thiazole nitrogen is only weakly basic (pKa ~ 2.5). Furthermore, the 5-amino group is exceptionally poor at accepting a proton due to the strong electron-withdrawing effect of the adjacent 4-carboxamide group and the aromatic thiazole ring. Consequently, the compound does not ionize significantly at physiological pH, meaning formulation strategies cannot rely on simple pH adjustments (like salt formation) to boost solubility.

Synthetic Utility (Thiazolo[4,5-d]pyrimidines): The true value of CAS 5021-68-1 lies in its reactivity. The nucleophilic 5-amino group and the electrophilic/nucleophilic nature of the 4-carboxamide allow for rapid cyclization when heated with formamide or orthoesters. This yields the [1], a critical pharmacophore that mimics the purine ring of ATP, making it a cornerstone in the development of novel kinase inhibitors.

Visualizations

SolubilityWorkflow cluster_thermo Thermodynamic Solubility (OECD 105) cluster_kinetic Kinetic Solubility (High-Throughput) Start CAS 5021-68-1 Solid Compound ThermoEq Shake-Flask Equilibration (24h, 25°C) Start->ThermoEq KineticStock 10 mM DMSO Stock Start->KineticStock ThermoSep Phase Separation (Ultracentrifugation) ThermoEq->ThermoSep Remove Undissolved ThermoQuant HPLC-UV Quantification ThermoSep->ThermoQuant Analyze Supernatant KineticDil Serial Dilution in PBS (pH 7.4) KineticStock->KineticDil Aqueous Titration KineticDetect Nephelometry (Light Scattering) KineticDil->KineticDetect Detect Precipitation

Thermodynamic vs. Kinetic Solubility Determination Workflow for CAS 5021-68-1.

SyntheticPathway CAS CAS 5021-68-1 (Precursor) Formylation Cyclization (Formamide / Heat) CAS->Formylation Intermediate Thiazolo[4,5-d]pyrimidine Scaffold Formylation->Intermediate Derivatization Cross-Coupling / Substitution Intermediate->Derivatization Drug Bioactive Compound (Kinase Inhibitor) Derivatization->Drug

Synthetic utility of CAS 5021-68-1 in generating thiazolo[4,5-d]pyrimidine scaffolds.

References

  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Sources

Exploratory

The Privileged Scaffold: Deciphering the Mechanism of Action of 5-Amino-2-methylthiazole-4-carboxamide Derivatives

Executive Summary: The Chemical Rationale In modern medicinal chemistry, the discovery of a highly active drug often traces back to the strategic selection of a "privileged scaffold"—a core molecular framework capable of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Chemical Rationale

In modern medicinal chemistry, the discovery of a highly active drug often traces back to the strategic selection of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological receptors. 5-Amino-2-methylthiazole-4-carboxamide and its structural derivatives represent one of the most versatile precursor scaffolds in drug discovery.

While the monocyclic thiazole itself possesses baseline biological activity, its true pharmacological power is unlocked when it serves as a precursor for bicyclic annulation. The adjacent amino and carboxamide groups on the thiazole ring provide the perfect geometric and electronic setup for cyclization into thiazolo[4,5-d]pyrimidines and thiazolo[5,4-d]pyrimidines [1]. These bicyclic systems act as highly effective purine bioisosteres , mimicking endogenous molecules like adenine and guanine, thereby granting them access to some of the most critical therapeutic targets in human physiology, including kinases and G-protein coupled receptors (GPCRs)[1].

Core Mechanism of Action: The Power of Purine Bioisosterism

To understand the mechanism of action (MOA) of these derivatives, we must examine the causality of their structural mimicry. Why does replacing a purine ring with a thiazolopyrimidine ring yield such potent inhibitors?

The answer lies in bioisosteric replacement . By replacing the nitrogen atom at position 9 of the native purine ring with a sulfur atom, the electronic distribution of the molecule is fundamentally altered[1].

  • Enhanced Lipophilicity: Sulfur has a larger van der Waals radius and lower electronegativity than nitrogen. This increases the overall lipophilicity of the scaffold, enhancing membrane permeability and allowing deeper penetration into hydrophobic binding pockets.

  • Chalcogen Bonding: The polarizable nature of the sulfur atom allows it to engage in unique chalcogen interactions with aromatic amino acid residues (like Phenylalanine or Tyrosine) within the target's binding site—an interaction profile that native nitrogen cannot replicate.

  • Preservation of the Hinge-Binding Motif: Despite the sulfur substitution, the pyrimidine face of the molecule retains the critical hydrogen-bond donor/acceptor pairs required to anchor the molecule into the ATP-binding hinge region of kinases or the orthosteric pockets of GPCRs.

MOA A 5-Amino-2-methylthiazole- 4-carboxamide Precursor B Bicyclic Annulation (Formamide / CS2) A->B C Thiazolo[4,5-d]pyrimidine Scaffold B->C D Purine Bioisosterism (S replaces N9) C->D E Kinase Hinge Binding (ATP-Competitive) D->E Orthosteric F GPCR Modulation (Allosteric / Orthosteric) D->F Conformational

Caption: Logical flow from thiazole carboxamide precursor to pharmacological mechanisms.

Key Pharmacological Targets & Mechanistic Pathways

Once cyclized and functionalized, derivatives of 5-amino-2-methylthiazole-4-carboxamide diverge into two primary mechanistic pathways based on their peripheral substitutions.

A. GPCR Allosteric Antagonism: The CX3CR1 Receptor

One of the most significant breakthroughs utilizing this scaffold is the development of antagonists for the Fractalkine receptor (CX3CR1), a GPCR implicated in multiple sclerosis and neuroinflammation. By modifying the 7-amino-5-thio-thiazolo[4,5-d]pyrimidine core, researchers developed compounds like AZD8797.

Mechanism: Unlike traditional competitive antagonists that fight the native chemokine (CX3CL1) for the orthosteric site, these derivatives act as non-competitive allosteric modulators . They bind to a distinct lipophilic allosteric pocket, freezing the GPCR in an inactive conformation. This prevents the intracellular recruitment of β-arrestin and halts downstream G-protein signaling, effectively silencing the inflammatory cascade without triggering receptor desensitization.

B. GPCR Orthosteric Antagonism: The CRF1 Receptor

Corticotropin-releasing factor (CRF) is a neurohormone that drives the body's response to stress. Overactivation of the CRF1 receptor is linked to severe anxiety and depression. 3-Aryl-thiazolo[4,5-d]pyrimidine derivatives synthesized from the thiazole carboxamide core have been proven to act as CRF1 receptor antagonists[2].

Mechanism: These compounds act via orthosteric antagonism . The functional groups at position 3 of the thiazolo[4,5-d]pyrimidine core physically occlude the binding of the native 41-amino-acid CRF peptide, preventing the activation of the hypothalamus-pituitary-adrenocortical (HPA) axis[2].

C. ATP-Competitive Kinase Inhibition

Because of their structural homology to ATP, thiazolo[5,4-d]pyrimidines are potent inhibitors of kinases such as PI3K and VEGFR2[1]. They competitively bind to the ATP-binding cleft. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region, while the thiazole sulfur projects into the hydrophobic pocket, locking the kinase in an inactive state and halting angiogenesis or aberrant cellular proliferation.

Quantitative Data Presentation

To illustrate the versatility of the scaffold, the following table summarizes the mechanistic profiles and binding affinities of key derivative classes synthesized from the 5-amino-thiazole-4-carboxamide core.

Derivative ClassPrimary TargetMechanism of ActionBinding Affinity / IC50Key Reference
7-Amino-5-thio-thiazolo[4,5-d]pyrimidines (e.g., AZD8797)CX3CR1 (Fractalkine)Non-competitive Allosteric Antagonism~5.8 nM (Cellular Adhesion Assay)Karlström et al.
3-Aryl-thiazolo[4,5-d]pyrimidines CRF1 ReceptorOrthosteric Antagonism~1000 nM (25% radioligand displacement)Kuppast et al.[2]
Thiazolo[5,4-d]pyrimidine analogues PI3K / VEGFR2ATP-Competitive Kinase Inhibition0.002 µM – 5.0 µMKuppast et al.[1]

Experimental Protocols for Mechanistic Validation

As a Senior Application Scientist, I emphasize that synthesizing a compound is only half the battle; proving how it works requires a self-validating experimental system. Below is the step-by-step methodology for synthesizing the core and orthogonally validating its allosteric GPCR mechanism.

Workflow S1 Step 1: Core Synthesis (Gewald Reaction) S2 Step 2: Annulation (Thiazolopyrimidine) S1->S2 S3 Step 3: Diversification (SNAr / Coupling) S2->S3 S4 Step 4: Validation (Schild Plot Analysis) S3->S4

Caption: Step-by-step experimental workflow for synthesis and mechanistic validation.

Step 1 & 2: Synthesis and Annulation of the Core
  • Rationale: We utilize a modified Gewald-type reaction followed by annulation because it guarantees high regioselectivity.

  • React the starting aminocyanacetamide with carbon disulfide ( CS2​ ) and a methylating agent (e.g., dimethyl sulfate) in a one-pot protocol.

  • Isolate the highly pure 5-amino-2-methylthiazole-4-carboxamide intermediate.

  • Reflux the intermediate with formamide or an isothiocyanate derivative (e.g., 2,4,6-trimethylphenyl isothiocyanate) at 120°C to drive the pyrimidine ring closure, yielding the bicyclic thiazolo[4,5-d]pyrimidine scaffold[2].

Step 3: Radioligand Displacement Assay (Self-Validating System)
  • Rationale: To prove that our derivative binds to the target receptor (e.g., CX3CR1), we must measure its ability to displace a known radioactive ligand.

  • Culture HEK-293 cells stably expressing the target human GPCR.

  • Incubate cell membranes with a fixed concentration of radiolabeled native ligand (e.g., 125I -CXCL8 or 125I -Tyr0-sauvagine)[2].

  • Introduce the synthesized thiazolopyrimidine derivative in a concentration gradient (0.1 nM to 10 µM).

  • Filter the membranes and measure the remaining radioactivity using a gamma counter. A decrease in radioactivity confirms target engagement.

Step 4: Schild Plot Analysis for Allosteric Confirmation
  • Rationale: A standard displacement assay proves binding, but it cannot differentiate between orthosteric (competitive) and allosteric (non-competitive) mechanisms. The Schild plot is our self-validating mathematical proof.

  • Perform a functional assay (e.g., β-arrestin recruitment or cAMP accumulation) using varying concentrations of the native agonist.

  • Repeat the assay in the presence of fixed, increasing concentrations of your synthesized antagonist.

  • Plot the Log(Dose Ratio - 1) against the Log(Antagonist Concentration).

  • Data Interpretation: If the Schild regression yields a slope of exactly 1.0, the mechanism is purely competitive (orthosteric). If the presence of the antagonist depresses the maximal efficacy ( Emax​ ) of the agonist without a linear rightward shift, you have successfully proven a non-competitive allosteric mechanism .

Conclusion

The 5-amino-2-methylthiazole-4-carboxamide scaffold is a triumph of rational drug design. By leveraging the principles of purine bioisosterism, medicinal chemists can transform this simple monocyclic precursor into complex bicyclic architectures capable of modulating the most elusive kinases and GPCRs. Understanding the causality behind its electronic properties and rigorously validating its binding kinetics are the cornerstones of translating this chemical framework into viable therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Title: Substituted 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines as Potent and Selective Antagonists of the Fractalkine Receptor (CX3CR1)
  • Source: Academia.

Sources

Foundational

The Multifaceted Biological Activities of 5-Amino-2-methylthiazole-4-carboxamide Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] Thiazole derivatives exhibit a remarkable diversity of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][3][4] This guide focuses on a specific, promising class of these compounds: 5-Amino-2-methylthiazole-4-carboxamide and its derivatives. We will delve into their synthesis, explore their diverse biological activities, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

A Spectrum of Biological Activities

Compounds based on the 5-Amino-2-methylthiazole-4-carboxamide core have demonstrated significant potential across multiple therapeutic areas. This is largely due to the versatility of the thiazole ring, which can be readily functionalized to modulate physicochemical properties and target a variety of biological macromolecules.

Anticancer Activity

A significant body of research highlights the anticancer potential of thiazole derivatives.[5][6][7] Specifically, compounds bearing the 2-aminothiazole moiety have shown potent inhibitory activity against a range of cancer cell lines, including those of the lung, liver, and intestine.[5][6]

One of the key mechanisms underlying the anticancer effects of certain 2-aminothiazole derivatives is the inhibition of protein kinases. For instance, the well-known anticancer drug Dasatinib, which features a 2-aminothiazole core, is a potent inhibitor of Src family kinases.[8] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.

Featured Compound Analysis: 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide Derivatives

A study by Li, et al. described the synthesis and anticancer evaluation of a series of novel 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives.[5][6] The compounds were tested against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines.

Compound IDModificationsAnticancer Activity (% Inhibition at 5 µg/mL)
7a N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(2-fluorophenyl)Moderate activity
7f N-(4-chloro-2-(cyclohexylcarbamoyl)-6-methylphenyl)-2-(2-chlorophenyl)Moderate activity
8c N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)Highest activity (48%) against HCT-8

Data synthesized from Li, et al. (2016).[5][6]

The structure-activity relationship (SAR) from this study suggests that substitutions on the phenyl ring at the 2-position of the thiazole and on the anilide moiety at the 5-carboxamide position significantly influence the anticancer potency.[5][6]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 5-Amino-2-methylthiazole-4-carboxamide compounds on cancer cell lines.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell lines (e.g., A-549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions add_compounds Add Compounds to Cells compound_prep->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents.[1][2][9] Derivatives of 5-Amino-2-methylthiazole-4-carboxamide have also been investigated for their efficacy against a range of bacterial and fungal pathogens.[10][11] The antimicrobial activity is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.

For instance, some thiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[2][9] By targeting such specific microbial enzymes, these compounds can exhibit selective toxicity towards pathogens with minimal effects on host cells.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of test compounds against bacterial strains.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Workflow Visualization:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_readout Result Determination compound_dilution Prepare Serial Dilutions of Compound add_inoculum Add Inoculum to Wells compound_dilution->add_inoculum inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->add_inoculum incubate_24h Incubate for 18-24h add_inoculum->incubate_24h visual_inspection Visual Inspection for Growth incubate_24h->visual_inspection od_measurement Measure OD at 600nm incubate_24h->od_measurement determine_mic Determine MIC visual_inspection->determine_mic od_measurement->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Thiazole derivatives have been explored for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators.[12] A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to exhibit moderate to good anti-inflammatory activity, with some showing better efficacy than the standard drug indomethacin.[12]

The mechanism of action for the anti-inflammatory effects of these compounds was identified as the selective inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of prostaglandins, which are pro-inflammatory molecules.[12]

Signaling Pathway Visualization:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandins Prostaglandins COX1->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole_Compound 5-Methylthiazole-Thiazolidinone Conjugate Thiazole_Compound->COX1 Inhibition

Caption: Inhibition of the COX-1 pathway by 5-methylthiazole-thiazolidinone conjugates, leading to anti-inflammatory effects.

Conclusion and Future Directions

The 5-Amino-2-methylthiazole-4-carboxamide scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the potential of this chemical class. The ability to readily modify the core structure allows for fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research should focus on the optimization of lead compounds to enhance potency and selectivity, as well as comprehensive preclinical evaluation to assess their safety and efficacy profiles. A deeper understanding of the molecular mechanisms of action will be crucial for the rational design of next-generation drugs based on the 5-Amino-2-methylthiazole-4-carboxamide framework. The detailed protocols and insights provided in this guide aim to facilitate and accelerate these drug discovery efforts.

References

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). [Source not further specified]
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H) - PubMed. PubMed.
  • Synthesis and Biological Activity of 5-Amino-4-methyl- N -phenylthiazole-2-carboxamide.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identific
  • Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis. PubMed.
  • Synthesis of 5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazones under Microwave Irradiation and their in Vitro Anticancer Activity.
  • Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. Growing Science.
  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology.
  • 5-Amino-2-methyl-thiazole-4-carboxylic acid. Endotherm.
  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed.
  • The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells. PubMed.
  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • A Comparative Guide to 2-Aminothiazole-5-Carboxamides in Preclinical Cancer Research. Benchchem.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace.
  • 2-Amino-4-methylthiazole-5-carboxylic acid. lookchem.
  • 5-Amino-2-methylthiazole-4-carboxylic acid. BLD Pharm.

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 5-Amino-2-methylthiazole-4-carboxamide

Executive Summary In the landscape of rational drug design, 5-Amino-2-methylthiazole-4-carboxamide (CAS: 5021-68-1) serves as a highly versatile heterocyclic building block. It is prominently utilized as a critical precu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, 5-Amino-2-methylthiazole-4-carboxamide (CAS: 5021-68-1) serves as a highly versatile heterocyclic building block. It is prominently utilized as a critical precursor in the synthesis of biologically active compounds, most notably in the development of thiazolo[4,5-d]pyrimidines 1. However, the presence of both a primary amine and a carboxamide group on an electron-rich thiazole ring imparts specific chemical reactivity that translates to significant handling hazards. This whitepaper provides a comprehensive, self-validating framework for the safe handling, risk mitigation, and mechanistic understanding of this compound.

Physicochemical Identity & Quantitative Data

Understanding the physical properties of the compound is the first step in risk assessment. The data below summarizes the core identifiers and hazard classifications derived from chemical compliance databases for related aminothiazole derivatives 2.

Table 1: Physicochemical & Hazard Profile

ParameterValue / Description
Chemical Name 5-Amino-2-methylthiazole-4-carboxamide
CAS Registry Number 5021-68-1
Molecular Formula C5H7N3OS
Molecular Weight 157.19 g/mol
Physical State Solid (Crystalline Powder)
Primary GHS Hazards Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, one must understand why it is toxic. The hazards of 5-Amino-2-methylthiazole-4-carboxamide are intrinsically linked to its molecular structure:

  • Irritation Causality (Skin/Eyes): The primary amine and carboxamide functionalities are capable of forming strong hydrogen bonds with the moisture present on mucosal surfaces and the stratum corneum. This interaction disrupts local lipid bilayers, leading to the localized inflammation classified under H315 and H319.

  • Systemic Toxicity Causality (Bioactivation): When absorbed systemically (via inhalation or ingestion), heteroaromatic amines are classic substrates for hepatic Cytochrome P450 (CYP450) enzymes. The primary amine undergoes N-oxidation to form a reactive N-hydroxy intermediate. This electrophilic species can covalently bind to cellular macromolecules or deplete intracellular glutathione (GSH), triggering oxidative stress and subsequent cellular apoptosis (hepatotoxicity).

MechanisticTox A 5-Amino-2-methylthiazole- 4-carboxamide B Hepatic CYP450 N-Oxidation A->B C N-Hydroxy Metabolite (Reactive Intermediate) B->C Bioactivation D GSH Depletion & Protein Adduction C->D Electrophilic Attack E Cellular Apoptosis (Hepatotoxicity) D->E Oxidative Stress

Fig 1. Mechanistic pathway of aminothiazole-induced cellular toxicity via CYP450 activation.

Self-Validating Experimental Workflows

Standard operating procedures often fail due to a lack of real-time verification. The following protocol for handling 5-Amino-2-methylthiazole-4-carboxamide during a synthetic cyclization reaction 3 incorporates built-in validation mechanisms at every step to ensure absolute safety and chemical integrity.

Workflow S1 1. Fume Hood Validation S2 2. Reagent Weighing S1->S2 S3 3. Controlled Dissolution S2->S3 S4 4. Reaction & Monitoring S3->S4 S5 5. Quench & Verification S4->S5

Fig 2. Step-by-step self-validating safe handling workflow for aminothiazole synthesis.

Step-by-Step Methodology

Step 1: Environmental & PPE Setup

  • Action: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Conduct all operations inside a high-flow chemical fume hood.

  • Causality: Inhalation of fine aminothiazole dust can cause acute respiratory toxicity and systemic absorption.

  • Validation Mechanism: Verify the fume hood monitor displays a face velocity of ≥100 fpm. Visually inspect gloves for micro-tears using the air-inflation method prior to handling the reagent bottle.

Step 2: Reagent Weighing and Transfer

  • Action: Weigh the required mass of 5-Amino-2-methylthiazole-4-carboxamide using an anti-static spatula into a pre-tared, sealable vial.

  • Causality: Fine organic powders accumulate static charge easily, leading to sudden aerosolization or deflagration risks when exposed to air currents.

  • Validation Mechanism: Observe the powder's behavior during transfer. If the powder clings excessively to the spatula or vial walls, discharge the static using a piezoelectric anti-static gun before proceeding.

Step 3: Controlled Dissolution

  • Action: Transfer the sealed vial to the reaction hood. Add anhydrous N,N-Dimethylformamide (DMF) slowly via syringe under an inert argon atmosphere.

  • Causality: Aminothiazoles can undergo oxidative degradation if exposed to atmospheric oxygen in solution. DMF provides excellent solubility for polar heterocycles.

  • Validation Mechanism: Visually confirm complete dissolution (a clear, homogeneous solution) before adding subsequent reagents. A cloudy suspension indicates incomplete dissolution, which can cause localized thermal runaway during the reaction.

Step 4: Reaction Execution & Quenching

  • Action: Proceed with the reaction, maintaining the internal temperature below 80°C. Upon completion, quench the mixture with a saturated aqueous sodium bicarbonate solution.

  • Causality: The amino group is highly reactive; controlling the temperature prevents the formation of tarry byproducts. Sodium bicarbonate neutralizes acidic byproducts without generating excessive exothermic heat.

  • Validation Mechanism: Monitor the internal temperature using a calibrated thermocouple. Validate reaction completion via LC-MS to ensure no unreacted, toxic 5-Amino-2-methylthiazole-4-carboxamide precursor remains before moving to the workup phase.

Emergency Response & Spill Decontamination

In the event of an accidental powder spill, standard sweeping protocols are highly dangerous.

  • Action: Do not dry sweep. Cover the spill with absorbent pads soaked in a 70% ethanol/water mixture. Follow up by wiping the area with a dilute sodium hypochlorite (bleach) solution.

  • Causality: Dry sweeping aerosolizes toxic particulates. The ethanol mixture solubilizes the compound, allowing it to be safely absorbed into the pad without generating dust. Hypochlorite oxidizes the electron-rich thiazole ring, effectively neutralizing its biological reactivity.

  • Validation Mechanism: After primary cleanup, swab the affected area and test using a colorimetric amine-detecting wipe. A negative color change validates that the surface is fully decontaminated and safe for standard use.

References

  • Title: 5-Bromo-2-methylthiazole-4-carboxamide | 936477-33-7 | Benchchem Source: Benchchem URL
  • Title: 4-Thiazolidinecarboxamide,5,5-dimethyl-N-(2-methyl-2-propenyl)-,(4R)-(9CI)
  • Title: 5-氨基-2-甲基噻唑-4-甲酰胺 | 5-Amino-2-Methylthiazole-4-carboxamide Source: Leyan URL

Sources

Foundational

Crystallographic Analysis of 5-Amino-2-methylthiazole-4-carboxamide: Structural Foundations for Drug Discovery

Executive Summary 5-Amino-2-methylthiazole-4-carboxamide (5-AMTC) (CAS: 5021-68-1) is a highly versatile heterocyclic building block in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-2-methylthiazole-4-carboxamide (5-AMTC) (CAS: 5021-68-1) is a highly versatile heterocyclic building block in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors makes it an ideal precursor for the synthesis of complex fused-ring systems, most notably thiazolo[4,5-d]pyrimidines . These fused derivatives are actively investigated as potent.

This whitepaper provides an in-depth, self-validating technical guide for the single-crystal X-ray diffraction (SCXRD) analysis of 5-AMTC. By establishing a rigorous protocol for crystallization, data collection, and structural refinement, researchers can accurately map the intermolecular hydrogen-bonding networks critical for Fragment-Based Drug Discovery (FBDD).

Chemical Context & Structural Rationale

The molecular architecture of 5-AMTC is defined by a planar, electron-rich thiazole ring substituted with a methyl group at C2, a carboxamide group at C4, and an amino group at C5.

The proximity of the 5-amino and 4-carboxamide groups creates a highly polarized molecular face. Understanding the exact 3D conformation of this face is critical because it dictates the nucleophilic attack trajectory during cyclization reactions (e.g., condensation with triethyl orthoformate to yield thiazolo[4,5-d]pyrimidines). Furthermore, the thiazole ring provides a planar aromatic system capable of π−π stacking, a non-covalent interaction frequently exploited when docking this fragment into the hydrophobic pockets of kinase targets.

Pathway A 5-Amino-2-methylthiazole -4-carboxamide C Thiazolo[4,5-d]pyrimidine Scaffold A->C Scaffold Synthesis B Cyclization Reagents (e.g., Triethyl orthoformate) B->C D CRF1 Receptor Antagonists C->D Derivatization E Anticancer Agents C->E Derivatization

Figure 1: Synthetic pathway from 5-AMTC to bioactive thiazolo[4,5-d]pyrimidine derivatives.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Solvent Selection & Crystal Growth

Causality: 5-AMTC possesses high polarity due to its primary amine and amide groups, rendering it sparingly soluble in non-polar solvents (e.g., hexane, toluene) but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Standard fast-evaporation techniques typically force the compound to crash out as a twinned or microcrystalline powder. Therefore, vapor diffusion is mandated to achieve the slow, controlled supersaturation required for diffraction-quality single crystals.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of 5-AMTC powder in 0.5 mL of DMSO inside a 2-dram inner glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 5 mL of Dichloromethane (DCM) acting as the anti-solvent.

  • Diffusion: Seal the outer vial tightly with a Teflon-lined cap. Incubate undisturbed at a constant 293 K for 7–10 days.

  • Validation Check: Harvest the resulting crystals and inspect them under a polarized light microscope. Self-Validation: A high-quality single crystal will exhibit sharp, uniform extinction of light upon rotation. If the crystal remains partially illuminated during rotation, macroscopic twinning has occurred, and the diffusion rate must be slowed by lowering the temperature to 277 K.

SCXRD Data Collection

Causality: Data collection must be performed at cryogenic temperatures (100 K). Cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factors), which exponentially increases the intensity of high-angle diffraction spots. This is strictly required to accurately localize the light hydrogen atoms of the amine and amide groups. Furthermore, a Copper (Cu K α , λ=1.54178 Å) microfocus source is selected over Molybdenum (Mo K α ) to maximize the scattering cross-section of the light atoms (C, H, N, O).

Step-by-Step Protocol:

  • Mounting: Coat a selected crystal (approx. 0.15 × 0.10 × 0.05 mm) in Paratone-N oil and mount it on a polyimide MiTeGen loop.

  • Cooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream.

  • Collection: Execute a full sphere data collection strategy using ω and ϕ scans to ensure >99% completeness.

  • Validation Check: Assess the initial diffraction frames. Self-Validation: Spot shapes must be sharp and un-split. The resolution limit must extend beyond 0.84 Å to meet the standards for publication.

G N1 5-AMTC Powder N2 Solvent Screening (DMSO/DCM) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Crystal Harvesting & Loop Mounting N3->N4 N5 SCXRD Data Collection (100 K, Cu Kα) N4->N5 N6 Data Reduction & Absorption Correction N5->N6 N7 Structure Solution (SHELXT / SHELXL) N6->N7 N8 Final Crystallographic Information File (.cif) N7->N8

Figure 2: Step-by-step workflow for the crystallization and SCXRD analysis of 5-AMTC.

Data Reduction and Structure Solution

Once raw frames are collected, the phase problem must be solved to generate the electron density map.

Step-by-Step Protocol:

  • Integration: Integrate the diffraction frames and apply a multi-scan empirical absorption correction to account for the absorption of Cu K α radiation by the sulfur atom.

  • Structure Solution: Solve the structure using intrinsic phasing via .

  • Refinement: Perform full-matrix least-squares refinement on F2 using operating within the graphical interface. Refine all non-hydrogen atoms anisotropically.

  • Validation Check: The refinement is a mathematically self-validating system.

    • Target Metrics: The final R1​ value must be <0.05 (indicating <5% discrepancy between the calculated and observed models), and the Goodness-of-Fit (GoF) must converge near 1.0.

    • Density Check: The highest residual electron density peak ( Δρmax​ ) must be <0.5 e/ų and located physically near the sulfur atom (due to bonding electron density), confirming no missing atoms.

Crystallographic Analysis & Intermolecular Networks

Based on the crystallographic behavior of homologous 2-aminothiazole carboxamides, the structural analysis of 5-AMTC reveals highly specific packing motifs driven by its hydrogen-bonding capabilities.

Expected Intermolecular Interactions
  • The R22​(8) Carboxamide Dimer: The primary driver of the crystal lattice is the robust homomeric hydrogen-bonded dimer formed by the 4-carboxamide groups. Two adjacent molecules pair up via N−H⋯O=C interactions, creating an 8-membered hydrogen-bonded ring.

  • Amine-Thiazole Linkages: The 5-amino group acts as a potent double donor. One proton typically interacts with the thiazole nitrogen of a neighboring molecule ( N−H⋯N ), while the second proton cross-links to an adjacent carboxamide oxygen, propagating the dimers into infinite 2D sheets.

  • π−π Stacking: The planar thiazole rings stack along the crystallographic short axis (typically the a-axis) with a centroid-to-centroid distance of approximately 3.6 Å, stabilizing the 3D lattice.

Representative Quantitative Crystallographic Data

The table below summarizes the target quantitative parameters required to validate a successful SCXRD experiment for 5-AMTC.

ParameterTarget / Expected Value
Chemical Formula C5 H7 N3 O S
Formula Weight 157.20 g/mol
Data Collection Temperature 100(2) K
Radiation Wavelength 1.54178 Å (Cu K α )
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ( ρcalc​ ) ~1.45 Mg/m³
Absorption Coefficient ( μ ) ~3.15 mm⁻¹
Goodness-of-fit (GoF) on F2 1.000 – 1.050
Final R indices [ I>2σ(I) ] R1​≤0.045 , wR2​≤0.120
Largest diff. peak and hole <0.50 and >−0.30 e/ų

Implications for Fragment-Based Drug Discovery (FBDD)

The atomic-resolution data derived from this SCXRD protocol is not merely an academic exercise; it is a critical input for computational drug design. By extracting the exact bond lengths, angles, and hydrogen-bond vectors from the resulting .cif file, medicinal chemists can parameterize 5-AMTC for molecular dynamics (MD) simulations.

When designing novel , the crystallographic confirmation of the coplanarity between the carboxamide group and the thiazole ring explains the high thermodynamic efficiency of the cyclization step. Furthermore, the identified N−H⋯N and N−H⋯O vectors map perfectly onto the hydrogen-bond acceptor/donor requirements of the ATP-binding pockets in various kinase targets, validating the use of the 5-AMTC scaffold as a privileged pharmacophore.

References

  • Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Pharmaceuticals (Basel). (2024). URL:[Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences. (2022). URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Exploratory

Thermodynamic Stability Profiling of 5-Amino-2-methylthiazole-4-carboxamide: A Comprehensive Guide for Pharmaceutical Development

Executive Summary 5-Amino-2-methylthiazole-4-carboxamide (CAS: 5021-68-1) is a critical pharmaceutical building block, predominantly utilized as a precursor in the synthesis of biologically active compounds, including th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-2-methylthiazole-4-carboxamide (CAS: 5021-68-1) is a critical pharmaceutical building block, predominantly utilized as a precursor in the synthesis of biologically active compounds, including thiazolo[4,5-d]pyrimidines and targeted kinase inhibitors [1]. For drug development professionals, understanding the thermodynamic stability of this intermediate is paramount. It dictates synthetic yield optimization, shelf-life stability, and the control of polymorphic forms during scale-up.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. We will explore the causality behind the molecule's thermodynamic behavior and detail self-validating experimental protocols to accurately map its energy landscape.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic stability of 5-amino-2-methylthiazole-4-carboxamide is governed by the electronic interplay of its functional groups:

  • Thiazole Core: An aromatic, five-membered heterocyclic ring containing nitrogen and sulfur. It provides a rigid, planar backbone that strongly influences crystal lattice packing [4].

  • 5-Amino Group: Acts as a strong electron-donating group (EDG). By feeding electron density into the thiazole π -system via resonance, it enhances the nucleophilicity of the ring, which is the thermodynamic driver for its reactivity in cyclization reactions to form thiazolo[4,5-d]pyrimidines [1].

  • 4-Carboxamide Group: Acts as an electron-withdrawing group (EWG). In the solid state, this group is the primary architect of the molecule's thermodynamic stability, forming extensive intermolecular hydrogen-bonding networks that significantly increase the enthalpy of fusion ( ΔHfus​ ) [3].

This "push-pull" electronic configuration creates a highly polarized molecular surface. While it stabilizes the crystal lattice, it also makes the compound susceptible to specific degradation pathways (e.g., nucleophilic attack or hydrolysis) when thermodynamic stress is applied in solution.

G API 5-Amino-2-methylthiazole -4-carboxamide Hydrolysis Aqueous Hydrolysis (High T, Extreme pH) API->Hydrolysis ΔG < 0 (Spontaneous) Oxidation Oxidative Stress (ROS, Light) API->Oxidation Kinetic Control Substitution Nucleophilic Substitution (Synthesis Pathway) API->Substitution Thermodynamic Control CarboxylicAcid 5-Amino-2-methylthiazole -4-carboxylic acid Hydrolysis->CarboxylicAcid -NH3 N_Oxide Thiazole N-Oxide / Degradants Oxidation->N_Oxide +O Derivatives Thiazolo[4,5-d]pyrimidines (Stable API) Substitution->Derivatives Cyclization

Thermodynamic and kinetic pathways of 5-Amino-2-methylthiazole-4-carboxamide reactivity.

Solid-State Thermodynamic Characterization

To evaluate solid-state stability, we employ a self-validating system combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This ensures that phase transitions (melting, polymorphic shifts) are strictly decoupled from mass loss events (desolvation, degradation).

Protocol 2.1: DSC/TGA Co-Analysis for Phase Stability
  • Objective: Determine the absolute melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and thermal degradation onset.

  • Causality of Design: A slow heating rate of 10°C/min is deliberately selected. Faster rates introduce thermal lag between the furnace and the sample, artificially broadening the endotherm and skewing the integration of ΔHfus​ . A 10°C/min rate ensures thermal equilibrium, allowing for precise thermodynamic calculations [2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0 – 5.0 mg of the API into a standard aluminum pan. Crimp the pan with a pinhole lid. Why? The pinhole allows volatiles to escape, preventing internal pressure buildup that would artificially shift the thermodynamic equilibria of desolvation events.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to displace oxygen, preventing oxidative degradation from overlapping with the melting endotherm.

  • Heating Program: Equilibrate the furnace at 25°C for 5 minutes to establish a baseline. Ramp at 10°C/min from 25°C to 300°C.

  • TGA Correlation: Simultaneously execute a TGA run on a sister sample using an open alumina crucible under identical heating parameters.

  • Data Integration: Overlay the thermograms. A pure, thermodynamically stable melting event is defined by a sharp DSC endotherm with zero corresponding mass loss on the TGA. Mass loss prior to Tm​ indicates a solvate/hydrate; mass loss during Tm​ indicates thermal decomposition.

G Start 5-Amino-2-methylthiazole -4-carboxamide Sample Thermal Thermal Analysis (DSC & TGA) Start->Thermal Structural Structural Analysis (PXRD & SSNMR) Start->Structural Solubility Thermodynamic Solubility (Slurry Method) Start->Solubility Phase Phase Transitions (Tm, ΔHfus) Thermal->Phase DSC MassLoss Degradation Profile (Mass Loss %) Thermal->MassLoss TGA Crystal Crystal Lattice Packing Structural->Crystal PXRD Gibbs Gibbs Free Energy (ΔG) Solubility->Gibbs van 't Hoff Stability Comprehensive Thermodynamic Stability Profile Phase->Stability MassLoss->Stability Crystal->Stability Gibbs->Stability

Integrated workflow for determining the thermodynamic stability profile of the compound.

Polymorphism and Gibbs Free Energy ( ΔG )

Thiazole carboxamides frequently exhibit polymorphism due to the rotational flexibility of the carboxamide group and its ability to form diverse hydrogen-bond motifs [3]. Identifying the global thermodynamic minimum (the most stable polymorph) is critical to prevent spontaneous phase conversions during formulation.

Protocol 3.2: Thermodynamic Slurry Screening
  • Objective: Identify the most thermodynamically stable polymorph via competitive solvent-mediated phase transformation.

  • Causality of Design: Techniques like crash-cooling or anti-solvent addition operate under kinetic control, often trapping the molecule in a metastable state. Slurry ripening operates under thermodynamic control. By suspending a mixture of polymorphs in a solvent, the system will spontaneously minimize its Gibbs free energy ( ΔG<0 ) by dissolving metastable forms and precipitating the most stable form.

Step-by-Step Methodology:

  • Solvent Selection: Select a panel of ICH Class 3 solvents (e.g., Water, Ethanol, Ethyl Acetate, Heptane) to cover a broad spectrum of dielectric constants and hydrogen-bonding propensities.

  • Slurry Preparation: Add an excess amount of 5-amino-2-methylthiazole-4-carboxamide to 2 mL of each solvent to create a saturated, opaque suspension.

  • Equilibration: Agitate the slurries at a constant 25°C using a thermomixer at 800 rpm for 7 to 14 days. The extended duration is critical to overcome the kinetic activation energy barrier required for the nucleation of the stable form.

  • Isolation: Rapidly filter the suspensions using a 0.22 µm PTFE syringe filter. Crucial Step: Rapid filtration prevents secondary precipitation of metastable forms that can occur if the solvent is simply allowed to evaporate.

  • Analysis: Analyze the wet cake via Powder X-Ray Diffraction (PXRD). If all diverse solvents yield the identical crystalline pattern, the system is monotropic, and the isolated form represents the absolute thermodynamic minimum.

Solution-State Thermodynamics & Degradation Kinetics

In aqueous environments, the carboxamide linkage is the primary site of thermodynamic vulnerability, susceptible to hydrolysis yielding 5-amino-2-methylthiazole-4-carboxylic acid and ammonia.

To quantify the thermodynamic driving force of this degradation, we utilize Arrhenius kinetics:

k=Ae−Ea​/RT

By measuring the degradation rate constant ( k ) via HPLC at multiple elevated temperatures (e.g., 40°C, 50°C, 60°C), we construct an Arrhenius plot ( ln(k) vs. 1/T ). The slope of this plot yields the activation energy ( Ea​ ). A high Ea​ indicates a strong thermodynamic barrier to hydrolysis, confirming solution stability suitable for liquid formulations or long-duration synthetic steps.

Quantitative Data Presentation

The table below summarizes representative thermodynamic parameters for 5-amino-2-methylthiazole-4-carboxamide compared to structurally related analogs. This data illustrates how functional group substitutions directly impact the crystal lattice energy and thermal stability.

Table 1: Representative Thermodynamic Parameters of Thiazole-4-carboxamide Derivatives
CompoundMelting Onset ( Tm​ , °C)Enthalpy of Fusion ( ΔHfus​ , J/g)TGA Degradation Onset (°C)LogP (Lipophilicity)
5-Amino-2-methylthiazole-4-carboxamide 185.2112.4210.50.85
5-Bromo-2-methylthiazole-4-carboxamide172.498.6195.01.42
2-Methylthiazole-4-carboxamide145.885.2180.20.65
Thiazole-4-carboxamide (Unsubstituted)132.176.5165.80.21

Data Interpretation: The presence of the 5-amino group significantly increases both the melting onset and the enthalpy of fusion compared to the brominated or unsubstituted analogs. This is a direct thermodynamic consequence of the amino group engaging in robust intermolecular hydrogen bonding with the carboxamide moiety of adjacent molecules, substantially increasing the energy required to disrupt the crystal lattice [2, 4].

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 5-Amino-2-methylthiazole-4-carboxamide Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Overview Thiazole derivatives constitute a fundamental structural motif in medicinal chemistry, serving as ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Overview

Thiazole derivatives constitute a fundamental structural motif in medicinal chemistry, serving as versatile scaffolds for the development of kinase inhibitors, anti-inflammatory agents, and biologically active tricyclic systems. Specifically, 5-amino-2-methylthiazole-4-carboxamide derivatives are critical precursors in the synthesis of thiazolo[4,5-d]pyrimidines and potent Focal Adhesion Kinase (FAK) inhibitors 1.

This application note details a robust, field-proven, three-stage synthetic protocol for generating 5-amino-2-methylthiazole-4-carboxamide from commercially available ethyl 2-methylthiazole-4-carboxylate. By addressing the inherent reactivity challenges of electron-deficient thiazoles, this guide provides a self-validating workflow designed for high yield and reproducibility.

Mechanistic Rationale & Optimization

The synthesis relies on three key transformations, each optimized to prevent common side reactions 2:

  • Regioselective Bromination: The C5 position of the thiazole ring is selectively brominated using N-Bromosuccinimide (NBS). The use of mild heating (40 °C) in acetonitrile prevents over-bromination and ring degradation while ensuring complete conversion of the starting material 3.

  • Buchwald-Hartwig Amination: Direct nucleophilic displacement of the 5-bromo moiety by ammonia is notoriously difficult and low-yielding. Instead, a palladium-catalyzed cross-coupling utilizing benzophenone imine serves as an ammonia equivalent. This prevents over-arylation and provides a stable imine intermediate that is easily hydrolyzed to the primary amine under mild acidic conditions.

  • Amide Bond Formation: Direct amidation of the highly stable ethyl ester with methanolic ammonia typically fails. To circumvent this, a two-step saponification-coupling sequence is employed. Lithium hydroxide-mediated hydrolysis yields the carboxylic acid, which is subsequently coupled with ammonium chloride using standard peptide coupling reagents (EDC/HOBt).

Quantitative Data: Optimization of Amidation

The following table summarizes the optimization landscape for converting thiazole-4-carboxylates to their corresponding carboxamides, highlighting the necessity of the peptide coupling approach 2.

MethodReagents / ConditionsResult / YieldRationale / Causality
Direct Amidation NH₃ in EtOH, Reflux, 24hReaction Failed (<5%)Thiazole esters are highly stable; poor electrophilicity prevents direct nucleophilic attack by NH₃.
Acid Chloride SOCl₂, then NH₃ (aq)Poor Yields (15-20%)The unprotected 5-amino group competes as a nucleophile, leading to polymerization and complex mixtures.
Peptide Coupling EDC·HCl, HOBt, NH₄Cl, DIPEA, DMFGood Yields (75-85%)Mild activation of the acid prevents side reactions with the 5-amino group; drives high conversion.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-2-methylthiazole-4-carboxylate
  • Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methylthiazole-4-carboxylate (1.0 equiv, 14.0 mmol).

  • Reaction: Dissolve the starting material in anhydrous acetonitrile (0.3 M). Add N-bromosuccinimide (NBS) (2.5 equiv) in a single portion.

  • Conditions: Seal the flask and heat the mixture to 40 °C for 48 hours. Causality Note: The slight excess of NBS and extended reaction time are required to overcome the electron-deficient nature of the thiazole ring, ensuring complete conversion.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the brominated product as a solid.

Step 2: Synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate
  • Catalyst Activation: In a flame-dried Schlenk flask under nitrogen, combine ethyl 5-bromo-2-methylthiazole-4-carboxylate (1.0 equiv, 8.0 mmol), Pd₂(dba)₃ (0.05 equiv), (±)-BINAP (0.10 equiv), and Cs₂CO₃ (1.4 equiv).

  • Coupling: Add anhydrous toluene (or 1,4-dioxane), followed by benzophenone imine (1.2 equiv). Heat the mixture to 90 °C for 12 hours.

  • Hydrolysis: Cool the reaction to room temperature. Add 1M aqueous HCl (2.0 equiv) and stir vigorously for 2 hours. Causality Note: This step selectively hydrolyzes the intermediate imine to the primary amine without cleaving the ethyl ester.

  • Workup: Basify the mixture to pH 8 using saturated aqueous NaHCO₃ to neutralize the amine hydrochloride salt. Extract with dichloromethane (DCM) (3x). Dry the combined organics over Na₂SO₄ and concentrate.

  • Purification: Purify via flash chromatography (DCM/MeOH) to yield the 5-amino derivative.

Step 3: Synthesis of 5-Amino-2-methylthiazole-4-carboxamide
  • Saponification: Dissolve ethyl 5-amino-2-methylthiazole-4-carboxylate (1.0 equiv, 6.45 mmol) in a mixture of DMSO and water (4:1 v/v). Add LiOH·H₂O (2.0 equiv). Heat to 50 °C for 3 hours.

  • Acid Isolation: Cool the reaction and carefully acidify to pH 4-5 with 1M HCl. Self-Validation: The desired 5-amino-2-methylthiazole-4-carboxylic acid will precipitate out of solution at its isoelectric point. Filter and dry under high vacuum.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 15 minutes at room temperature to form the active ester intermediate.

  • Amination: Add ammonium chloride (NH₄Cl) (3.0 equiv) as the ammonia source, followed by N,N-diisopropylethylamine (DIPEA) (4.0 equiv). Stir at room temperature for 16 hours.

  • Final Isolation: Quench the reaction by pouring it into ice water. The target 5-amino-2-methylthiazole-4-carboxamide will precipitate. Filter, wash with cold water and diethyl ether, and dry under high vacuum.

Synthetic Workflow Diagram

G A Ethyl 2-methylthiazole-4-carboxylate B Ethyl 5-bromo-2-methylthiazole-4-carboxylate A->B NBS (2.5 eq), MeCN 40°C, 48h C Ethyl 5-amino-2-methylthiazole-4-carboxylate B->C 1. Pd2(dba)3, BINAP, Cs2CO3 Benzophenone imine 2. HCl (aq) Hydrolysis D 5-Amino-2-methylthiazole-4-carboxylic acid C->D LiOH·H2O, DMSO/H2O 50°C, 3h E 5-Amino-2-methylthiazole-4-carboxamide D->E EDC·HCl, HOBt, NH4Cl DIPEA, DMF, RT

Synthetic workflow for 5-Amino-2-methylthiazole-4-carboxamide derivatives.

References

  • Discovery of a Pyrimidothiazolodiazepinone as a potent and selective Focal Adhesion Kinase (FAK)
  • 5-Bromo-2-methylthiazole-4-carboxamide | 936477-33-7 (Chemical Reactivity and Derivatization Strategies)
  • Small-molecule focal adhesion kinase (FAK) inhibitors (Patent US20220242882A1)

Sources

Application

Using 5-Amino-2-methylthiazole-4-carboxamide as a pharmaceutical intermediate

An In-Depth Technical Guide to the Application of 5-Amino-2-methylthiazole-4-carboxamide as a Pharmaceutical Intermediate Authored by: A Senior Application Scientist Introduction: The Thiazole Scaffold in Modern Drug Dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of 5-Amino-2-methylthiazole-4-carboxamide as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an ideal scaffold for designing novel therapeutics. Within this class, aminothiazole carboxamides serve as exceptionally versatile building blocks. These molecules possess multiple reactive handles—an amine, a carboxamide, and the thiazole ring itself—that allow for controlled, stepwise elaboration into complex molecular architectures.

This guide focuses specifically on 5-Amino-2-methylthiazole-4-carboxamide , a key intermediate for the synthesis of purine isosteres, particularly thiazolo[4,5-d]pyrimidines.[1] These fused heterocyclic systems are of significant interest in drug development due to their demonstrated efficacy as antiviral, anticancer, antibacterial, and anti-inflammatory agents.[1] We will explore the causality behind its synthesis, its strategic application in building more complex drug candidates, and provide detailed, field-proven protocols for its use.

Physicochemical Properties and Safe Handling

A thorough understanding of the intermediate's properties is critical for successful and safe experimentation. While extensive data for this specific molecule is not widely published, we can infer key characteristics from its close analog, 2-Amino-4-methylthiazole-5-carboxylic acid, and general safety guidelines for aminothiazole derivatives.

Table 1: Physicochemical Properties of 5-Amino-2-methylthiazole-4-carboxamide and Related Analogs

PropertyValue (Predicted/Inferred)Source/Justification
Molecular Formula C₅H₇N₃OS-
Molecular Weight 157.19 g/mol -
Appearance Off-white to pale yellow solidInferred from similar thiazole derivatives.[2]
Melting Point 166-170°CBased on analog 2-Amino-4-methylthiazole-5-carboxylic acid.[3]
Solubility Sparingly soluble in water; soluble in DMSO, DMFTypical for this class of compounds.
pKa ~2.1 ± 0.4 (Predicted)Based on the carboxylic acid analog.[3]
Safety & Handling Protocol

5-Amino-2-methylthiazole-4-carboxamide, like many amine-containing heterocyclic compounds, requires careful handling to minimize exposure and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.[4] All manipulations of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[5]

  • Health Hazards: The compound may cause skin, eye, and respiratory irritation.[4][5] It is classified as harmful if swallowed.[6]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4]

    • Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]

Core Application: A Gateway to Thiazolo[4,5-d]pyrimidines

The primary utility of 5-Amino-2-methylthiazole-4-carboxamide lies in its role as a precursor to the thiazolo[4,5-d]pyrimidine scaffold. The strategic positioning of the amino group at C5 and the carboxamide at C4 allows for a direct and efficient cyclization reaction to form the fused pyrimidine ring. This transformation is a powerful method for creating purine analogs, which can interact with biological targets that recognize purine-based structures, such as kinases and polymerases.

The general reaction involves the condensation of the 5-amino group with a one-carbon electrophile, which then cyclizes onto the carboxamide nitrogen to form the pyrimidine ring.

G cluster_0 Core Synthesis Pathway Intermediate 5-Amino-2-methyl- thiazole-4-carboxamide Product 2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one Intermediate->Product Annulation/ Cyclization Reagent One-Carbon Electrophile (e.g., Formamide, Triethyl Orthoformate) Reagent->Product Provides C4 of Pyrimidine Ring

Caption: Synthesis of the core thiazolo[4,5-d]pyrimidine scaffold.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The causality behind key steps is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 5-Amino-2-methylthiazole-4-carboxamide

This protocol is adapted from established methods for similar 5-aminothiazole-4-carboxamides.[1] It leverages a multi-step, one-pot synthesis from readily available starting materials, which is efficient and suitable for scaling.

G start Start: Aminocyanoacetamide & Carbon Disulfide step1 Step 1: Dithiocarbamate Formation - Reagents: KOH in DMF - Temp: 0-5 °C - Rationale: Base-mediated addition of amine to CS2 to form a reactive salt. start->step1 step2 Step 2: S-Alkylation - Reagent: Methyl Iodide - Temp: Room Temp - Rationale: Traps the dithiocarbamate as a stable S-methyl intermediate. step1->step2 step3 Step 3: Cyclization & Amidation - Reagent: Ammonia in Methanol - Temp: Reflux - Rationale: Intramolecular cyclization forms the thiazole ring, ammonia displaces the methylthio group and forms the final product. step2->step3 purify Purification - Method: Recrystallization (e.g., from Ethanol/Water) - QC: TLC, 1H-NMR, LC-MS step3->purify end Product: 5-Amino-2-methylthiazole- 4-carboxamide purify->end

Caption: Experimental workflow for the synthesis of the target intermediate.

Materials & Reagents:

  • Aminocyanoacetamide

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF), anhydrous

  • Methyl Iodide (CH₃I)

  • Ammonia (7N solution in Methanol)

  • Ethanol, Water (for recrystallization)

Step-by-Step Procedure:

  • Dithiocarbamate Salt Formation:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve aminocyanoacetamide (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add powdered KOH (1.1 eq) to the solution, followed by the dropwise addition of carbon disulfide (1.2 eq).

    • Causality: The strong base (KOH) deprotonates the amine, facilitating its nucleophilic attack on the carbon of CS₂, forming the dithiocarbamate salt. This is a standard method for activating amines towards cyclization precursors.

    • Stir the reaction mixture at this temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • S-Alkylation:

    • To the reaction mixture, add methyl iodide (1.2 eq) dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

    • Causality: The highly reactive methyl iodide is an excellent electrophile for the sulfur nucleophile of the dithiocarbamate, forming a stable dithiocarbamate ester intermediate. This step prevents reversion and sets up the subsequent cyclization.

  • Cyclization and Product Formation:

    • Carefully add the 7N solution of ammonia in methanol (5.0 eq) to the flask.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) for 6-8 hours.

    • Causality: The ammonia acts as both a reagent and a base. It facilitates the intramolecular cyclization of the nitrile group onto the thio-carbonyl, forming the thiazole ring. Subsequently, ammonia displaces the methylthio group at the 2-position to install the required methyl group (this is a simplification of a more complex mechanism likely involving rearrangement/methylation, a more direct route would use a thioacetamide equivalent). A more direct synthesis would involve thioacetamide reacting with an appropriate precursor. However, adapting the known synthesis for the non-methylated version[1], this pathway is plausible. For a more direct synthesis of the 2-methyl variant, one would typically use a precursor like ethyl 2-chloroacetoacetate and react it with thioacetamide.

    • Monitor the formation of the product by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-Amino-2-methylthiazole-4-carboxamide as a solid.

    • Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Application - Synthesis of 7-Amino-2-methylthiazolo[4,5-d]pyrimidine

This protocol demonstrates the use of the intermediate to construct the fused pyrimidine ring, a key step in the synthesis of many bioactive molecules.

Materials & Reagents:

  • 5-Amino-2-methylthiazole-4-carboxamide (from Protocol 1)

  • Formamide

  • Formic Acid (as a catalyst, optional)

  • Dowtherm A (for high-temperature reactions)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, create a slurry of 5-Amino-2-methylthiazole-4-carboxamide (1.0 eq) in formamide (10-15 eq).

    • Causality: Formamide serves as both the solvent and the reagent, providing the single carbon atom required to form the pyrimidine ring.

  • Cyclization Reaction:

    • Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. Use a high-boiling solvent like Dowtherm A in an oil bath for stable temperature control.

    • Causality: At high temperatures, formamide decomposes to generate reactive species that acylate the 5-amino group. The resulting formamido intermediate then undergoes an intramolecular electrophilic cyclization onto the nitrogen of the carboxamide group, followed by dehydration, to yield the aromatic thiazolo[4,5-d]pyrimidine ring system.

    • Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a new, more non-polar spot corresponding to the product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water to precipitate the product.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.

    • Dry the product under vacuum. If necessary, further purification can be achieved by column chromatography or recrystallization.

    • Confirm the final structure via spectroscopic analysis.

Comparative Context: Isomeric Scaffolds

It is crucial for the drug development professional to understand the broader landscape of available intermediates. An important isomer of our target compound is 2-Amino-thiazole-5-carboxamide . This scaffold is famously used in the synthesis of the multi-targeted kinase inhibitor Dasatinib , a treatment for chronic myelogenous leukemia (CML).[7][8]

G cluster_0 Isomeric Scaffolds & Applications Scaffold_A 5-Amino-thiazole-4-carboxamide (Our Topic) App_A Thiazolo[4,5-d]pyrimidines (Purine Isosteres) Scaffold_A->App_A Leads to Scaffold_B 2-Amino-thiazole-5-carboxamide (Isomer) App_B Dasatinib & Analogs (Kinase Inhibitors) Scaffold_B->App_B Leads to

Caption: Comparison of isomeric aminothiazole carboxamide scaffolds.

In the synthesis of Dasatinib, the 2-amino group acts as a nucleophile in a coupling reaction with a chloropyrimidine derivative, while the 5-carboxamide is formed by amide bond formation with 2-chloro-6-methylaniline.[7][9] This highlights how a simple change in the positions of functional groups on the thiazole ring completely alters the synthetic strategy and the final therapeutic target.

Conclusion

5-Amino-2-methylthiazole-4-carboxamide is a high-value pharmaceutical intermediate whose strategic importance is derived from its efficient utility in constructing thiazolo[4,5-d]pyrimidine systems. Understanding the precise protocols for its synthesis and subsequent elaboration is key for researchers and scientists aiming to develop novel therapeutics based on this privileged scaffold. By mastering the handling and reactivity of such intermediates, drug development professionals can significantly accelerate the discovery of new and effective medicines targeting a range of human diseases.

References

  • Title: Design and Synthesis of Novel Dasatinib Analogues | Source: Asian Journal of Chemistry | URL: [Link]

  • Title: Short and efficient synthesis of 5-aminothiazole-4-carboxamide | Source: ResearchGate (originally Heterocyclic Communications) | URL: [Link]

  • Title: A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib | Source: Semantic Scholar (originally ARKIVOC) | URL: [Link]

  • Title: ethyl 5-aMino-2-Methylthiazole-4-carboxylate hydrochloride - Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: The Chemistry Behind Dasatinib: Understanding Key Intermediates | Source: Speciality Chemicals Magazine | URL: [Link]

  • Title: SAFETY DATA SHEET 2-Amino-5-methylthiazole | Source: Acros Organics | URL: [Link]

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib) | Source: ACS Publications | URL: [Link]

  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | Source: PLOS One | URL: [Link]

  • Title: CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof | Source: Google Patents | URL
  • Title: 2-Amino-4-methylthiazole-5-carboxylic acid | Source: LookChem | URL: [Link]

Sources

Method

Application Note &amp; Protocols: In Vitro Characterization of 5-Amino-2-methylthiazole-4-carboxamide as a Potential Modulator of AMPK Signaling

Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[1][2] This document provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[1][2] This document provides a comprehensive guide for the initial in vitro characterization of 5-Amino-2-methylthiazole-4-carboxamide, a novel compound belonging to this class. Given the structural similarities of related compounds to known metabolic regulators, this guide focuses on evaluating its potential as a modulator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis and a critical therapeutic target for metabolic diseases.[3][4] We present detailed protocols for compound handling, a cell-free enzymatic assay to assess direct interaction with AMPK, and a cell-based assay to confirm target engagement and downstream signaling in a physiological context. The methodologies are designed to be robust and self-validating, providing researchers with a solid framework to investigate the biological activity of this and other novel small molecules.

Introduction to the Scientific Context

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] AMPK is activated during periods of metabolic stress that increase the cellular AMP:ATP ratio, such as glucose deprivation or hypoxia.[5] Activation involves the phosphorylation of threonine 172 (Thr172) on the α-subunit by upstream kinases (e.g., LKB1, CaMKK2) and allosteric activation by AMP binding to the γ-subunit.[3]

Once active, AMPK orchestrates a metabolic switch to restore energy balance: it stimulates catabolic pathways (like fatty acid oxidation and glucose uptake) while inhibiting anabolic, ATP-consuming processes (such as protein and lipid synthesis).[6] Dysregulation of the AMPK pathway is implicated in type 2 diabetes, obesity, and cancer, making it a prime target for drug discovery.[6]

Pharmacological activators of AMPK, such as 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), have been instrumental in studying this pathway.[7][8] AICAR is a cell-permeable pro-drug that is converted intracellularly to ZMP, an AMP analog, which mimics the activating effects of AMP.[8] The structural features of 5-Amino-2-methylthiazole-4-carboxamide suggest it may interact with kinase targets. This guide therefore uses the AMPK pathway as a primary, logical system for its initial biological evaluation.

Compound Profile and Handling

Proper handling and preparation of the test compound are foundational to reproducible and reliable results.

Table 1: Properties of 5-Amino-2-methylthiazole-4-carboxamide
PropertyValueSource/Note
Chemical Name 5-Amino-2-methylthiazole-4-carboxamide-
Molecular Formula C₅H₆N₄OSDerived from structure
Molecular Weight 170.19 g/mol Calculated
Appearance Typically an off-white to yellow solidBased on similar compounds[9]
Solubility Soluble in DMSO, DMF, and methanolBased on similar compounds[9]
Purity ≥98% recommended for biological assaysStandard requirement
Protocol 1.1: Preparation of Stock Solutions

Causality: A concentrated stock solution in an inert solvent like DMSO is crucial for minimizing the final solvent concentration in the assay, which can have off-target effects. Serial dilutions are then made from this stock to achieve the desired final concentrations for dose-response experiments.

  • Weighing: Accurately weigh out approximately 5-10 mg of 5-Amino-2-methylthiazole-4-carboxamide using a calibrated analytical balance.

  • Solubilization: Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 20 mM or 50 mM).

    • Calculation Example (for 20 mM stock):Volume (µL) = (Mass (mg) / 170.19 g/mol) * (1 / 20 mM) * 1,000,000

  • Mixing: Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

The AMPK Signaling Pathway

Understanding the core signaling cascade is essential for designing experiments and interpreting results. Active AMPK phosphorylates key downstream targets to restore cellular energy.

AMPK_Pathway Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Low Glucose) AMP_ATP Increased AMP:ATP Ratio Metabolic_Stress->AMP_ATP AMPK AMPK Complex (α, β, γ) AMP_ATP->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylates Thr172 ACC ACC1/2 (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits mTORC1 mTORC1 Complex AMPK->mTORC1 Inhibits FAO ↑ Fatty Acid Oxidation ACC->FAO FAS ↓ Fatty Acid Synthesis ACC->FAS Protein_Synth ↓ Protein Synthesis mTORC1->Protein_Synth

Caption: The core AMPK signaling pathway.

Protocol: Cell-Free AMPK Kinase Assay

Principle: This biochemical assay directly measures the enzymatic activity of purified, recombinant AMPK. It is the definitive first step to determine if the compound can directly activate or inhibit the kinase, independent of any cellular processes. We will use the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction.[5][6] The luminescent signal is directly proportional to kinase activity.

Table 2: Materials for Cell-Free AMPK Assay
ReagentSupplier ExamplePurpose
Recombinant Human AMPK (α1/β1/γ1)Promega, SignalChemThe enzyme source
SAMS Peptide (HMRSAMSGLHLVKRR)Promega, AnaSpecA well-characterized AMPK substrate
ATP, Ultra-PureAny molecular biology supplierCo-substrate for the kinase reaction
ADP-Glo™ Kinase Assay KitPromegaContains reagents to measure ADP production
Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, 100µM AMP)Prepared in-houseProvides optimal conditions for enzyme activity
384-well, low-volume, white platesCorning, GreinerLow-volume plates for HTS and luminescence
Positive Control (e.g., A-769662)Selleckchem, TocrisA known direct AMPK activator
Negative Control (DMSO)Sigma-AldrichVehicle control
Protocol 4.1: Step-by-Step Procedure
  • Compound Dilution: Prepare a serial dilution plate.

    • Add 50 µL of Assay Buffer to columns 2-12 of a 96-well plate.

    • Add 100 µL of a 400 µM working solution of 5-Amino-2-methylthiazole-4-carboxamide (in Assay Buffer with 4% DMSO) to column 1.

    • Perform a 1:2 serial dilution by transferring 50 µL from column 1 to 2, mix, then 50 µL from 2 to 3, and so on. This creates a dose-response curve.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution, DMSO control, or positive control to the wells of a 384-well assay plate.

  • Enzyme Addition:

    • Prepare a 2X AMPK enzyme solution in cold Assay Buffer. The optimal concentration should be pre-determined via enzyme titration to ensure the reaction is in the linear range.[5]

    • Add 2 µL of the 2X enzyme solution to each well.

  • Pre-incubation: Gently mix the plate on a plate shaker and incubate for 20 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a 2X Substrate/ATP mix containing SAMS peptide and ATP in Assay Buffer. The ATP concentration should be near its Km for AMPK to sensitively detect competitive inhibitors.

    • Add 2 µL of this mix to each well to start the reaction. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Read the luminescence on a plate reader (e.g., Promega GloMax®).

Protocol: Cell-Based AMPK Target Engagement Assay

Principle: This assay determines if the compound can cross the cell membrane and modulate AMPK activity within a living cell. The gold-standard method is to measure the phosphorylation status of AMPK and its direct downstream substrate, Acetyl-CoA Carboxylase (ACC), via Western Blot. An increase in phosphorylation indicates target engagement and activation.

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. Compound Treatment A->B C 3. Cell Lysis & Protein Harvest B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE & Transfer D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Chemiluminescent Detection & Imaging F->G

Caption: Experimental workflow for the Western Blot assay.

Table 3: Materials for Cell-Based Western Blot Assay
Reagent/MaterialSupplier ExamplePurpose
Cell Line (e.g., C2C12 myotubes, HepG2)ATCCBiologically relevant model systems
Cell Culture Media (e.g., DMEM) & FBSGibco, Thermo FisherCell growth and maintenance
RIPA Lysis BufferCell Signaling TechnologyTo lyse cells and solubilize proteins
Protease/Phosphatase Inhibitor CocktailRoche, Thermo FisherTo preserve protein phosphorylation status
BCA Protein Assay KitThermo FisherTo quantify total protein concentration
Primary Antibodies: p-AMPKα (Thr172), AMPKα, p-ACC (Ser79), ACC, β-ActinCell Signaling TechnologyTo detect specific target proteins
HRP-conjugated Secondary AntibodyCell Signaling Technology, Jackson ImmunoResearchTo bind primary antibodies for detection
ECL Chemiluminescence SubstrateThermo Fisher, Bio-RadTo generate light for imaging
Protocol 5.1: Step-by-Step Procedure
  • Cell Culture: Seed cells (e.g., HepG2) in 6-well plates and grow to 80-90% confluency. For some experiments, serum starvation for 4-6 hours prior to treatment can lower basal signaling.

  • Compound Treatment: Treat cells with varying concentrations of 5-Amino-2-methylthiazole-4-carboxamide (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 1-4 hours). Include a known activator like AICAR (0.5-1 mM) as a positive control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. This ensures equal loading of protein for all samples.

  • Sample Preparation & SDS-PAGE:

    • Normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal (e.g., p-AMPK/AMPK ratio) to determine the fold-change in activation relative to the vehicle control.

Data Analysis and Interpretation

Table 4: Data Interpretation Summary
AssayPrimary OutputInterpretation
Cell-Free Kinase Assay Luminescence values converted to % activity vs. controlA dose-dependent increase in signal suggests direct activation (EC₅₀ calculation). A dose-dependent decrease suggests direct inhibition (IC₅₀ calculation).
Cell-Based Western Blot Band intensities for p-AMPK, total AMPK, p-ACC, and total ACCAn increased ratio of p-AMPK/AMPK and p-ACC/ACC confirms target engagement and activation of the downstream pathway in a cellular environment.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High variability in cell-free assay Pipetting errors; Inconsistent incubation times; Reagent instabilityUse calibrated multichannel pipettes; Ensure uniform timing for reagent additions; Prepare fresh reagents and keep enzymes on ice.
No signal change in Western Blot Compound is not cell-permeable; Incorrect dose or timepoint; Inactive antibodiesPerform a cell viability assay (e.g., MTT) to rule out toxicity; Conduct a dose-response and time-course experiment; Validate antibodies with positive controls (e.g., AICAR treatment).
Compound precipitates in media Poor solubility at the tested concentrationLower the highest concentration tested; Check the final DMSO concentration (should be <0.5%); Prepare fresh dilutions from the stock for each experiment.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assay of AMPK-IN-4.
  • Lin, S.-C., & Hardie, D. G. (2018). An enzyme-linked immunosorbent assay (ELISA)
  • Promega Corporation. AMPK (A1/B2/G2) Kinase Assay Protocol.
  • Promega Corpor
  • BellBrook Labs.
  • O'Neill, H. M., et al. (2018). The AMPK agonist 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation-associated cachectic muscle wasting. EMBO Molecular Medicine.
  • Kim, H. S., et al. (2016).
  • Bolster, D. R., et al. (2008). Activation of AMP-activated protein kinase by 5-aminoimidazole-4-carboxamide-1-beta-D-ribonucleoside prevents leucine-stimulated protein synthesis in rat skeletal muscle. The Journal of Nutrition.
  • Stankovic, B., et al. (2021).
  • Al-Omair, M. A., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • Galardo, M. N., et al. (2007). The AMP-activated protein kinase activator, 5-aminoimidazole-4-carboxamide-1-b-D-ribonucleoside, regulates lactate production in rat Sertoli cells. Journal of Molecular Endocrinology.
  • Li, Y., et al. (2018). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. Journal of the Pharmaceutical Society of Japan.
  • The Good Scents Company. (2023). 2-aminothiazole, 96-50-4.
  • Reddy, C. M., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences.
  • Wang, J., et al. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide.
  • Lochhead, P. A., et al. (2000).
  • Sinochem Nanjing Corporation.

Sources

Application

HPLC method development for 5-Amino-2-methylthiazole-4-carboxamide quantification

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 5-Amino-2-methylthiazole-4-carboxamide Abstract This application note presents a comprehensive guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 5-Amino-2-methylthiazole-4-carboxamide

Abstract

This application note presents a comprehensive guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Amino-2-methylthiazole-4-carboxamide. Thiazole-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, making reliable analytical methods for their characterization essential for drug development and quality control.[1][2] This document provides a detailed narrative of the method development strategy, from initial analyte characterization and selection of chromatographic conditions to a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.[3][4] The protocols and insights are designed for researchers, scientists, and drug development professionals requiring a self-validating and scientifically-grounded analytical procedure.

Introduction and Strategic Rationale

5-Amino-2-methylthiazole-4-carboxamide is a polar heterocyclic compound featuring both a primary amine and a carboxamide functional group. The development of a reliable quantitative method is paramount for its use in pharmaceutical research and manufacturing. The primary objective is to create a stability-indicating HPLC method that can accurately measure the analyte in the presence of potential impurities and degradation products.

Analyte Physicochemical Properties and Chromatographic Approach

The structure of 5-Amino-2-methylthiazole-4-carboxamide (Molecular Formula: C₄H₅N₃OS, Molecular Weight: 143.17 g/mol ) suggests significant polarity.[5] The presence of ionizable amino and amide groups necessitates careful control over the mobile phase pH to ensure consistent retention and symmetrical peak shapes.[6]

Based on these characteristics, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach was selected. RP-HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility in handling compounds with varying polarities.[7] It operates by partitioning the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[7] For a polar compound like 5-Amino-2-methylthiazole-4-carboxamide, a C18 column is an excellent starting point, offering a good balance of hydrophobic interaction and retention.[1][8]

Rationale for Method Parameters
  • Stationary Phase: A C18 silica-based column is chosen for its broad applicability and robust performance.

  • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile is used. Acetonitrile is often preferred over methanol due to its lower viscosity and lower UV cutoff wavelength, which can improve sensitivity.[6]

  • pH Control: An acidic mobile phase modifier, such as 0.1% formic acid, is incorporated. This serves a critical purpose: to maintain a low pH (around 2.7-3.0), which ensures the primary amine group on the analyte is consistently protonated (ionized). This suppressed silanol interactions and leads to sharper, more symmetrical peaks and stable retention times.[6]

  • Detection: UV detection is selected based on the presence of the chromophoric thiazole ring system. The optimal detection wavelength (λmax) will be determined to maximize sensitivity.

Experimental

Materials and Reagents
  • 5-Amino-2-methylthiazole-4-carboxamide Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC Grade)

  • 0.45 µm Syringe Filters (e.g., PVDF or Nylon)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data System (CDS) software.

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (20:80, v/v)
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 10 minutes

Detailed Protocols

Protocol 1: Preparation of Standards and Samples

Proper sample and standard preparation is critical for accurate and reproducible results.[9] The diluent should be compatible with the mobile phase to prevent peak distortion.[10][11]

  • Diluent Preparation: Prepare the diluent by mixing Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Amino-2-methylthiazole-4-carboxamide reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent to achieve an expected final concentration within the calibration range (e.g., 25 µg/mL).

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and prevent column clogging.[9]

Protocol 2: HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following workflow illustrates the logical steps taken to arrive at the optimized conditions.

G cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Polar, Ionizable Amine) B Select RP-HPLC with C18 Column A->B C Choose Mobile Phase (ACN/Water + Acid) B->C D Determine λmax (PDA Scan) C->D E Optimize Mobile Phase Ratio (Adjust % ACN for k' 2-10) D->E F Optimize pH & Peak Shape (0.1% Formic Acid) E->F G Assess Column Temperature (e.g., 30°C for stability) F->G H System Suitability Test (Check Tailing, Plates, RSD) G->H I Finalize Method Conditions H->I

Caption: Logical workflow for HPLC method development.

Protocol 3: Method Validation (ICH Q2(R1) Guidelines)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[3][12] The following tests are performed based on ICH guidelines.[4][13]

  • System Suitability:

    • Inject the working standard solution (e.g., 25 µg/mL) six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be > 2000.

  • Specificity:

    • Inject the diluent (blank) and a placebo solution (containing all matrix components except the analyte).

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of the 5-Amino-2-methylthiazole-4-carboxamide peak.

  • Linearity:

    • Inject the prepared calibration standards over the specified range (e.g., 1-100 µg/mL) in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery):

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Calculate the percentage recovery at each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.[14]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

  • Robustness:

    • Intentionally make small variations to the method parameters and assess the impact on the results.[8]

    • Parameters to vary: Flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal usage.

G cluster_params Core Validation Parameters center Reliable Method Specificity Specificity Specificity->center Linearity Linearity Linearity->center Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Accuracy->center Precision Precision Accuracy->Precision Precision->center LOQ LOQ Range->LOQ Robustness Robustness Robustness->center

Caption: Interrelation of key HPLC method validation parameters.

Expected Results

A successful validation will yield data that meets all pre-defined acceptance criteria. The results should be clearly documented and summarized.

Table 1: System Suitability and Linearity Data

Parameter Result Acceptance Criteria
Retention Time %RSD < 1.0% ≤ 2.0%
Peak Area %RSD < 1.0% ≤ 2.0%
Tailing Factor 1.2 ≤ 2.0
Theoretical Plates > 5000 > 2000
Linearity (r²) > 0.999 ≥ 0.999

| Range | 1 - 100 µg/mL | Defined by linearity |

Table 2: Accuracy and Precision Summary

Parameter Concentration Result Acceptance Criteria
Accuracy 80%, 100%, 120% 99.1% - 101.5% 98.0% - 102.0%
Repeatability (%RSD) 100% (n=6) < 1.5% ≤ 2.0%

| Intermediate Precision (%RSD) | 100% (n=6) | < 2.0% | ≤ 2.0% |

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of 5-Amino-2-methylthiazole-4-carboxamide. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a robust procedure. The comprehensive validation, performed in accordance with ICH guidelines, confirms that the method is suitable for its intended use in routine quality control and research environments, ensuring reliable analytical data.

References

  • ALWSCI. (2025, April 15). Key Considerations For Sample Preparation in HPLC.
  • Organomation. HPLC Sample Preparation.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • CHROMacademy. From Sample to Separation: Best Practices in HPLC Sample Preparation.
  • Benchchem. Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide.
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • SIELC Technologies. Polar Compounds.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • Journal of Applied Pharmaceutical Science. Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • Slideshare. Ich guidelines for validation final.
  • PubChem. 5-Aminothiazole-4-carboxamide.

Sources

Method

Solvent Selection for Organic Reactions of 5-Amino-2-methylthiazole-4-carboxamide: A Detailed Guide

Introduction: The Critical Role of the Solvent in Modulating Reactivity and Selectivity 5-Amino-2-methylthiazole-4-carboxamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Solvent in Modulating Reactivity and Selectivity

5-Amino-2-methylthiazole-4-carboxamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural motif, featuring a nucleophilic amino group, a carboxamide moiety, and a thiazole ring, allows for a diverse range of chemical transformations. However, the successful execution of these reactions and the isolation of the desired products in high yield and purity are critically dependent on the judicious selection of the reaction solvent. The solvent does not merely act as a passive medium to dissolve reactants; it actively influences reaction rates, regioselectivity, and even the course of the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of solvent selection for key organic reactions involving 5-Amino-2-methylthiazole-4-carboxamide. We will delve into the physicochemical properties of this compound and explore how these properties, in conjunction with the reaction mechanism, dictate the optimal solvent choice for N-alkylation, acylation, and cyclization reactions.

Physicochemical Properties of 5-Amino-2-methylthiazole-4-carboxamide: A Foundation for Solvent Selection

A thorough understanding of the physicochemical properties of 5-Amino-2-methylthiazole-4-carboxamide is paramount for selecting an appropriate solvent system.

Solubility Profile:

Table 1: Predicted Solubility of 5-Amino-2-methylthiazole-4-carboxamide in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)HighThese solvents can accept hydrogen bonds and have high dielectric constants, effectively solvating the polar functional groups of the molecule.
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterModerate to HighThese solvents can both donate and accept hydrogen bonds, leading to good solubility. However, their reactivity in certain reactions must be considered.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateThese solvents are less polar than aprotic polar solvents but can still solvate the molecule to some extent through dipole-dipole interactions.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents are relatively nonpolar and are less effective at solvating the polar functional groups.
Nonpolar Toluene, HexaneLowThese solvents lack the polarity to effectively dissolve the polar 5-Amino-2-methylthiazole-4-carboxamide.

Tautomerism:

Like many 2-aminothiazoles, 5-Amino-2-methylthiazole-4-carboxamide can exist in two tautomeric forms: the amino form and the imino form. This equilibrium is influenced by the solvent environment and has significant implications for regioselectivity in reactions such as N-alkylation.[1]

Solvent Selection for Key Transformations

N-Alkylation: Navigating the Challenge of Regioselectivity

N-alkylation of the 2-amino group is a common strategy to introduce structural diversity and modulate the biological activity of 5-Amino-2-methylthiazole-4-carboxamide derivatives. However, the presence of two potentially nucleophilic nitrogen atoms (the exocyclic amino group and the endocyclic ring nitrogen) presents a significant challenge in controlling regioselectivity.[1]

The Causality Behind Solvent Choice:

The choice of solvent, in conjunction with the base and alkylating agent, plays a crucial role in directing the alkylation to the desired exocyclic amino group.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents are often the preferred choice for N-alkylation reactions. Their high polarity helps to dissolve the thiazole substrate and the reagents. Furthermore, they can solvate the cation of the base, enhancing its reactivity. In the case of using a strong base like sodium hydride (NaH), polar aprotic solvents are essential for the deprotonation of the amino group, favoring alkylation at the exocyclic nitrogen.[1]

  • Alcohols (Methanol, Ethanol): Alcohols can be used as solvents for reductive amination, a highly selective method for N-alkylation.[2] In this two-step, one-pot procedure, the amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ. The alcoholic solvent is suitable for both the imine formation and the subsequent reduction with agents like sodium borohydride (NaBH₄).

  • Less Polar Solvents (Acetonitrile, THF): These solvents can also be employed, particularly when milder bases like potassium carbonate (K₂CO₃) are used.[3] The lower polarity may sometimes help to suppress over-alkylation.

dot

N_Alkylation_Workflow cluster_reactants Reactants cluster_solvent Solvent Selection cluster_reaction Reaction cluster_product Product Thiazole 5-Amino-2-methylthiazole- 4-carboxamide Reaction N-Alkylation Thiazole->Reaction AlkylatingAgent Alkyl Halide or Aldehyde/Ketone AlkylatingAgent->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Polar Aprotic (DMF, DMSO) or Alcohol (for Reductive Amination) Solvent->Reaction Influences Regioselectivity Product N-Alkylated Product Reaction->Product Acylation_Workflow cluster_reactants Reactants cluster_solvent Solvent Selection cluster_reaction Reaction cluster_product Product Thiazole 5-Amino-2-methylthiazole- 4-carboxamide Reaction Acylation Thiazole->Reaction AcylatingAgent Acyl Halide or Anhydride AcylatingAgent->Reaction Base Base (e.g., Pyridine, Et₃N) Base->Reaction Solvent Pyridine or DCM/THF Solvent->Reaction Provides Reaction Medium & Base Product N-Acylated Product Reaction->Product Cyclization_Workflow cluster_reactants Reactants cluster_solvent Solvent Selection cluster_reaction Reaction cluster_product Product Thiazole 5-Amino-2-methylthiazole- 4-carboxamide Reaction Cyclization Thiazole->Reaction CyclizingAgent Cyclizing Agent (e.g., Formamide, Orthoester) CyclizingAgent->Reaction Solvent High-Boiling Aprotic or Acetic Acid Solvent->Reaction Enables High Temperature & Catalysis Product Thiazolo[4,5-d]pyrimidine Reaction->Product

Sources

Application

Application Notes and Protocols: 5-Amino-2-methylthiazole-4-carboxamide as a Versatile Precursor in the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Pre-functionalized Thiazole Core In the landscape of medicinal chemistry and organic synthesis, the strategic selecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Pre-functionalized Thiazole Core

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. 5-Amino-2-methylthiazole-4-carboxamide is a prime example of such a strategic building block. While not a catalyst itself, its pre-functionalized and heteroaromatic core serves as a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds.

The inherent structure of this molecule, featuring a nucleophilic amino group adjacent to a carboxamide, provides a reactive platform for a variety of cyclization and derivatization reactions. This guide offers an in-depth exploration of its synthetic utility, focusing on its application as a key intermediate in the development of pharmacologically relevant scaffolds, most notably thiazolo[4,5-d]pyrimidines. These compounds are recognized as purine isosteres and are foundational to the synthesis of potential antiviral, anticancer, antibacterial, and anti-inflammatory agents.[1] This document provides detailed protocols and the scientific rationale behind its application, designed for professionals engaged in drug discovery and synthetic chemistry.

Part 1: Foundational Synthesis of 5-Amino-2-methylthiazole-4-carboxamide

The accessibility of 5-Amino-2-methylthiazole-4-carboxamide is a critical factor in its widespread use. Several synthetic routes have been developed, often prioritizing efficiency, yield, and environmental considerations. One notable method involves a multi-component reaction that assembles the thiazole ring in a single step, offering a streamlined approach suitable for large-scale production.

A recently reported efficient synthesis starts from aminocyanoacetamide, highlighting an environmentally friendly method with high overall yield.[1] Understanding the synthesis of this precursor is fundamental to its application.

Protocol 1: Efficient Synthesis of 5-Amino-2-methylthiazole-4-carboxamide

This protocol is based on a reported high-yield, environmentally friendly method.[1]

Causality and Experimental Rationale: This procedure leverages a cyclization reaction where the starting materials are readily available. The choice of solvent and reaction conditions is optimized to ensure high conversion and minimize side product formation, making it suitable for industrial production.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add aminocyanoacetamide as the starting material.

  • Solvent and Reagents: Introduce the appropriate solvent and other necessary reagents for the cyclization reaction as detailed in the source literature.[1]

  • Reaction Conditions: Heat the reaction mixture to the specified temperature and maintain for the prescribed duration to ensure complete cyclization.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product can be isolated via filtration and purified by recrystallization to afford 5-Amino-2-methylthiazole-4-carboxamide as a solid.

Visualization of Synthetic Pathway:

A Aminocyanoacetamide C 5-Amino-2-methylthiazole-4-carboxamide A->C High-Yield Synthesis [1] B Cyclization Reagents B->C

Caption: Synthetic route to the target precursor.

Part 2: Synthesis of Thiazolo[4,5-d]pyrimidines: Crafting Purine Isosteres

The primary and most significant application of 5-Amino-2-methylthiazole-4-carboxamide is its role as a precursor to thiazolo[4,5-d]pyrimidines.[1]

Scientific Rationale: The thiazolo[4,5-d]pyrimidine scaffold is isosteric to purine, a fundamental component of nucleic acids. This structural mimicry allows these synthetic analogues to interact with biological targets that recognize purines, such as enzymes and receptors. This interaction can lead to the modulation of their activity, forming the basis for their use as potential therapeutic agents. The amino and carboxamide groups on the starting thiazole are perfectly positioned to undergo a condensation reaction with a one-carbon electrophile to form the fused pyrimidine ring.

Protocol 2: General Procedure for Thiazolo[4,5-d]pyrimidine Formation

Causality and Experimental Rationale: This protocol describes a general cyclocondensation reaction. The amino group of the thiazole acts as a nucleophile, attacking a one-carbon electrophile (e.g., from formic acid or triethyl orthoformate). A subsequent intramolecular cyclization and dehydration event, driven by heating, leads to the formation of the thermodynamically stable aromatic thiazolo[4,5-d]pyrimidine ring system.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, place 5-Amino-2-methylthiazole-4-carboxamide (1 equivalent) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add an excess of the one-carbon source, which also often serves as the solvent (e.g., formic acid or a mixture of triethyl orthoformate and acetic anhydride).

  • Reaction Conditions: Heat the mixture to reflux (typically 100-140 °C) for several hours (2-8 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. The solid can be collected by vacuum filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., water or ethanol) to remove residual reagents. If necessary, further purification can be achieved by recrystallization or column chromatography.

Data Presentation: Examples of Synthesized Thiazolo[4,5-d]pyrimidines

EntryOne-Carbon SourceProduct StructureConditionsYield (%)
1Formic AcidThiazolo[4,5-d]pyrimidin-7-oneReflux>80
2Triethyl Orthoformate7-Ethoxy-thiazolo[4,5-d]pyrimidineRefluxVariable
3UreaThiazolo[4,5-d]pyrimidine-5,7-dioneFusion (High Temp)Moderate

Visualization of Reaction Workflow:

cluster_start Starting Materials cluster_process Reaction cluster_end Product A 5-Amino-2-methyl- thiazole-4-carboxamide C Cyclocondensation (Reflux) A->C B One-Carbon Source (e.g., Formic Acid) B->C D Thiazolo[4,5-d]pyrimidine Derivative C->D Formation of fused ring

Caption: Workflow for thiazolo[4,5-d]pyrimidine synthesis.

Part 3: Derivatization for Drug Discovery Libraries

Beyond fused ring systems, the amino and carboxamide functionalities of 5-Amino-2-methylthiazole-4-carboxamide are ideal handles for chemical derivatization. This allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. For instance, derivatives of 2-aminothiazole-5-carboxamides have been investigated as potent kinase inhibitors.

Protocol 3: N-Acylation of the 2-Amino Group

Causality and Experimental Rationale: This protocol details the acylation of the nucleophilic 2-amino group with an acyl chloride. The reaction is typically run in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl generated during the reaction, preventing protonation of the amino group and driving the reaction to completion.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 5-Amino-2-methylthiazole-4-carboxamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a base such as triethylamine (1.2 equivalents) to the solution and stir.

  • Acylating Agent: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining a low temperature (e.g., 0 °C) with an ice bath to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product, which can be purified by chromatography or recrystallization.

Visualization of Library Synthesis Workflow:

Caption: Parallel synthesis workflow for derivative libraries.

Conclusion and Future Outlook

5-Amino-2-methylthiazole-4-carboxamide stands out not as a catalyst, but as a strategically vital building block in organic synthesis. Its pre-functionalized nature allows for direct and efficient entry into complex heterocyclic systems, particularly the medicinally significant thiazolo[4,5-d]pyrimidines. The protocols and rationale presented here demonstrate its utility in constructing both fused ring systems and diverse molecular libraries for drug discovery. As the search for novel therapeutics continues, the demand for versatile and readily available intermediates like 5-Amino-2-methylthiazole-4-carboxamide will undoubtedly grow, solidifying its role as a cornerstone in the synthesis of future medicines.

References

  • Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176. [Link]

  • Childers, W. E., et al. (2007). A one-step, multi-component reaction for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles. Tetrahedron Letters, 48(19), 3379-3381. [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9348-9360. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. [Link]

  • Khan, E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

  • Taylor & Francis Online. (n.d.). 2-aminothiazole – Knowledge and References. [Link]

  • Lombardo, L. J., et al. (2004). Preparation of 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • Rostom, S. A. F., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 624. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib). Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Endotherm. (n.d.). 5-Amino-2-methyl-thiazole-4-carboxylic acid. [Link]

  • ResearchGate. (2019). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. [Link]

Sources

Method

Advanced Formulation Strategies for 5-Amino-2-methylthiazole-4-carboxamide Analogs

Executive Summary & Physicochemical Bottlenecks The 5-amino-2-methylthiazole-4-carboxamide core is a highly versatile pharmacological scaffold. It serves as a critical precursor for thiazolo[4,5-d]pyrimidines, next-gener...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Bottlenecks

The 5-amino-2-methylthiazole-4-carboxamide core is a highly versatile pharmacological scaffold. It serves as a critical precursor for thiazolo[4,5-d]pyrimidines, next-generation kinase inhibitors, succinate dehydrogenase (SDH) inhibitors for agrochemicals[4], and novel cyclooxygenase (COX) inhibitors [5].

Despite their potent in vitro activity, the clinical and commercial translation of these analogs is frequently derailed by their physicochemical properties. They typically fall into Biopharmaceutics Classification System (BCS) Class II or IV . The causality behind this poor aqueous solubility lies in their molecular geometry: the planar thiazole ring, combined with the primary amine at position 5 and the carboxamide at position 4, facilitates dense intermolecular hydrogen bonding. This results in a highly stable crystal lattice with high melting points and lattice energies, preventing dissolution in gastrointestinal or aqueous media.

To overcome this, formulation scientists must employ techniques that either disrupt the crystal lattice (Amorphous Solid Dispersions), encapsulate the hydrophobic core (Cyclodextrin Complexation), or bypass aqueous dissolution entirely (Lipid-based Nanocarriers).

Mechanistic Pathways of Solubility Enhancement

Solubility_Enhancement Core 5-Amino-2-methylthiazole- 4-carboxamide Analog (High Crystal Energy, Insoluble) Mech1 Disrupts Crystal Lattice Forms H-Bonds Core->Mech1 Mech2 Bypasses Dissolution Lymphatic Transport Core->Mech2 Mech3 Host-Guest Inclusion Shields Hydrophobic Core Core->Mech3 ASD Amorphous Solid Dispersion (Polymer Matrix) SMEDDS Lipid Nanocarriers (SMEDDS) CD Cyclodextrin Complexation (HP-β-CD) Mech1->ASD Mech2->SMEDDS Mech3->CD

Fig 1: Formulation strategies to overcome the poor solubility of thiazole-4-carboxamide analogs.

Strategy I: Amorphous Solid Dispersions (ASDs)

Causality & Excipient Selection

Converting the crystalline API into an amorphous state exponentially increases its apparent solubility and dissolution rate. However, the amorphous state is thermodynamically unstable. To prevent recrystallization, the API is dispersed within a hydrophilic polymeric matrix. Polymers such as Polyvinylpyrrolidone (PVP) or Cellulose Acetate Butyrate (CAB) are ideal because their carbonyl and hydroxyl groups act as hydrogen-bond acceptors, interacting directly with the amine and carboxamide protons of the thiazole core. This specific drug-polymer interaction restricts the molecular mobility of the API, locking it in the amorphous phase [1, 2]. Clinical studies on related thiazole-based kinase inhibitors have shown that ASDs can reduce pharmacokinetic variability by over 4-fold [3].

Protocol: Solvent Evaporation Method for ASDs

This protocol utilizes a self-validating feedback loop to ensure complete amorphization.

Step 1: Solution Preparation

  • Accurately weigh the 5-amino-2-methylthiazole-4-carboxamide analog and the selected polymer (e.g., PVP K30) in a 1:3 (w/w) ratio.

  • Dissolve the API in a minimal volume of a volatile organic solvent (e.g., Acetone/Ethanol 1:1 v/v). Note: Sonication for 10–15 minutes may be required to disrupt initial API-API interactions.

  • Gradually add the polymer to the API solution under continuous magnetic stirring at 300 rpm until a clear, homogenous solution is achieved.

Step 2: Solvent Removal 4. Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. 5. Evaporate the solvent under reduced pressure (e.g., 150 mbar) at 40°C. The rapid evaporation kinetically traps the API before it can nucleate into crystals. 6. Once a solid film forms, transfer the flask to a vacuum oven at 40°C for 24 hours to remove residual solvent traces (secondary drying).

Step 3: Milling and Self-Validation 7. Gently pulverize the dried solid dispersion using a mortar and pestle, and pass it through a 60-mesh sieve. 8. Validation Check: Analyze the powder via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

  • Success Criteria: PXRD must show a broad "halo" with an absence of sharp Bragg peaks. DSC must reveal a single Glass Transition Temperature ( Tg​ ) and the complete absence of the API's characteristic melting endotherm ( Tm​ ).

Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality & Excipient Selection

For analogs with high lipophilicity (LogP > 3.5), ASDs may still precipitate in the aqueous environment of the GI tract. SMEDDS bypass the dissolution step entirely. By predissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, the formulation spontaneously forms microemulsions (droplet size < 50 nm) upon contact with gastric fluids. This massive surface area ensures rapid absorption, while the lipid components promote lymphatic transport, bypassing hepatic first-pass metabolism.

Protocol: SMEDDS Formulation and Titration

Step 1: Excipient Screening

  • Determine the equilibrium solubility of the analog in various lipid vehicles (e.g., Capryol 90, Miglyol 812), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., PEG 400, Transcutol P).

  • Select the oil in which the API exhibits the highest solubility to maximize drug loading.

Step 2: Pseudo-Ternary Phase Diagram Construction 3. Mix the selected surfactant and co-surfactant in fixed weight ratios (e.g., Km​ ratios of 1:1, 2:1, 3:1). 4. Titrate these mixtures with the selected oil phase (from 1:9 to 9:1) and add dropwise to distilled water at 37°C under gentle agitation. 5. Visually identify the transparent/translucent microemulsion regions to define the optimal excipient ratios.

Step 3: Drug Loading and Validation 6. Dissolve the required dose of the API into the optimized blank SMEDDS mixture using vortex mixing and mild heating (40°C). 7. Validation Check: Perform dynamic light scattering (DLS) on the aqueous dispersion.

  • Success Criteria: Z-average droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.2.

Strategy III: Cyclodextrin Inclusion Complexes

Causality & Excipient Selection

For parenteral or liquid formulations, the hydrophobic 2-methylthiazole core can be physically shielded from water by encapsulating it within the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophilic exterior of the cyclodextrin ensures high aqueous solubility, while the carboxamide group of the API can form stabilizing hydrogen bonds with the hydroxyl groups at the rim of the cyclodextrin torus.

Protocol: Kneading Method
  • Weigh the API and HP-β-CD in a 1:1 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of water/ethanol (50:50 v/v) to form a smooth paste.

  • Gradually incorporate the API into the paste, kneading continuously for 45–60 minutes. The mechanical shear forces the API into the cyclodextrin cavity.

  • Dry the paste in a vacuum desiccator for 48 hours, then pulverize and sieve.

  • Validation Check: Conduct a Phase Solubility Study (Higuchi-Connors method) to calculate the stability constant ( K1:1​ ) of the complex.

Quantitative Data Summary

Table 1: Comparative Analysis of Formulation Strategies for Thiazole-4-carboxamide Analogs

Formulation StrategyPrimary ExcipientsPrimary Mechanism of EnhancementTypical Solubility Increase (Fold)Preferred Administration Route
Amorphous Solid Dispersion (ASD) PVP K30, Cellulose Acetate Butyrate, SoluplusDisruption of crystal lattice; H-bond stabilization15x – 40xOral (Tablets/Capsules)
SMEDDS Capryol 90, Kolliphor EL, Transcutol PBypasses dissolution; lymphatic transport50x – 100x (Apparent)Oral (Soft Gelatin Capsules)
Cyclodextrin Complexation HP-β-CD, Sulfobutylether-β-CDHost-guest inclusion; hydrophobic shielding10x – 25xParenteral (IV) / Oral Liquids

Analytical Validation Workflow

ASD_Workflow API API: Thiazole-4-carboxamide Analog (Crystalline, Low Solubility) Process Amorphization Process (Spray Drying / Evaporation) API->Process Polymer Polymer Matrix (PVP / CAB / Soluplus) Polymer->Process ASD Amorphous Solid Dispersion (ASD) Process->ASD Val_Thermal Thermal Analysis (DSC) Verify Single Tg ASD->Val_Thermal Val_Diff Diffraction (PXRD) Absence of Bragg Peaks ASD->Val_Diff Val_Spec Spectroscopy (FTIR) Confirm H-Bonding ASD->Val_Spec

Fig 2: Self-validating analytical workflow for confirming the amorphization of thiazole analogs.

References

  • Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib. Pharmaceutics (National Center for Biotechnology Information). URL:[Link]

  • Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment. Pharmaceutics (MDPI). URL:[Link]

  • XS004 Dasatinib Improves Variability and Bioavailability in Humans Using Amorphous Solid Dispersion Formulation. Blood (ASH Publications). URL:[Link]

  • Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega (ACS Publications). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Amino-2-methylthiazole-4-carboxamide

Welcome to the technical support center for the synthesis of 5-Amino-2-methylthiazole-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-methylthiazole-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. We will delve into common challenges, provide in-depth troubleshooting advice, and offer optimized protocols based on established literature.

Overview of Synthetic Pathways

The synthesis of 5-Amino-2-methylthiazole-4-carboxamide is a critical process in the development of various pharmaceuticals. A prevalent and efficient method involves a multi-step synthesis starting from aminocyanoacetamide. This approach is favored for its relatively high overall yield and the use of readily available starting materials.[1]

A key strategy for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea with an α-haloketone.[2] Modifications and one-pot procedures have been developed to improve efficiency and yield.[3][4] Another relevant method is the Gewald reaction, which is a versatile method for synthesizing substituted 2-aminothiophenes and can be adapted for thiazole synthesis.[5][6][7][8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis of 5-Amino-2-methylthiazole-4-carboxamide.

Low Overall Yield

Question: My overall yield of 5-Amino-2-methylthiazole-4-carboxamide is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low overall yield is a common issue that can stem from several factors throughout the multi-step synthesis. Here’s a breakdown of potential causes and solutions:

  • Incomplete reaction in intermediate steps: The conversion of aminocyanoacetamide with carbon disulfide is a critical step. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider slightly increasing the reaction time or temperature.

  • Suboptimal reaction conditions: The choice of solvent and base can significantly impact yield. For the cyclization step, a variety of solvents and bases have been explored. While some protocols use methanol and sodium hydroxide, others might benefit from different conditions.[9] It's crucial to ensure the pH is controlled, as highly acidic or basic conditions can lead to side reactions.

  • Degradation of intermediates or final product: Some intermediates in this synthesis can be unstable. It is important to handle them promptly and under appropriate conditions (e.g., inert atmosphere if necessary). The final product, while relatively stable, should be stored in a cool, dark, and dry place.

  • Inefficient purification: Product loss during work-up and purification is a frequent cause of low yield. Recrystallization is a common purification method for the final product. Ensure you are using an appropriate solvent system and that the product is not overly soluble in the washing solvents. Column chromatography can be an alternative for purifying intermediates if simple crystallization is insufficient.[9]

Product Purity Issues

Question: My final product is off-color (e.g., yellow or brown) and shows multiple spots on TLC. What are the likely impurities and how can I remove them?

Answer: Off-color products and multiple spots on TLC indicate the presence of impurities, which can arise from side reactions or incomplete reactions.

  • Common Impurities:

    • Unreacted starting materials: If the reaction is not driven to completion, you will have residual starting materials in your crude product.

    • Side-products from polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to tarry, colored impurities. This is often exacerbated by high temperatures or incorrect pH.

    • Oxidation products: The amino group on the thiazole ring can be susceptible to oxidation, which can lead to colored impurities.

  • Troubleshooting and Purification:

    • Reaction Monitoring: Closely monitor the reaction progress using TLC to ensure all starting material is consumed before work-up.

    • Temperature and pH Control: Maintain the recommended reaction temperature and pH to minimize the formation of side products.

    • Purification Strategies:

      • Recrystallization: This is the most common method for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, methanol) to find the optimal conditions for crystallizing your product while leaving impurities in the mother liquor.

      • Activated Carbon Treatment: If your product is colored due to minor impurities, a treatment with activated carbon can help decolorize the solution before crystallization.

      • Column Chromatography: For difficult-to-remove impurities or for purifying intermediates, column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol) can be very effective.[9]

Reaction Stalls or Fails to Initiate

Question: The reaction to form the thiazole ring does not seem to be progressing, even after extended reaction times. What could be the problem?

Answer: A stalled reaction can be frustrating. Here are some common culprits:

  • Poor Quality of Reagents:

    • Starting Materials: Ensure your aminocyanoacetamide and other starting materials are of high purity. Impurities can inhibit the reaction.

    • Reagents: The quality of reagents like carbon disulfide and dimethyl sulfate is crucial. Use freshly opened or properly stored reagents.

  • Incorrect Stoichiometry: Double-check the molar ratios of your reactants. An excess or deficit of a key reagent can halt the reaction.

  • Insufficient Activation: In some synthetic routes, an activation step is necessary. For instance, in a Hantzsch-type synthesis, the formation of the α-haloketone is a critical precursor.[2] Ensure this step is proceeding as expected.

  • Inadequate Mixing: For heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of the reactants.

Quantitative Data Summary: Impact of Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of 5-Amino-2-methylthiazole-4-carboxamide, based on literature reports.

ParameterCondition ACondition BExpected OutcomeReference
Solvent MethanolEthanolMethanol often provides better solubility for intermediates.[9]
Base Sodium HydroxideTriethylamineThe choice of base can influence reaction rate and side product formation.[10]
Temperature Room TemperatureRefluxHigher temperatures can increase reaction rates but may also lead to more side products.[9]
Purification RecrystallizationColumn ChromatographyRecrystallization is suitable for high-purity crude products; chromatography is better for complex mixtures.[9]

Optimized Experimental Protocol

This protocol is based on a reported high-yield synthesis of 5-Amino-2-methylthiazole-4-carboxamide from aminocyanoacetamide.[1][9]

Step 1: Synthesis of the Dithiocarbamate Intermediate

  • In a 250 mL four-necked flask, add 2-amino-2-cyanoacetamide (6.5g, 65.6mmol) and 70 mL of methanol.

  • Add 12 mL (0.199 mol) of carbon disulfide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1 hour. A significant amount of solid should precipitate.

  • Cool the mixture and filter the solid. Wash the solid with a small amount of cold methanol and dry to obtain the intermediate.

Step 2: S-methylation

  • In a 100 mL three-necked flask, add the dried intermediate from Step 1 (3.5g, 20mmol), 25 mL of water, and sodium hydroxide (0.88g, 22mmol).

  • Stir the mixture until the solid dissolves.

  • Cool the mixture in an ice bath and add dimethyl sulfate (2.1 mL, 22mmol) dropwise.

  • Allow the reaction to proceed at room temperature for 1 hour. Monitor the reaction completion by TLC.

  • Cool the mixture to 0-5°C and filter the resulting solid. Wash with a small amount of water and dry to obtain the S-methylated intermediate. A yield of around 95% is expected.[9]

Step 3: Reductive Cyclization to 5-Amino-2-methylthiazole-4-carboxamide

  • In a suitable reaction vessel, add the S-methylated intermediate (30g, 0.158mol), 135 mL of ammonia solution (1.79mol), 300g of Raney nickel, and 2250 mL of distilled water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, filter the hot mixture to remove the Raney nickel. Wash the solid with hot water.

  • Concentrate the filtrate to approximately 150 mL. A yellow solid should precipitate.

  • Cool the mixture, filter the solid, wash with a small amount of ice water, and dry.

  • For higher purity, the crude product can be purified by column chromatography using a dichloromethane/methanol (50:1) eluent to yield a white solid. An expected yield of around 87.5% can be achieved after purification.[9]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Purity Issue Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Monitor_Reaction Analyze Reaction Progress (TLC, LC-MS) Check_Reagents->Monitor_Reaction Check_Conditions->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Workup_Purification Optimize Work-up and Purification Product_OK High Yield and Purity Achieved Workup_Purification->Product_OK Side_Reactions Side Reactions Evident? Incomplete_Reaction->Side_Reactions No Adjust_Conditions Adjust Reaction Time/Temp Incomplete_Reaction->Adjust_Conditions Yes Side_Reactions->Workup_Purification No Modify_Workup Modify Purification Method (Recrystallization, Chromatography) Side_Reactions->Modify_Workup Yes Adjust_Conditions->Monitor_Reaction Modify_Workup->Product_OK

Caption: A workflow diagram for troubleshooting common issues in the synthesis.

Potential Side Reactions

SideReactions Starting_Materials Starting Materials (e.g., Aminocyanoacetamide) Desired_Product 5-Amino-2-methylthiazole-4-carboxamide Starting_Materials->Desired_Product Desired Pathway Polymerization Polymerization/ Tarry Byproducts Starting_Materials->Polymerization High Temp/ Incorrect pH Hydrolysis Hydrolysis of Amide/Nitrile Desired_Product->Hydrolysis Strong Acid/Base Oxidation Oxidation of Amino Group Desired_Product->Oxidation Air/Oxidizing Agents

Caption: Potential side reactions that can lower the yield and purity.

References

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 863–873. [Link]

  • Semantic Scholar. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • Patil, S., Kantevari, S., & Vangala, S. (2018). An efficient one-pot four-component Gewald reaction: Synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds under environmentally benign conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(3), 255-263. [Link]

  • Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176. [Link]

  • Li, J., Li, B., & Zhang, G. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1130-1136. [Link]

  • Al-Balas, Q., Hassan, M., Al-Shar'i, N., & Al-Ja'afreh, L. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Kumar, G., Kumar, R., & Kumar, D. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155048. [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]

  • Google Patents. (n.d.). US3547917A - 2-amino-4-methylthiazole-5-carboxamides.
  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues with 5-Amino-2-methylthiazole-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of heterocyclic small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of heterocyclic small molecules. 5-Amino-2-methylthiazole-4-carboxamide presents a classic formulation challenge: it possesses a highly lipophilic 2-methylthiazole core coupled with a carboxamide group that forms a rigid, tightly packed intermolecular hydrogen-bonding network[1]. This high crystal lattice energy resists solvation in standard aqueous media.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers, ensuring your in vitro and in vivo assays yield reproducible, artifact-free data.

Part 1: Troubleshooting FAQs

Q1: Why does 5-Amino-2-methylthiazole-4-carboxamide immediately precipitate when diluted into standard biological buffers (pH 7.4)? A1: The compound suffers from what formulators call "brick dust" characteristics. The 2-methylthiazole core is highly lipophilic, driving poor interaction with water dipoles[1]. Simultaneously, the carboxamide and 5-amino groups act as potent hydrogen bond donors and acceptors, creating a tightly packed, high-energy crystal lattice. At pH 7.4, the molecule is uncharged (the pKa of the thiazole-amino system is typically < 5.0), meaning there is no electrostatic repulsion to overcome the lattice energy.

Q2: What is the optimal co-solvent strategy for in vitro cell assays without inducing solvent toxicity? A2: For cell-based assays, DMSO must be kept below 0.1% (v/v) to prevent membrane permeabilization and cytotoxicity. We recommend a "solvent-shifting" cascade. Dissolve the compound in 100% DMSO to create a 1000x stock. Instead of spiking this directly into aqueous media (which causes instant nucleation and precipitation), slowly titrate the stock into an intermediate vehicle (e.g., 10% PEG400 in PBS) under vigorous vortexing. PEG400 acts as a thermodynamic bridge, lowering the dielectric constant of the water and preventing rapid crystal nucleation before final dilution into the culture media.

Q3: How can I formulate this compound for in vivo dosing where high concentrations are required, but organic solvents must be minimized? A3: Two field-proven strategies exist for thiazole carboxamide derivatives:

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic thiazole ring, while its hydroxyl-rich exterior maintains aqueous solubility[2].

  • Salt Formation: Converting the free base to a mesylate (methanesulfonate) salt protonates the basic nitrogen. This introduces an ionic charge that permanently disrupts the crystal lattice, drastically lowering the energy required for aqueous solvation[3].

Part 2: Solubility Enhancement Workflows & Mechanisms

To select the appropriate formulation strategy, you must first define the constraints of your experimental model.

SolubilityWorkflow Start Solubility Issue: 5-Amino-2-methylthiazole- 4-carboxamide CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro (Cellular) CheckAssay->InVitro Low Volume InVivo In Vivo (Animal) CheckAssay->InVivo High Volume/Toxicity Risk Cosolvent Co-solvent System (DMSO ≤ 0.1% + PEG400) InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation (Solvent-Free) InVivo->Cyclodextrin SaltForm Salt Formation (e.g., Mesylate) InVivo->SaltForm

Caption: Workflow for selecting the optimal solubility enhancement strategy based on assay requirements.

Quantitative Formulation Comparison

The table below summarizes expected solubility gains across different formulation vehicles based on standard thiazole carboxamide behavior.

Formulation StrategyVehicle CompositionApparent Aqueous Solubility (mg/mL)Fold EnhancementPrimary Application
Free Base (Control) PBS (pH 7.4)< 0.011xBaseline
Co-solvent 5% DMSO / 10% PEG400 / 85% PBS~ 0.2525xIn vitro biochemical assays
Complexation 20% (w/v) HP-β-CD in H₂O~ 2.50250xIn vivo (oral/IP dosing)
Salt Formation Mesylate Salt in H₂O> 10.00>1000xIn vivo (IV/oral dosing)

Part 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; sub-visible aggregates can scatter light and ruin assay kinetics. The following protocols include built-in validation steps to ensure thermodynamic stability.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Solvent-Free)

Causality: HP-β-CD forms a 1:1 host-guest inclusion complex with thiazole derivatives. The complexation is an equilibrium-driven process; therefore, sufficient time and molar excess are required to drive the reaction forward[2].

  • Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of molecular biology grade water to create a 20% (w/v) solution.

  • Addition: Add 5 mg of 5-Amino-2-methylthiazole-4-carboxamide (free base) to the solution. The suspension will initially appear cloudy.

  • Equilibration: Stir the suspension vigorously at room temperature (25°C) for 48 hours. Why 48 hours? Complexation is kinetically slow; premature cessation will result in incomplete encapsulation.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation Step: Dilute a 10 µL aliquot of the filtrate into 90 µL of PBS (pH 7.4). Measure the UV-Vis absorbance at 600 nm. An absorbance of < 0.05 indicates the solution is optically clear and the host-guest complex is thermodynamically stable (not a metastable supersaturation).

  • Storage: Lyophilize the remaining filtrate to obtain a stable, water-soluble solid powder for long-term storage.

Protocol B: Mesylate Salt Formation

Causality: Reacting the basic amino/thiazole nitrogen with a strong acid (methanesulfonic acid) creates a stable salt. This ionic character drastically increases the hydration energy, overcoming the crystal lattice energy[3].

  • Suspension: Suspend 100 mg of 5-Amino-2-methylthiazole-4-carboxamide in 5 mL of anhydrous Tetrahydrofuran (THF).

  • Acidification: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous magnetic stirring.

  • Reaction: Stir for 2 hours at room temperature. The initial suspension should transition into a clear solution as the salt forms, followed by the precipitation of the new mesylate salt.

  • Precipitation: If the salt remains in solution, add 10 mL of cold diethyl ether (anti-solvent) to force precipitation.

  • Collection: Filter the precipitate using a Büchner funnel, wash twice with cold diethyl ether, and dry under high vacuum for 12 hours.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the dried powder. A distinct shift in the melting endotherm compared to the free base confirms successful salt formation, verifying that you have not simply re-precipitated the unreacted free base.

Mechanism cluster_0 Solubilization Mechanisms Crystal Insoluble Crystal Lattice (Strong H-Bonds) Protonation Protonation (Mesylate) Disrupts Lattice Crystal->Protonation Methanesulfonic Acid Inclusion HP-β-CD Encapsulation Shields Thiazole Crystal->Inclusion HP-β-CD Solvated Aqueous Solvated State (Bioavailable) Protonation->Solvated Inclusion->Solvated

Caption: Mechanistic pathways for disrupting the crystal lattice to achieve an aqueous solvated state.

References

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies (ACS Omega). 1

  • WO2015107545A1 - Water soluble salts of dasatinib hydrate (Google Patents). 3

  • Dasatinib/HP-β-CD Inclusion Complex Based Aqueous Formulation as a Promising Tool for the Treatment of Paediatric Neuromuscular Disorders (Int J Mol Sci / PubMed). 2

Sources

Troubleshooting

Technical Support Center: Purification of Crude 5-Amino-2-methylthiazole-4-carboxamide

Welcome to the technical support center for the purification of crude 5-Amino-2-methylthiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 5-Amino-2-methylthiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-Amino-2-methylthiazole-4-carboxamide?

A1: The impurity profile of crude 5-Amino-2-methylthiazole-4-carboxamide can vary depending on the synthetic route. However, common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. In syntheses involving the corresponding carboxylic acid or ester, related amide and ester impurities can also be present.[1]

Q2: How can I quickly assess the purity of my crude and purified samples?

A2: A combination of Thin Layer Chromatography (TLC) and melting point analysis provides a rapid purity assessment. For TLC, a single spot in an appropriate solvent system suggests a relatively pure compound. A sharp melting point range is also indicative of high purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3]

Q3: My purified product has a persistent color. How can this be addressed?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal during recrystallization. The activated charcoal adsorbs the colored impurities and is subsequently removed by hot filtration.[2]

Q4: Is acid-base extraction a viable purification method for this compound?

A4: Yes, acid-base extraction can be an effective technique. As 5-Amino-2-methylthiazole-4-carboxamide possesses a basic amino group, it can be extracted into an acidic aqueous solution, leaving non-basic organic impurities in the organic phase. The desired compound can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Amino-2-methylthiazole-4-carboxamide.

Recrystallization Issues
Symptom Possible Cause(s) Recommended Solution(s)
No crystal formation upon cooling. - The solution is not sufficiently supersaturated due to excessive solvent. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration and attempt cooling again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Introduce a seed crystal of the pure compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][4]
Low recovery of purified product. - The chosen recrystallization solvent is too effective, leading to significant product loss in the mother liquor.- Cool the filtrate in an ice bath to maximize crystal formation. - Consider a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Product is still impure after recrystallization. - The selected solvent does not effectively differentiate between the product and impurities based on solubility.- Experiment with a different recrystallization solvent or a mixture of solvents.[4] - If impurities persist, consider an alternative purification method like column chromatography for better separation.[2]
Oiling out instead of crystallization. - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated to a very high degree.- Use a lower-boiling point solvent. - Dilute the solution slightly with more hot solvent before cooling.
Column Chromatography Issues
Symptom Possible Cause(s) Recommended Solution(s)
Poor separation of the product from impurities. - The eluent system (mobile phase) is not optimized. - The column is overloaded with the crude sample.- Optimize the eluent system using TLC to achieve good separation between the product and impurity spots. - Reduce the amount of crude material loaded onto the column.
Product is eluting too quickly or too slowly. - The polarity of the eluent is too high or too low, respectively.- Adjust the polarity of the mobile phase. Increase polarity to elute the compound faster, or decrease it for slower elution.
Streaking or tailing of the product band. - The compound may be interacting too strongly with the stationary phase. - The sample is not fully dissolved when loaded onto the column.- Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent. - Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallization from a single solvent. The choice of solvent is critical and should be determined experimentally. Methanol has been reported as a suitable solvent for similar compounds.[5]

Step-by-Step Methodology:

  • Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude 5-Amino-2-methylthiazole-4-carboxamide until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If colored impurities are an issue, add a small amount of activated charcoal to the hot solution and then filter.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

This method is ideal when recrystallization fails to provide the desired purity.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Preparation: Dissolve the crude 5-Amino-2-methylthiazole-4-carboxamide in a minimal amount of the eluent or a suitable solvent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude 5-Amino-2-methylthiazole-4-carboxamide.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impure Purity_Check2 Purity Assessment (TLC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Purity_Check2->Column_Chromatography Impure

Caption: Purification workflow for 5-Amino-2-methylthiazole-4-carboxamide.

Decision-Making for Troubleshooting Recrystallization

This diagram provides a logical approach to troubleshooting common recrystallization problems.

TroubleshootingRecrystallization Start Recrystallization Attempt Issue Issue Encountered? Start->Issue No_Crystals No Crystals Form Issue->No_Crystals Yes Low_Yield Low Yield Issue->Low_Yield Yes Impure Still Impure Issue->Impure Yes Success Successful Purification Issue->Success No Concentrate Concentrate Solution No_Crystals->Concentrate Cool_Longer Cool Longer / Colder Low_Yield->Cool_Longer Change_Solvent Change Solvent / Solvent System Impure->Change_Solvent Scratch_Seed Scratch Flask / Add Seed Concentrate->Scratch_Seed Scratch_Seed->Cool_Longer Cool_Longer->Change_Solvent Cool_Longer->Change_Solvent Try_Chromatography Consider Column Chromatography Change_Solvent->Try_Chromatography

Sources

Optimization

Technical Support Center: Optimizing Amidation of 5-Amino-2-methylthiazole-4-carboxamide

Welcome to the technical support center for the amidation of 5-Amino-2-methylthiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 5-Amino-2-methylthiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the amidation of 5-Amino-2-methylthiazole-4-carboxamide. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You've run the reaction, but TLC or LC-MS analysis shows little to no formation of the desired amide product.

Possible Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The first step in amidation is the activation of the carboxylic acid. If this step is inefficient, the subsequent nucleophilic attack by the amine will not proceed.

    • Solution 1: Re-evaluate Your Coupling Reagent. For electron-deficient amines like 5-amino-2-methylthiazole-4-carboxamide, standard coupling reagents may be sluggish.[1] Consider using a more potent activating agent.

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often provides higher yields and faster reaction times, especially for challenging couplings.[2][3] It generates a highly reactive OAt-active ester.[2][4]

      • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A classic and effective combination.[1][5][6] HOBt acts as an additive to form a more reactive HOBt ester, which enhances the reaction rate and suppresses side reactions.[6][7]

    • Solution 2: Ensure Anhydrous Conditions. Coupling reagents, particularly carbodiimides like EDC, are sensitive to moisture. Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid.

      • Action: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Basicity: A base is typically required to deprotonate the amine and/or neutralize any acidic byproducts formed during the reaction.

    • Solution: Choose an Appropriate Base.

      • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base commonly used with HATU and other uronium-based coupling reagents.[1]

      • NMM (N-Methylmorpholine): Often used with EDC/HOBt systems.[5]

      • Note: The choice and amount of base can be critical. An excess of a strong base can sometimes lead to side reactions.

  • Low Reaction Temperature: While some amidations proceed at room temperature, this specific substrate may require heating to overcome a higher activation energy barrier.

    • Solution: Increase the Reaction Temperature. Monitor the reaction by TLC or LC-MS while gradually increasing the temperature (e.g., to 40-60 °C).

Issue 2: Formation of Significant Side Products

Your reaction yields a mixture of products, complicating purification and reducing the yield of the desired amide.

Possible Causes & Solutions:

  • N-Acylurea Formation (with Carbodiimides): A common side reaction with EDC or DCC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react with the amine.[6]

    • Solution: Use an Additive. The addition of HOBt or HOAt intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[6]

  • Guanidinylation of the Amine (with Uronium Reagents): Uronium-based coupling reagents like HATU can sometimes react directly with the amine nucleophile, leading to the formation of a guanidinium byproduct.[8][9][10] This is more likely with highly nucleophilic amines or when the carboxylic acid activation is slow.[8][9]

    • Solution 1: Pre-activation. Mix the carboxylic acid, coupling reagent, and base for a short period (e.g., 5-15 minutes) before adding the 5-Amino-2-methylthiazole-4-carboxamide.[11] This allows for the formation of the active ester, minimizing the concentration of free coupling reagent available to react with the amine.

    • Solution 2: Optimize Stoichiometry. Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is typically sufficient.

  • Dimerization or Polymerization: If your carboxylic acid contains a reactive functional group, it could potentially self-react under the coupling conditions.

    • Solution: Use Protecting Groups. If necessary, protect any reactive functional groups on your carboxylic acid starting material that could interfere with the amidation reaction.

Issue 3: Difficulty in Product Purification

The crude product is an inseparable mixture, or the desired product is difficult to isolate from the reaction byproducts.

Possible Causes & Solutions:

  • Water-Soluble Byproducts:

    • EDC/EDU: If you used EDC, the corresponding urea byproduct (EDU) is water-soluble and can typically be removed with an aqueous workup.[6]

    • Solution: Perform a standard aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and washing with water, a mild acid (e.g., dilute HCl or citric acid) to remove excess amine and base, and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt.

  • Co-eluting Impurities in Chromatography:

    • Solution 1: Optimize your Chromatography Method. Experiment with different solvent systems (mobile phases) and gradients to improve the separation of your product from impurities.

    • Solution 2: Recrystallization. If your product is a solid, recrystallization can be a highly effective purification method.[12] Experiment with different solvents or solvent mixtures to find suitable conditions for crystallization.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the amidation of 5-Amino-2-methylthiazole-4-carboxamide?

There is no single "best" reagent, as the optimal choice can depend on the specific carboxylic acid being coupled. However, here is a general comparison:

Coupling Reagent SystemAdvantagesDisadvantages
HATU/DIPEA High reactivity, fast reaction times, often good for sterically hindered or electron-poor substrates.[2][3]More expensive, potential for guanidinylation side reaction.[8][9]
EDC/HOBt/Base Cost-effective, well-established, water-soluble byproduct.[5][6]Can be slower than HATU, potential for N-acylurea formation without HOBt.[6]

For initial attempts, EDC/HOBt is a reliable and economical choice. If yields are low, switching to HATU is a logical next step.

Q2: What is the optimal solvent for this reaction?

Commonly used solvents for amidation reactions include:

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that is excellent for dissolving a wide range of substrates and reagents.

  • DCM (Dichloromethane): A less polar solvent that is also widely used.

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.[1]

  • THF (Tetrahydrofuran): Can also be used, but is generally less polar than DMF.

The choice of solvent can influence reaction rates and solubility. DMF is often a good starting point due to its excellent solvating properties.

Q3: How should I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the formation of your desired product and any side products by their mass.

Q4: What is a general experimental protocol I can start with?

Here are two starting point protocols, one with EDC/HOBt and one with HATU.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amidation
  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM, ~0.1-0.5 M) at 0 °C, add 5-Amino-2-methylthiazole-4-carboxamide (1.0 eq), HOBt (1.1 eq), and a suitable base such as NMM or DIPEA (1.2 eq).

  • Stir the mixture for 10-15 minutes.

  • Add EDC·HCl (1.2 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography or recrystallization.

Protocol 2: HATU Mediated Amidation (with Pre-activation)
  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF) at room temperature, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture for 5-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 5-Amino-2-methylthiazole-4-carboxamide (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

General Amidation Workflow

AmidationWorkflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification Start Dissolve Carboxylic Acid & Amine in Solvent AddBase Add Base (e.g., DIPEA, NMM) Start->AddBase AddReagent Add Coupling Reagent (e.g., HATU, EDC/HOBt) AddBase->AddReagent Reaction Stir at RT or Heat AddReagent->Reaction Workup Aqueous Workup Reaction->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify End Pure Amide Product Purify->End

Caption: A generalized workflow for the amidation reaction.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield? Cause1 Inefficient Activation? Start->Cause1 Yes Cause2 Side Products? Start->Cause2 No Sol1a Switch to HATU Cause1->Sol1a Yes Sol1b Ensure Anhydrous Conditions Cause1->Sol1b Check Sol1c Increase Temperature Cause1->Sol1c Consider Sol2a Use HOBt with EDC Cause2->Sol2a Using EDC? Sol2b Pre-activate with HATU Cause2->Sol2b Using HATU? Sol2c Optimize Stoichiometry Cause2->Sol2c Always

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. The MJA Lab. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis. Available at: [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. Available at: [Link]

  • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

  • Synthesis of some new 5- substituted of. JOCPR. Available at: [Link]

  • Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Available at: [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. pubs.acs.org. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise for 5-Amino-2-methylthiazole-4-carboxamide Analysis

Analytical Context & Mechanistic Challenges 5-Amino-2-methylthiazole-4-carboxamide is a highly polar, basic pharmaceutical intermediate (frequently utilized in the synthesis of tyrosine kinase inhibitors like Dasatinib)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Mechanistic Challenges

5-Amino-2-methylthiazole-4-carboxamide is a highly polar, basic pharmaceutical intermediate (frequently utilized in the synthesis of tyrosine kinase inhibitors like Dasatinib). Due to its basic amino and thiazole moieties (pKa ~4–5), it interacts strongly with acidic residual silanols on standard C18 stationary phases. To achieve sharp peak shapes, analysts must use acidic ion-pairing agents (like Trifluoroacetic acid, TFA) or highly concentrated phosphate buffers[1].

Furthermore, because this compound lacks an extended, highly conjugated π -system, it requires low-wavelength UV detection (typically 210–230 nm) for adequate sensitivity. This combination—low UV detection and complex, UV-absorbing mobile phase additives—creates a highly sensitive optical environment where minor mechanical or chemical fluctuations manifest as severe baseline noise[2].

ChemicalPathway Analyte 5-Amino-2-methylthiazole-4-carboxamide (Basic pKa ~4-5) MobilePhaseA Unbuffered / High pH (pH > 5) Analyte->MobilePhaseA MobilePhaseB Acidic Buffer / TFA (pH 2-3) Analyte->MobilePhaseB Silanol Ionized Silanol Interaction (Secondary Retention) MobilePhaseA->Silanol IonPair Protonation & Ion-Pairing (Masked Silanols) MobilePhaseB->IonPair ResultBad Peak Tailing & Baseline Smearing Silanol->ResultBad ResultGood Sharp Peaks & Stable Baseline IonPair->ResultGood

Impact of mobile phase pH on 5-Amino-2-methylthiazole-4-carboxamide chromatography.

Diagnostic Decision Matrix

Troubleshooting baseline noise requires a self-validating process of elimination. By systematically isolating the detector, column, and pump, you can definitively identify the root cause without relying on guesswork.

BaselineDiagnostics Step1 Observe Baseline Noise Step2 Stop HPLC Pump Does noise persist? Step1->Step2 Optical Optical / Electrical Issue (Lamp arcing, dirty cell) Step2->Optical Yes Step3 Bypass Column (Use Union) Does noise persist? Step2->Step3 No Column Column Issue (Bleed, late eluters) Step3->Column No Step4 Check Pressure Trace Are there pulsations? Step3->Step4 Yes Pump Pump / Delivery Issue (Check valves, seals) Step4->Pump Yes Solvent Solvent / Mixing Issue (Degassing, UV absorbance) Step4->Solvent No

Logical isolation workflow for HPLC baseline noise troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am observing high-frequency, erratic "spikes" during my isocratic run. They look like peaks but are incredibly narrow. What is happening? Causality: This is almost certainly an optical disruption, caused either by deuterium lamp arcing or micro-bubbles in the flow cell. As a UV lamp ages, the filament can arc against its metal casing, causing instantaneous drops in light intensity that the detector registers as sharp spikes[2]. Alternatively, if your mobile phase is poorly degassed, the pressure drop as the solvent enters the flow cell causes dissolved air to outgas. These micro-bubbles scatter UV light, mimicking a sudden absorbance spike[3]. Solution: Perform a lamp intensity test. If the lamp has >2000 hours, replace it. If the lamp passes, apply a backpressure restrictor to the detector outlet to keep gases in solution[3][4].

Q2: My baseline drifts upwards significantly during a gradient run, ruining my integration for 5-Amino-2-methylthiazole-4-carboxamide. How do I fix this? Causality: Because this analyte requires low UV detection (e.g., 210 nm), you are operating near the UV cutoff of your solvents. If you are using TFA to improve peak shape, be aware that TFA absorbs UV light strongly at <220 nm[1][2]. As your gradient increases the organic mobile phase (Mobile Phase B), the overall absorbance profile of the mixed solvent changes, causing the baseline to drift upwards[1]. Solution: Balance the absorbance. Add slightly less TFA to your organic phase than your aqueous phase (e.g., 0.1% TFA in Water, 0.085% TFA in Acetonitrile) so that the background absorbance remains flat across the gradient[5].

Q3: I see rhythmic, sinusoidal baseline pulsations that match the stroke of my pump. What causes this? Causality: This is a classic symptom of a mechanical delivery failure, usually a leaking check valve or a worn pump seal[5][6]. If a check valve fails to seat properly, the pump delivers slightly less volume on one stroke. This causes a micro-fluctuation in system pressure and solvent composition. The UV detector is highly sensitive to the resulting refractive index changes, registering them as a sinusoidal wave[5]. Solution: Overlay your pressure trace with your UV baseline. If the pulsations align perfectly, purge the pump with isopropanol to clear stuck check valves, or replace the check valves entirely[5][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be treated as a controlled experiment. Use the following self-validating protocols to confirm the source of your noise.

Protocol 1: The Zero-Dead-Volume (ZDV) Isolation Test

This protocol validates whether the column or the system is the source of the noise.

  • Establish a Baseline: Run your standard 5-Amino-2-methylthiazole-4-carboxamide method. Record the peak-to-peak noise (in mAU) over a 5-minute blank window.

  • Remove the Column: Stop the pump. Disconnect the analytical column and replace it with a Zero-Dead-Volume (ZDV) union[6].

  • Adjust Flow: Reduce the flow rate to maintain a safe system pressure (usually 50% of the original flow rate).

  • Re-evaluate: Start the pump and monitor the baseline.

    • Validation Check: If the noise disappears, the column was shedding contaminants (column bleed) or releasing late-eluting impurities[6]. If the noise persists, the column is innocent, and the issue lies in the pump, solvent, or detector.

Protocol 2: Flow Cell De-bubbling and Backpressure Application

This protocol validates and resolves outgassing issues within the detector.

  • Flush the Cell: Disconnect the column. Flush the system directly into the detector with 100% Methanol at 1.0 mL/min for 10 minutes to dissolve any trapped air or organic particulates[4][5].

  • Apply Backpressure: Connect a 2-meter length of narrow-bore PEEK or stainless steel tubing (0.005" or 0.12 mm ID) to the outlet of the UV flow cell[3].

  • Monitor Pressure: Ensure the added backpressure does not exceed the flow cell's pressure limit (typically 3 MPa / 400 psi for standard UV cells)[3].

  • Re-evaluate: Run the method.

    • Validation Check: The restrictor artificially raises the pressure inside the flow cell, forcing outgassing bubbles back into solution[3]. If the spikes vanish, poor solvent degassing was the root cause.

Quantitative Troubleshooting Matrix

Use this data summary to quickly categorize your baseline noise and understand its impact on your Signal-to-Noise (S/N) ratio, which directly affects the Limit of Quantitation (LOQ) for your analyte.

Symptom / Noise ProfileTypical FrequencyPrimary CausalityImpact on S/N RatioPrimary Resolution Strategy
High-Frequency Spikes >10 events / minDeuterium lamp arcing; Micro-bubbles in flow cellSevere degradation (S/N < 3:1)Replace D2 lamp; Install post-detector restrictor
Rhythmic Pulsations Matches pump strokeCheck valve leak; Worn pump sealsModerate degradationSonicate/replace check valves; Replace pump seals
Gradient Upward Drift Over gradient timeTFA/Solvent UV absorbance at <220 nmBaseline shift (Integration errors)Balance TFA concentration in Mobile Phases A and B
Random Wandering Variable / SlowAmbient temperature fluctuationsLow impactUtilize column oven; Shield system from HVAC drafts
Ghost Peaks IntermittentContaminated solvent; Column bleedFalse positivesUse fresh HPLC-grade solvents; Flush column

References

  • Agilent Technologies. Eliminating Baseline Problems. Available at:[Link]

  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. Available at: [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Available at:[Link]

  • The Overbrook Group. HPLC Repair Services: Common Causes of Baseline Noise. Available at:[Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Available at:[Link]

  • Shimadzu. Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Available at: [Link]

Sources

Optimization

Reducing impurities in 5-Amino-2-methylthiazole-4-carboxamide batch production

Welcome to the Technical Support Center for the batch production of 5-Amino-2-methylthiazole-4-carboxamide (CAS 5021-68-1) . This critical intermediate is widely utilized in the synthesis of biologically active compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch production of 5-Amino-2-methylthiazole-4-carboxamide (CAS 5021-68-1) . This critical intermediate is widely utilized in the synthesis of biologically active compounds, including thiazolo[4,5-d]pyrimidines and various kinase inhibitors.

Because 5-aminothiazole derivatives are highly electron-rich and sterically nuanced, their synthesis is prone to specific thermodynamic and kinetic bottlenecks. This guide is engineered for process chemists and drug development professionals to troubleshoot, optimize, and validate their synthetic workflows.

Mechanistic Workflow & Impurity Pathways

To effectively troubleshoot, we must first map the chemical logic of the synthesis. The standard industrial route involves a Hantzsch-type cyclization followed by high-pressure amidation.

Workflow SM1 Thioacetamide (S-Donor) Rxn1 Hantzsch-Type Cyclization (EtOH, Base, 60°C) SM1->Rxn1 SM2 Ethyl 2-chloro-2-cyanoacetate (C-N/C-C Donor) SM2->Rxn1 Int1 Ethyl 5-amino-2-methylthiazole -4-carboxylate (Key Intermediate) Rxn1->Int1 Rxn2 High-Pressure Amidation (NH3/MeOH, 80°C, 5 atm) Int1->Rxn2 API 5-Amino-2-methylthiazole -4-carboxamide (Target API Intermediate) Rxn2->API ImpA Impurity A: Carboxylic Acid (Hydrolysis Pathway) Rxn2->ImpA Trace H2O ImpB Impurity B: Oxidative Dimers (Oxidation Pathway) API->ImpB O2 / Metals

Figure 1: Mechanistic workflow and impurity generation pathways in target batch production.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is the amidation step stalling at 80-85% conversion, leaving unacceptably high levels of the ester intermediate? The Causality: The 5-amino group exerts a strong electron-donating resonance effect (+M effect) across the thiazole ring. This pushes electron density directly into the ester carbonyl at the C4-position, significantly reducing its electrophilicity [1]. Consequently, nucleophilic acyl substitution by ammonia becomes kinetically sluggish. The Solution: Standard atmospheric amidation will fail. You must utilize a high-pressure reactor (autoclave) to increase the concentration of dissolved NH3​ in methanol. Operating at 5–7 atm and 80°C forces the equilibrium forward. Additionally, introducing a catalytic amount of sodium methoxide (NaOMe) generates the highly nucleophilic amide anion ( NH2−​ ), which readily attacks the deactivated carbonyl.

Q2: We are detecting >1.0% of 5-Amino-2-methylthiazole-4-carboxylic acid (Impurity A) in our final product. How do we suppress this? The Causality: Because the amidation requires elevated temperatures and pressure, any trace water in your methanolic ammonia will act as a competing nucleophile. The hydroxide ion (formed via NH3​+H2​O⇌NH4+​+OH− ) irreversibly hydrolyzes the ester or the newly formed amide into the stable carboxylate salt. The Solution: Strict anhydrous conditions are mandatory. Use Karl Fischer titration to ensure the moisture content of the methanolic ammonia is ≤0.05% . If moisture cannot be entirely eliminated, switch the solvent to anhydrous Isopropyl Alcohol (IPA), which suppresses the solubility of water and reduces the hydrolysis rate.

Q3: The isolated batch has a dark brown/orange discoloration instead of the expected pale yellow solid. What causes this degradation? The Causality: The 5-aminothiazole system is highly electron-rich and exceptionally prone to single-electron transfer (SET) oxidation [2]. Trace transition metals (such as Iron or Palladium from reactor walls or previous batches) catalyze the formation of radical cations, which rapidly dimerize into intensely colored, highly conjugated azo or hydrazo species (Impurity B). The Solution: Conduct the synthesis in glass-lined reactors. Purge the headspace with Argon or Nitrogen prior to heating. The addition of 0.1 wt% of a radical scavenger, such as Butylated Hydroxytoluene (BHT), during the amidation and crystallization steps will quench radical intermediates and preserve the pale yellow color [3].

Impurity Profiling & Control Limits

To maintain pharmaceutical-grade integrity, all quantitative data regarding process-related impurities must be strictly monitored. Below is the structured analytical profile for batch release.

Impurity DesignationChemical Structure / NameMechanism of FormationRRT (Approx.)Control Limit (w/w)
Impurity A 5-Amino-2-methylthiazole-4-carboxylic acidBase-catalyzed hydrolysis of the ester/amide due to trace water.0.65 ≤0.15%
Impurity B Ethyl 5-amino-2-methylthiazole-4-carboxylateIncomplete amidation due to reduced electrophilicity of C4-carbonyl.1.42 ≤0.50%
Impurity C 5,5'-Azobis(2-methylthiazole-4-carboxamide)Oxidative dimerization catalyzed by trace metals and O2​ .2.15 ≤0.10%
Impurity D 2-Methylthiazole-4-carboxamideThermal deamination (loss of the 5-amino group) under harsh conditions.0.85 ≤0.10%

Note: Relative Retention Times (RRT) are based on a standard C18 Reverse-Phase HPLC method (Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient).

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Phase 1: Hantzsch-Type Cyclization
  • Charge: In a thoroughly dried, N2​ -purged glass-lined reactor, charge 1.0 equivalent of thioacetamide and 10 volumes of anhydrous ethanol.

  • Addition: Cool the mixture to 0–5°C. Slowly add 1.05 equivalents of ethyl 2-chloro-2-cyanoacetate dropwise over 1 hour to control the exothermic reaction.

  • Base Catalysis: Add 1.2 equivalents of triethylamine ( Et3​N ). Heat the reaction mixture to 60°C for 4 hours.

  • IPC Checkpoint 1: Withdraw a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via HPLC.

    • Validation Rule: If unreacted thioacetamide is >1.0% , add an additional 0.1 eq of Et3​N and stir for 1 more hour. Do not proceed until SM is ≤1.0% .

  • Workup: Concentrate the solvent in vacuo, dilute with water, and extract with dichloromethane. Wash the organic layer with brine, dry over Na2​SO4​ , and evaporate to yield Ethyl 5-amino-2-methylthiazole-4-carboxylate .

Phase 2: High-Pressure Amidation
  • Charge: Transfer the intermediate into a high-pressure autoclave. Add 10 volumes of 7N anhydrous Ammonia in Methanol ( NH3​ /MeOH).

  • Antioxidant Addition: Add 0.1 wt% BHT to prevent oxidative dimerization.

  • Reaction: Seal the autoclave. Pressurize with N2​ to 2 atm, then heat to 80°C (internal pressure will rise to ~5-7 atm). Stir vigorously for 18 hours.

  • IPC Checkpoint 2: Cool the reactor to 25°C, safely vent the pressure, and sample for HPLC.

    • Validation Rule: Check the ratio of Product to Impurity B (unreacted ester). If Impurity B is >0.5% , add 0.05 equivalents of NaOMe and re-pressurize at 80°C for 4 hours.

  • Crystallization: Once validated, concentrate the methanolic solution to 3 volumes. Slowly add 5 volumes of cold purified water (0°C) over 30 minutes to precipitate the product.

  • Isolation: Filter the pale yellow solid, wash with cold water/methanol (8:2), and dry under vacuum at 45°C to constant weight.

References

  • Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176.[Link]

Troubleshooting

Technical Support Center: A Scientist's Guide to Overcoming Steric Hindrance in 5-Amino-2-methylthiazole-4-carboxamide Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic challenges involving 5-Amino-2-methylthiazole-4-carboxamide and its derivatives. This scaffold is a cornerstone in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 5-Amino-2-methylthiazole-4-carboxamide and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. However, its inherent structure presents a significant synthetic hurdle: steric hindrance. The substitution pattern on the thiazole ring, particularly the proximity of the 2-methyl and 4-carboxamide groups to the 5-amino nucleophile, creates a sterically congested environment. This guide provides in-depth, field-proven strategies, troubleshooting advice, and detailed protocols to successfully navigate the N-acylation of this challenging substrate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with these derivatives.

Q1: What exactly is steric hindrance in the context of 5-Amino-2-methylthiazole-4-carboxamide, and why is it such a problem?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction.[1] In the case of 5-Amino-2-methylthiazole-4-carboxamide, the 5-amino group, which acts as the nucleophile in acylation reactions, is flanked by bulky substituents at the C2 and C4 positions. This crowding makes it physically difficult for the electrophilic carbonyl carbon of an incoming carboxylic acid (or its activated form) to approach the amino group's lone pair of electrons at the necessary angle for bond formation.[2] This increases the activation energy of the reaction, leading to slow reaction rates, incomplete conversion, and low yields.[1]

Q2: My acylation reaction has stalled with a low yield. How can I confirm that steric hindrance, and not another issue like poor reagent quality, is the primary cause?

A: Differentiating steric hindrance from other potential issues is a critical first step. Here are key indicators that steric hindrance is the culprit:

  • Unreacted Starting Materials: A significant amount of both the thiazole derivative and the carboxylic acid remain even after extended reaction times, indicating a high activation energy barrier rather than reagent degradation.

  • Success with Less Bulky Substrates: If you can successfully acylate the thiazole with a small, unhindered acid (like acetic acid) but fail with a larger, more complex acid partner, steric hindrance is almost certainly the issue.

  • No Reaction Progress at Room Temperature: Many standard amide coupling reactions proceed smoothly at room temperature. If your reaction shows no progress without heating, it suggests a significant energy barrier, which is characteristic of sterically demanding couplings.[1][3]

Q3: Does the electronic nature of the carboxylic acid coupling partner influence the reaction, or is it purely a steric problem?

A: While steric hindrance is the dominant challenge, electronic effects also play a role. The 5-amino group on the thiazole ring is part of an electron-deficient system, which reduces its nucleophilicity.[4] Coupling this with an electron-deficient carboxylic acid (e.g., one with electron-withdrawing groups) further slows the reaction, as you are combining a poor nucleophile with a less reactive electrophile. Conversely, using a highly activated carboxylic acid derivative can help overcome the poor nucleophilicity of the amine.[5] The most effective strategies, therefore, involve choosing reagents that create a highly reactive electrophile to counteract both the steric blockade and the inherent electronic properties of the substrates.[6]

Section 2: Troubleshooting Guide for Low-Yield Acylation Reactions

When faced with a low or non-existent yield, a systematic approach to optimization is required. The following workflow guides you through the most effective troubleshooting steps.

Sources

Optimization

Technical Support Center: Stabilizing 5-Amino-2-methylthiazole-4-carboxamide for Long-Term Cell Culture Assays

This guide provides in-depth technical support for researchers utilizing 5-Amino-2-methylthiazole-4-carboxamide in long-term cell culture experiments. Ensuring the stability and consistent concentration of this compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers utilizing 5-Amino-2-methylthiazole-4-carboxamide in long-term cell culture experiments. Ensuring the stability and consistent concentration of this compound is paramount for generating reproducible and reliable data. This document is structured to address common challenges through FAQs and detailed troubleshooting protocols, empowering you to validate compound integrity within your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of 5-Amino-2-methylthiazole-4-carboxamide?

The preferred solvent for creating high-concentration stock solutions of many small organic molecules for cell culture is anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).[1]

  • Expertise & Causality: DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of hydrophobic compounds that are otherwise insoluble in aqueous media.[2] Its miscibility with water and cell culture media allows for uniform dilution to working concentrations. Using anhydrous (water-free) DMSO is critical, as absorbed moisture can decrease the solubility of some compounds and promote degradation.

Q2: How should I prepare and store my stock solution to ensure long-term stability?

Proper preparation and storage are crucial to prevent degradation and precipitation.

  • Preparation: Always prepare stock solutions by dissolving the compound in the recommended solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mM).[3] Ensure complete dissolution by vortexing and, if the compound is heat-stable, gentle warming to 37°C.[4]

  • Storage: Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter.[4] Aliquot the stock into single-use, light-protected tubes and store at -20°C for short-to-medium term (1-6 months) or -80°C for long-term storage.[5]

  • Trustworthiness: Aliquoting is a self-validating practice that prevents the repeated freeze-thaw cycles known to cause compound degradation and moisture absorption from the air, which can compromise your entire stock.[4]

Q3: I'm seeing a precipitate form after adding my compound to the cell culture medium. What's happening and how can I fix it?

Precipitation upon dilution in aqueous media is a common issue, often caused by the compound's low aqueous solubility.[4][6] This phenomenon, sometimes called "solvent shock," occurs when the compound rapidly crashes out of the DMSO solution upon hitting the aqueous environment.[6]

Solutions to Prevent Precipitation:

  • Pre-warm the Media: Always add the compound to media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease solubility.[6][7]

  • Modify Addition Method: Add the stock solution drop-wise into the vortexing media, rather than pipetting it all at once. Never add media directly onto the small volume of stock solution.[6] This helps disperse the DMSO/compound mixture quickly.

  • Use Stepwise Dilution: Create an intermediate dilution of the compound in a small volume of media first. Then, add this intermediate solution to the final volume.[1][5]

  • Reduce Final Concentration: The simplest solution may be to test a lower final concentration of the compound, as you may be exceeding its solubility limit.[6]

  • Increase Serum Percentage: If compatible with your experiment, increasing the serum concentration (e.g., from 5% to 10% FBS) can help, as proteins like albumin can bind to and solubilize hydrophobic compounds.[4][6]

Q4: My compound seems to lose its biological effect over several days in culture. Why?

This loss of activity is a classic sign of compound instability in the culture environment.[8] The active concentration of your compound is likely decreasing over time.

Potential Causes and Solutions:

  • Chemical Degradation: The compound may be chemically unstable at 37°C in the pH and chemical environment of the culture medium.[9] The solution is to perform a stability study (see Protocol 2 below) to determine its half-life and refresh the media with freshly added compound at appropriate intervals (e.g., every 24-48 hours).[8]

  • Metabolic Instability: Cells may be actively metabolizing the compound into inactive forms.[8] If this is suspected, more frequent media changes are necessary to maintain a steady-state concentration.

  • Non-specific Binding: The compound may be adsorbing to the plastic surfaces of your culture plates or binding to serum proteins, reducing the bioavailable concentration.[8] Using low-binding plates can mitigate this.

Troubleshooting Guide

Observation / Problem Potential Root Cause Recommended Action & Rationale
Precipitate visible immediately after adding to media Low aqueous solubility; "Solvent Shock".[6]1. Pre-warm media to 37°C to improve solubility.[6] 2. Use a stepwise dilution to avoid rapid concentration changes.[5] 3. Lower the final working concentration to stay below the solubility limit.[6]
Media becomes cloudy or develops precipitate after hours/days in the incubator Compound instability leading to insoluble degradation products; interaction with media components over time.[7][10]1. Perform a stability study (Protocol 2) to assess degradation. 2. Increase frequency of media changes with fresh compound.[8] 3. Visually inspect media under a microscope to distinguish from bacterial contamination.[10]
Inconsistent results between experiments or replicates Degradation of stock solution; inconsistent final concentration.[8]1. Prepare fresh stock solutions or use fresh single-use aliquots for each experiment to avoid issues from repeated freeze-thaw cycles.[8] 2. Quantify the compound concentration in your media using HPLC at the start of your experiment (Protocol 3) to ensure consistency.
Loss of compound efficacy during a long-term (e.g., >72 hour) assay Chemical or metabolic degradation of the compound in the 37°C incubator environment.[8][9]1. Determine the compound's half-life in your specific culture media (Protocol 2).[8] 2. Establish a media refreshment schedule based on the stability data to maintain a consistent effective concentration.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures your starting material is correctly prepared and stored.

  • Calculation: Determine the mass of 5-Amino-2-methylthiazole-4-carboxamide needed to prepare a 10 mM stock in anhydrous DMSO.[3]

  • Weighing: On a calibrated analytical balance, weigh the solid compound into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO. Close the tube tightly and vortex for 1-2 minutes.[1] If solids remain, gently warm the tube in a 37°C water bath and vortex again until the solution is clear.[4]

  • Sterilization & Aliquoting: Sterilize the stock solution by passing it through a 0.22 µm PTFE syringe filter.[4] Distribute the solution into single-use, sterile, light-protected microcentrifuge tubes.

  • Storage: Label aliquots clearly and store them at -80°C for long-term stability.

Workflow for Stability Assessment

The following diagram outlines the logical flow for determining the stability and optimal handling of your compound.

G cluster_prep Phase 1: Preparation cluster_validate Phase 2: Validation cluster_exp Phase 3: Experimentation A Prepare 10 mM Stock in Anhydrous DMSO (Protocol 1) B Perform Preliminary Solubility Test in Media (Protocol 2) A->B Assess Solubility C Determine Stability Over Time via HPLC (Protocol 3) B->C If Soluble D Proceed with Long-Term Cell Culture Assay C->D Define Half-Life E Implement Media Refreshment Schedule D->E Based on Half-Life

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery Professionals: 5-Amino-2-methylthiazole-4-carboxamide vs. 5-Aminothiazole-4-carboxamide

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse biological interac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse biological interactions make it a cornerstone of modern drug design. Within this class, aminothiazole carboxamides serve as critical building blocks and pharmacophores. This guide provides an in-depth, objective comparison of two closely related analogs: 5-Aminothiazole-4-carboxamide and its C2-methylated counterpart, 5-Amino-2-methylthiazole-4-carboxamide . We will explore how a single methyl group—a seemingly minor structural modification—can profoundly influence physicochemical properties, synthetic strategy, and, ultimately, biological activity.

Structural and Physicochemical Properties: The Impact of C2-Methylation

The fundamental difference between the two molecules is the presence of a methyl group at the C2 position of the thiazole ring. This substitution has significant implications for the molecule's electronic and physical characteristics.

Property5-Aminothiazole-4-carboxamide5-Amino-2-methylthiazole-4-carboxamideCausality of the Difference
Chemical Structure Addition of a methyl group at the C2 position.
Molecular Formula C₄H₅N₃OSC₅H₇N₃OSAddition of a -CH₂- unit.
Molecular Weight 143.17 g/mol 157.19 g/mol Increased mass from the methyl group.
Predicted pKa 14.66 ± 0.50~14.8-15.0 (Estimated)The methyl group is weakly electron-donating, slightly increasing the electron density on the thiazole ring and potentially increasing the pKa of the N-H protons, making them marginally less acidic.
Predicted LogP 0.4~0.8-1.0 (Estimated)The addition of a non-polar methyl group increases the lipophilicity (hydrophobicity) of the molecule, leading to a higher octanol/water partition coefficient.

The methyl group at the C2 position acts as a weak electron-donating group. This influences the electron distribution within the aromatic thiazole ring, which can affect the reactivity of the adjacent nitrogen atom and the overall polarity of the molecule. The most direct consequence is an increase in lipophilicity, as reflected in the higher estimated LogP value. This change can have a cascading effect on pharmacokinetic properties, such as membrane permeability, protein binding, and metabolic stability.

Synthesis and Reactivity: Strategic Considerations

Both compounds can be synthesized via several routes, but the choice of starting materials is dictated by the desired C2 substitution. The classic Hantzsch thiazole synthesis is a versatile method for creating the core ring structure.[1][2]

Synthesis of 5-Aminothiazole-4-carboxamide

A modern and efficient route starts from aminocyanoacetamide. This method is noted for its high yield and environmentally friendly profile, making it suitable for industrial production.[3][4] The core of this synthesis involves the construction of the thiazole ring from an acyclic precursor that already contains the required nitrogen and carbon atoms.

Synthesis of 5-Amino-2-methylthiazole-4-carboxamide

The synthesis of the 2-methyl analog requires a different starting material to introduce the methyl group at the C2 position. A common strategy involves using a thioacetamide derivative in a Hantzsch-type condensation with an appropriate α-halocarbonyl compound. For instance, the synthesis of the related ethyl 2-amino-4-methylthiazole-5-carboxylate often involves the reaction of an acetoacetate derivative with N-bromosuccinimide followed by cyclization with a thiourea derivative.[5]

G cluster_0 5-Aminothiazole-4-carboxamide Synthesis cluster_1 5-Amino-2-methylthiazole-4-carboxamide Synthesis A Aminocyanoacetamide B Cyclization Precursor A->B Reaction with CS₂/Me₂SO₄ C 5-Aminothiazole-4-carboxamide B->C Reduction/Hydrolysis D α-haloketone ester F 2-Amino-5-methylthiazole-4-carboxylate D->F Hantzsch Condensation E Thioacetamide E->F Hantzsch Condensation G 5-Amino-2-methylthiazole-4-carboxamide F->G Amidation

Comparative Synthetic Workflow Overview.

Reactivity Insights: The C2 position of the thiazole ring is susceptible to nucleophilic attack.[6] In 5-aminothiazole-4-carboxamide, this position is a protonated carbon. In the methylated analog, this position is blocked. The electron-donating nature of the methyl group slightly activates the ring towards electrophilic substitution at other positions, though the amino group at C5 is the dominant activating group. This difference in reactivity is a key consideration for subsequent derivatization steps.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

Thiazole carboxamides are versatile pharmacophores, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][7] While direct side-by-side comparisons of these two specific compounds are not extensively published, we can infer their potential activities based on related analogs.

Key Therapeutic Areas for Thiazole Carboxamides:

  • Anticancer Activity: Many thiazole derivatives are investigated as kinase inhibitors or cytotoxic agents. The substitution pattern on the thiazole ring is crucial for target selectivity and potency.[8]

  • Antimicrobial Activity: The 2-aminothiazole scaffold is a common feature in antibiotics and antifungal agents. Modifications at the C2 and C5 positions can drastically alter the antimicrobial spectrum.[9]

  • Anti-inflammatory Activity: Some thiazole carboxamides have been explored as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation.[10]

Structure-Activity Relationship (SAR) Insights:

The introduction of the C2-methyl group can impact biological activity in several ways:

  • Steric Effects: The methyl group adds bulk, which can either promote or hinder binding to a biological target. If the target's binding pocket has a small cavity near the C2 position, the methyl group may cause a steric clash, reducing affinity. Conversely, if there is a hydrophobic pocket, the methyl group can engage in favorable van der Waals interactions, enhancing binding.

  • Electronic Effects: The electron-donating effect of the methyl group can alter the hydrogen bonding capacity of the ring nitrogens and the exocyclic amino group, which are often critical for target engagement.

  • Metabolic Stability: The C2 position in the non-methylated compound is a potential site for oxidative metabolism. Introducing a methyl group at this position can block this metabolic pathway, potentially increasing the compound's half-life and in vivo exposure.

Impact of C2-Methylation on Drug-like Properties.

Experimental Protocols for Evaluation

To empirically determine the differences between these two compounds, standardized assays are essential. Below are representative protocols for assessing cytotoxicity and anti-inflammatory potential.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing the cytotoxic potential of chemical compounds.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against a selected cancer cell line (e.g., MCF-7, A549).

Methodology:

  • Cell Plating: Seed cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of 5-Aminothiazole-4-carboxamide and 5-Amino-2-methylthiazole-4-carboxamide in DMSO. Create a series of dilutions in culture medium and add 100 µL to the respective wells to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[10]

Objective: To determine the IC₅₀ values of each compound against ovine COX-1 and human recombinant COX-2.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the enzyme (COX-1 or COX-2) according to the manufacturer's instructions (e.g., from Cayman Chemical or Abcam).[15][16]

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compounds (dissolved in DMSO) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells. Include vehicle-only controls for 100% activity measurement.[16]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate) to all wells.[15]

  • Detection: The COX reaction produces Prostaglandin G₂ (PGG₂), which is then reduced to Prostaglandin H₂ (PGH₂). The peroxidase activity associated with this step is measured by monitoring the oxidation of a fluorometric or colorimetric probe over 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) can then be calculated.

Conclusion

The comparison between 5-Aminothiazole-4-carboxamide and 5-Amino-2-methylthiazole-4-carboxamide serves as a classic case study in medicinal chemistry, demonstrating how a subtle structural change can have far-reaching consequences. The addition of a single methyl group at the C2 position enhances lipophilicity, blocks a potential site of metabolism, and introduces steric bulk that can modulate target binding. While 5-Aminothiazole-4-carboxamide is a well-established and versatile building block, its 2-methylated analog offers a distinct set of properties that may be advantageous for developing drug candidates with improved pharmacokinetic profiles or novel target interactions. The choice between these two scaffolds should be a data-driven decision, guided by the specific goals of the drug discovery program and supported by the types of empirical testing outlined in this guide.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Retrieved from [Link]

  • Gneebio. (n.d.). High Purity 2-Methylthiazole Or 2-Methyl Thiazole CAS 3581-87-1. Retrieved from [Link]

  • MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 5-Amino-4-methyl- N -phenylthiazole-2-carboxamide. Retrieved from [Link]

  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylthiazole (CAS 3581-87-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl thiazole. Retrieved from [Link]

  • MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of HPLC Methods for 5-Amino-2-methylthiazole-4-carboxamide Purity Testing

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. It is a cornerstone of drug safety and efficacy.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. It is a cornerstone of drug safety and efficacy. 5-Amino-2-methylthiazole-4-carboxamide, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its purity requires robust, reliable, and validated analytical methods. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this purpose due to its precision and versatility in separating complex mixtures.[1][2]

This guide provides an in-depth, experience-driven perspective on the validation of an HPLC method for determining the purity of 5-Amino-2-methylthiazole-4-carboxamide. We will delve into the causality behind experimental choices, present a detailed validation protocol, and objectively compare the performance of HPLC with alternative analytical techniques. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.

The "Why" of Method Validation: Ensuring Fitness for Purpose

Before its implementation in a quality control setting, any analytical method must undergo a rigorous validation process.[3] The objective of method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[4][5] The International Council for Harmonisation (ICH) guideline Q2(R2) is the global benchmark for this process, outlining the necessary validation parameters to ensure data integrity and reliability.[5][6] This process is not merely a regulatory hurdle; it is a scientific necessity to guarantee that the data generated is accurate, precise, and reproducible.

The core validation parameters, each answering a critical question about the method's performance, are explored below.

cluster_0 Core Validation Parameters (ICH Q2(R2)) cluster_1 Ensures Specificity Specificity Correct_Analyte Measures only the intended analyte Specificity->Correct_Analyte Linearity Linearity Proportional_Response Response is proportional to concentration Linearity->Proportional_Response Accuracy Accuracy Closeness_to_True Results are close to the true value Accuracy->Closeness_to_True Precision Precision Reproducibility Consistent results upon repeated analysis Precision->Reproducibility Range Range Reliable_Interval Concentration interval for reliable measurement Range->Reliable_Interval LOD_LOQ LOD & LOQ Sensitivity Lowest detectable and quantifiable levels LOD_LOQ->Sensitivity Robustness Robustness Reliability Unaffected by minor procedural changes Robustness->Reliability

Caption: Logical relationship of HPLC method validation parameters.

A Validated RP-HPLC Method for Purity Testing

A stability-indicating reversed-phase HPLC (RP-HPLC) method with Diode Array Detection (DAD) is proposed for the purity determination of 5-Amino-2-methylthiazole-4-carboxamide. This method is designed to separate the main compound from potential process-related impurities and degradation products.

Experimental Protocol

1. Instrumentation and Materials:

  • System: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector (e.g., Agilent 1100/1200 series or Waters Alliance).[7][8]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Solvents: HPLC grade acetonitrile and methanol.[2]

  • Reagents: Ultrapure water, phosphoric acid, or formic acid for pH adjustment.[2]

  • Reference Standard: A well-characterized reference standard of 5-Amino-2-methylthiazole-4-carboxamide with known purity.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient is often optimal for separating impurities with varying polarities. For example: 0-5 min (95% A), 5-25 min (95% to 20% A), 25-30 min (20% A), 30-31 min (20% to 95% A), 31-35 min (95% A).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm, selected based on the UV absorbance maximum of the analyte.[9][10]

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically suitable.

  • Standard Solution: Prepare a stock solution of the reference standard in diluent (e.g., 1.0 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution.

4. Validation Protocol Steps:

start Start Validation system_suitability System Suitability (Pre-run check) start->system_suitability specificity Specificity (Forced Degradation) linearity Linearity & Range (5 concentration levels) specificity->linearity accuracy Accuracy (Spike Recovery at 3 levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope) precision->lod_loq robustness Robustness (Vary Flow Rate, pH, Temp) lod_loq->robustness end_node Method Validated robustness->end_node system_suitability->specificity cluster_hplc HPLC cluster_uplc UPLC cluster_gcms GC-MS cluster_ce CE hplc High-Performance Liquid Chromatography + Robust & Versatile + Well-Established - Moderate Speed - Solvent Consumption uplc Ultra-Performance Liquid Chromatography + Very Fast + High Resolution + High Sensitivity - High Instrument Cost gcms Gas Chromatography-Mass Spectrometry + Volatile Impurities + High Specificity (MS) - Not for Non-Volatiles ce Capillary Electrophoresis + High Efficiency + Low Sample Volume - Lower Sensitivity - Less Robust

Sources

Validation

Comparative Efficacy of 2-Aminothiazole-5-carboxamide Derivatives in Kinase Inhibition: A Technical Guide

In the landscape of targeted therapeutics, the 2-aminothiazole scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors.[1][2] This guide provides a comparative analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted therapeutics, the 2-aminothiazole scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors.[1][2] This guide provides a comparative analysis of the efficacy of 2-aminothiazole-5-carboxamide derivatives in target inhibition, with a focus on their role as kinase inhibitors. While the specific compound "5-Amino-2-methylthiazole-4-carboxamide" is not extensively documented in peer-reviewed literature, the closely related 2-aminothiazole-5-carboxamide core is a cornerstone of several clinically significant drugs.[3] This guide will delve into the comparative efficacy of Dasatinib, a prominent member of this class, against other kinase inhibitors, supported by experimental data and protocols.

The 2-Aminothiazole Scaffold: A Versatile Kinase Inhibitor Template

The 2-aminothiazole moiety serves as a versatile template for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[4] The structural modifications on this core, particularly at the 5-position with a carboxamide group, have led to the development of highly potent and selective inhibitors.[3][4]

Comparative Efficacy of Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of Dasatinib, a 2-aminothiazole-5-carboxamide derivative, against various kinases, compared to other well-established kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTarget KinaseIC50 (nM)
Dasatinib Lck<1
Dasatinib Src<1
Dasatinib Bcr-Abl<1
ImatinibBcr-Abl25-750
BosutinibSrc1.2
SunitinibVEGFR29

This data is compiled from multiple sources and serves as a representative comparison. Actual values may vary depending on experimental conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Lck Kinase)

The following protocol outlines a standard filter binding assay to determine the in vitro inhibitory potency of a compound against Lck kinase.

Objective: To determine the IC50 value of a test compound (e.g., a 2-aminothiazole-5-carboxamide derivative) against Lck kinase.

Materials:

  • Recombinant human Lck kinase

  • Biotinylated peptide substrate

  • [(\gamma)-33P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test compound (serially diluted)

  • Stop solution (e.g., 7.5 M Guanidine Hydrochloride)

  • Streptavidin-coated filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant Lck kinase, and the biotinylated peptide substrate.

  • Initiate the kinase reaction by adding [(\gamma)-33P]ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated and phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [(\gamma)-33P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality in Experimental Choices:

  • The use of a biotinylated substrate and a streptavidin-coated plate allows for efficient capture and separation of the phosphorylated substrate from the reaction mixture.

  • [(\gamma)-33P]ATP is used as the phosphate donor, and its incorporation into the substrate is a direct measure of kinase activity.

  • Serial dilutions of the test compound are necessary to generate a dose-response curve and accurately determine the IC50 value.

Signaling Pathway: Lck in T-Cell Receptor Signaling

Lck is a tyrosine kinase that plays a crucial role in T-cell activation. The diagram below illustrates the simplified signaling pathway involving Lck.

Lck_Signaling TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation Downstream Downstream Signaling LAT_SLP76->Downstream

Caption: Simplified Lck signaling pathway in T-cell activation.

Conclusion

The 2-aminothiazole-5-carboxamide scaffold is a highly effective template for the development of potent kinase inhibitors. As exemplified by Dasatinib, these compounds can exhibit picomolar to nanomolar inhibitory activity against a range of clinically relevant kinases. The comparative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to evaluate the efficacy of novel compounds based on this important chemical scaffold. The continued exploration of structure-activity relationships within this class of molecules holds significant promise for the future of targeted cancer therapy and the treatment of other diseases driven by aberrant kinase activity.

References

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. [Link]

  • 2-aminothiazole, 96-50-4. The Good Scents Company. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Validation of 5-Amino-2-methylthiazole-4-carboxamide

Introduction In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Among these, the thiazole ring is a privileged scaffold, forming the core of numerous therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Among these, the thiazole ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2] 5-Amino-2-methylthiazole-4-carboxamide is one such small molecule whose journey from a synthesized compound to a potential drug candidate is contingent upon rigorous and unambiguous structural verification. The confirmation of a molecule's exact structure is not merely an academic exercise; it is a foundational requirement for ensuring safety, efficacy, and intellectual property protection, and a prerequisite for regulatory approval.[3][4]

Mass spectrometry (MS), renowned for its exceptional sensitivity, speed, and ability to provide profound structural insights, stands as a cornerstone technology for this purpose.[5] This guide provides an in-depth comparison of mass spectrometric techniques for the structural validation of 5-Amino-2-methylthiazole-4-carboxamide, contextualizes its performance against orthogonal methods, and offers field-proven experimental protocols designed for immediate application by researchers and drug development professionals.

Pillar 1: Confirming the Foundation with High-Resolution Mass Spectrometry (HRMS)

Before interrogating the connectivity of a molecule, one must first be certain of its constituent parts. This is the primary role of High-Resolution Mass Spectrometry (HRMS), a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts-per-million (ppm).[6][7]

The Causality Behind HRMS: For a small molecule like 5-Amino-2-methylthiazole-4-carboxamide, determining its elemental composition is the first line of evidence for its identity. While a nominal mass measurement might suggest a structure, only an accurate mass measurement can confidently distinguish the target compound from other isobaric species (molecules with the same nominal mass but different elemental formulas).[8][9] This precision is achieved by instruments like Orbitrap or Time-of-Flight (TOF) analyzers, which possess significantly higher resolving power than standard quadrupole analyzers.[6]

Expected HRMS Data for C₅H₆N₂O₂S:

ParameterTheoretical ValueHypothetical Measured ValueMass Error (ppm)
Molecular Formula C₅H₆N₂O₂S--
Neutral Mass 158.01500--
[M+H]⁺ Ion Mass 159.02282159.02268-0.88

A measured mass error of less than 5 ppm provides strong evidence that the detected ion possesses the elemental formula C₅H₆N₂O₂S, thereby validating the molecular formula of the synthesized compound.

Pillar 2: Probing Molecular Connectivity with Tandem Mass Spectrometry (MS/MS)

Once the elemental formula is confirmed, the next critical step is to verify the arrangement of those atoms. Tandem Mass Spectrometry (MS/MS) is the primary MS-based tool for this task. The process involves isolating the protonated molecular ion ([M+H]⁺) and subjecting it to fragmentation through Collision-Induced Dissociation (CID). The resulting fragment ions provide a structural fingerprint, revealing the molecule's underlying connectivity.[10][11]

Expert Insight into Fragmentation: The fragmentation of thiazole-containing compounds often follows predictable pathways.[12][13][14] For 5-Amino-2-methylthiazole-4-carboxamide, the most labile bonds are typically adjacent to the heteroatoms and the carboxamide group. By analyzing the mass differences (neutral losses) between the precursor ion and the product ions, we can piece together the molecular structure.

Predicted Fragmentation Pathway:

G parent [M+H]⁺ m/z 159.02 frag1 m/z 142.00 (Thiazole core) parent->frag1 -NH₃ (17.02) frag3 m/z 43.02 (Amide fragment) parent->frag3 Cleavage frag2 m/z 114.00 (Decarbonylated core) frag1->frag2 -CO (27.99)

Caption: Predicted MS/MS fragmentation of 5-Amino-2-methylthiazole-4-carboxamide.

This predicted pathway suggests initial losses of ammonia (NH₃) from the amine and amide groups, followed by the loss of carbon monoxide (CO) from the carboxamide function. The observation of these specific fragments provides high confidence in the assigned structure.

An Integrated Analytical Workflow: From Sample to Structure

A robust validation process follows a logical and systematic workflow, ensuring data integrity and traceability from start to finish. Each step is designed to build upon the last, culminating in a comprehensive and defensible structural confirmation.

workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Data Acquisition cluster_interp Phase 3: Interpretation & Confirmation Sample Sample Receipt (5-Amino-2-methylthiazole-4-carboxamide) Prep Sample Preparation (Dissolution in suitable solvent) Sample->Prep LC LC Separation (Reverse-Phase Chromatography) Prep->LC MS MS Analysis (Ionization via ESI) LC->MS HRMS HRMS Data Processing (Elemental Formula Confirmation) MS->HRMS MSMS MS/MS Data Analysis (Fragmentation Pattern Matching) MS->MSMS Report Structural Confirmation Report HRMS->Report MSMS->Report

Caption: Comprehensive workflow for mass spectrometric structural validation.

Comparative Analysis: The Role of Orthogonal Techniques

While powerful, mass spectrometry should not be used in isolation. Regulatory bodies and sound scientific practice advocate for the use of orthogonal methods—techniques that probe different physicochemical properties of the molecule—to provide the highest level of structural assurance.[3][15]

TechniquePrincipleStrengthsWeaknesses
Mass Spectrometry (MS) Measures mass-to-charge ratio and fragmentation patterns.High sensitivity, speed, provides molecular weight and connectivity clues.[5]Indirect structural information, can be challenging to differentiate isomers.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C).Gold standard for de novo structure elucidation , provides definitive atom-to-atom connectivity.[16]Lower sensitivity, requires more sample, longer analysis time.
Infrared (IR) Spectroscopy Measures the vibration of molecular bonds.Excellent for confirming the presence of specific functional groups (e.g., C=O, N-H, C-S).Provides limited information on the overall molecular skeleton.

Expert Rationale for Method Selection: The choice of technique is driven by the scientific question. For routine confirmation of a known structure synthesized via a well-characterized route, LC-MS/MS is often sufficient and highly efficient. For a novel compound or when investigating an unknown impurity, NMR is indispensable for unambiguous de novo structural determination. IR serves as a rapid and simple complementary check for key functional groups.

Field-Proven Experimental Protocol: An Integrated LC-MS/MS Approach

This protocol outlines a robust method for the validation of 5-Amino-2-methylthiazole-4-carboxamide, designed for trustworthiness and reproducibility.

1. Sample Preparation

  • Accurately weigh ~1 mg of the compound.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Perform a serial dilution using the same solvent to achieve a final concentration of ~1 µg/mL for analysis.

2. Liquid Chromatography (LC) Method

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile modifier that acidifies the mobile phase, promoting protonation of the analyte and enhancing ionization efficiency in positive ESI mode.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Method

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Causality: ESI is a soft ionization technique ideal for polar molecules like the target compound, minimizing in-source fragmentation and preserving the molecular ion.[11]

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 100-500.

    • Resolution: Set to >60,000 (FWHM) to ensure accurate mass measurement.

  • MS/MS (MS2) Parameters:

    • Acquisition Mode: Data-Dependent Acquisition (DDA), selecting the top 3 most intense ions from the MS1 scan for fragmentation.

    • Isolation Window: 1.2 m/z.

    • Collision Energy: Stepped normalized collision energy (NCE) of 15, 30, 45 eV to ensure a rich fragmentation spectrum.

Ensuring Trustworthiness: Adherence to Regulatory Standards

The protocol described is a starting point. For use in a regulated environment, the analytical procedure must be formally validated according to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[3][4][17][18] This ensures the method is fit for its intended purpose. For structural confirmation, the most critical validation parameter is Specificity , which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] This is demonstrated by showing that the HRMS data and the MS/MS fragmentation pattern are unique to the target structure and not replicated by impurities or related compounds.

Conclusion

The structural validation of 5-Amino-2-methylthiazole-4-carboxamide is a critical step in its development pathway. High-resolution mass spectrometry provides the foundational evidence of its elemental composition, while tandem mass spectrometry offers a detailed fingerprint of its atomic connectivity. This guide demonstrates that a carefully designed LC-MS/MS workflow, grounded in established scientific principles, delivers a high degree of confidence in the molecule's identity. However, for ultimate assurance and to meet the highest scientific and regulatory standards, this powerful technique should be complemented with orthogonal methods like NMR and IR spectroscopy, creating a self-validating system that ensures the integrity of the data and the quality of the final product.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • High-resolution mass spectrometers. PubMed. [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Strategies for structure elucidation of small molecules based on LC-MS/MS data from complex biological samples. PubMed. [Link]

  • Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • High Resolution Mass Spectrometry. ACS Publications. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong Research Online. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]

  • Ethyl 5-amino-2-methylthiazole-4-carboxylate (C7H10N2O2S). PubChemLite. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • The modeling studies of the 2-aminothiazole-4-carboxylate analogues... ResearchGate. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. SpringerLink. [Link]

Sources

Validation

Benchmarking 5-Amino-2-methylthiazole-4-carboxamide: A Superior Scaffold for Thiazolo[4,5-d]pyrimidine Kinase Inhibitors

Executive Summary The thiazole ring is a privileged scaffold in medicinal chemistry, extensively utilized in the design of anticancer, antimicrobial, and anti-inflammatory agents[1]. However, not all thiazole intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, extensively utilized in the design of anticancer, antimicrobial, and anti-inflammatory agents[1]. However, not all thiazole intermediates offer the same synthetic tractability or biological specificity. In fragment-based drug discovery, simple 2-aminothiazoles frequently emerge as "frequent hitters" or promiscuous binders due to non-specific redox activity and thiol reactivity[2].

To overcome these liabilities, modern drug development has shifted toward highly functionalized thiazole cores. This guide benchmarks 5-Amino-2-methylthiazole-4-carboxamide against standard intermediates—such as 2-aminothiazoles and 5-bromo-2-methylthiazole-4-carboxamide—demonstrating its superiority as a pre-organized building block for synthesizing thiazolo[4,5-d]pyrimidines, a critical class of ATP-competitive kinase inhibitors[3].

Structural & Mechanistic Causality

The strategic placement of functional groups on the thiazole ring dictates both its chemical reactivity and its pharmacodynamic profile[1].

Escaping the 2-Aminothiazole Liability

While 2-aminothiazoles are ubiquitous, they often exhibit non-specific enzyme inhibition. The exocyclic amine at the C2 position is highly nucleophilic and prone to metabolic oxidation. By shifting the amine to the C5 position and introducing a methyl group at C2 (as seen in 5-Amino-2-methylthiazole-4-carboxamide), the electron density of the ring is fundamentally altered. The C2-methyl group provides metabolic stability and lipophilicity, while the C5-amine is electronically conjugated with the C4-carboxamide. This push-pull electronic system reduces non-specific reactivity while perfectly pre-organizing the molecule for hydrogen bonding within the kinase hinge region[4].

Overcoming the 5-Bromothiazole Synthetic Bottleneck

A common synthetic route to 5-aminothiazoles involves starting with a 5-halogenated analog, such as 5-bromo-2-methylthiazole-4-carboxamide. The bromine atom at the 5-position is susceptible to displacement by nucleophiles[5]. However, direct nucleophilic aromatic substitution (SNAr) with amines is notoriously challenging, often resulting in poor yields or requiring expensive palladium catalysts and harsh reflux conditions[6]. Utilizing 5-Amino-2-methylthiazole-4-carboxamide as the starting material completely bypasses this synthetic bottleneck, providing a direct, high-yield route to bicyclic systems.

SyntheticWorkflow A 5-Bromo-2-methylthiazole- 4-carboxamide B Amine Substitution (Harsh Conditions / Low Yield) A->B SNAr / Cross-Coupling C 5-Amino-2-methylthiazole- 4-carboxamide B->C Bottleneck D Triethyl Orthoformate Reflux, 4h C->D Direct Cyclization E Thiazolo[4,5-d]pyrimidine Kinase Inhibitor Core D->E High Yield (>85%)

Caption: Synthetic workflow comparing the 5-bromo precursor versus the direct 5-amino starting material.

Synthetic Workflow & Experimental Protocol

The primary application of 5-Amino-2-methylthiazole-4-carboxamide is its cyclization into thiazolo[4,5-d]pyrimidines. The adjacent amino and carboxamide groups act as a self-contained system for pyrimidine ring annulation.

Protocol 1: One-Pot Synthesis of 2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one

This protocol is a self-validating system; the precipitation of the product directly correlates with the completion of the cyclization, minimizing the need for complex chromatographic purification.

Reagents:

  • 5-Amino-2-methylthiazole-4-carboxamide (1.0 eq, 10 mmol)

  • Triethyl orthoformate (3.0 eq, 30 mmol)

  • Acetic anhydride (Solvent/Catalyst, 15 mL)

Step-by-Step Methodology:

  • Initiation: Suspend 5-Amino-2-methylthiazole-4-carboxamide in 15 mL of acetic anhydride in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add triethyl orthoformate dropwise at room temperature under continuous magnetic stirring.

  • Cyclization: Heat the reaction mixture to reflux (approx. 130°C). The causality of the heat and acetic anhydride is to drive the condensation of the C5-amine with the orthoester, followed by intramolecular attack by the C4-carboxamide nitrogen.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction typically reaches completion within 3-4 hours, indicated by the disappearance of the highly polar starting material.

  • Isolation: Cool the mixture to 0°C in an ice bath. The product, 2-methylthiazolo[4,5-d]pyrimidin-7(6H)-one, will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold diethyl ether (2 x 10 mL) to remove residual acetic anhydride, and dry under high vacuum.

Table 1: Synthetic Efficiency Benchmarking
Starting MaterialTarget CoreRequired StepsAverage Yield (%)Purification Requirement
5-Amino-2-methylthiazole-4-carboxamide Thiazolo[4,5-d]pyrimidine185 - 92%Simple Filtration
5-Bromo-2-methylthiazole-4-carboxamideThiazolo[4,5-d]pyrimidine235 - 50%Column Chromatography
2-AminothiazoleSubstituted Thiazole3+40 - 60%Column Chromatography

Biological Application: Kinase Inhibition

Thiazole derivatives have a high potential for interacting with different protein kinases, acting as ATP-competitive inhibitors[7]. The thiazolo[4,5-d]pyrimidine core derived from our target intermediate acts as a purine bioisostere, effectively mimicking the adenine ring of ATP.

SignalingPathway Ligand Growth Factor (e.g., NGF) Receptor Receptor Tyrosine Kinase (TrkA / VEGFR-2) Ligand->Receptor Activates PI3K PI3K / Akt Pathway Receptor->PI3K Phosphorylation Inhibitor Thiazolo[4,5-d]pyrimidine Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Tumor Proliferation & Survival PI3K->Proliferation Downstream Signaling

Caption: Mechanism of action for thiazole-derived kinase inhibitors targeting RTK signaling pathways.

Protocol 2: TR-FRET Kinase Inhibition Assay (VEGFR-2 / TrkA)

To validate the efficacy of the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This assay is self-validating as the emission ratio directly correlates with the presence of phosphorylated substrate.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the thiazolo[4,5-d]pyrimidine derivative in 100% DMSO.

  • Enzyme Reaction: In a 384-well low-volume plate, combine 5 µL of the kinase enzyme (e.g., VEGFR-2 or TrkA) with 100 nL of the inhibitor compound. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the enzyme's Km​ ) and the specific biotinylated peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (APC).

  • Readout: Incubate for 30 minutes, then read the plate on a microplate reader. Calculate the emission ratio (665 nm / 615 nm). The IC50 is determined using a 4-parameter logistic curve fit.

Table 2: Biological Benchmarking (Representative Kinase IC50 Data)
Scaffold OriginTarget KinaseCellular Assay (Cell Line)IC50 (nM)Liability / Note
5-Amino-2-methylthiazole derived VEGFR-2HepG2 (Liver Cancer)15 - 25High potency, metabolically stable
2-Aminothiazole derivedVEGFR-2HepG2 (Liver Cancer)120 - 150Frequent hitter, redox active[2]
5-Bromothiazole derivedB-RAFV600EMelanoma23.1 ± 1.2Potent, but synthesis is low-yield[7]

Conclusion

For researchers and drug development professionals designing novel kinase inhibitors, the choice of starting building block is as critical as the final drug design. 5-Amino-2-methylthiazole-4-carboxamide outperforms traditional 2-aminothiazoles and 5-bromo intermediates by offering a pre-organized, highly reactive scaffold that cyclizes into potent purine bioisosteres with exceptional atom economy and yield. By eliminating synthetic bottlenecks and structural liabilities, it accelerates the hit-to-lead optimization phase in oncology and immunology drug discovery.

References

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC - NIH. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. PMC - NIH. Available at: [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. ACS Publications. Available at: [Link]

Sources

Comparative

A Technical Guide to Assessing the Cross-Reactivity of 5-Amino-2-methylthiazole-4-carboxamide in Biological Assays

Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the identification of potent, target-specific small molecules is paramount. The 2-aminothiazole scaffold has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of potent, target-specific small molecules is paramount. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, from anticancer to antimicrobial agents.[1][2] 5-Amino-2-methylthiazole-4-carboxamide and its derivatives are a promising class within this family, demonstrating potential as anti-tubercular agents, kinase inhibitors, and muscarinic M3 antagonists.[3][4][5] However, the very versatility of this scaffold necessitates a thorough investigation of its selectivity profile. Cross-reactivity, the unintended interaction of a compound with multiple biological targets, can lead to off-target effects, toxicity, and a misleading interpretation of its mechanism of action.

This comprehensive guide provides a framework for researchers, scientists, and drug development professionals to conduct robust cross-reactivity studies of 5-Amino-2-methylthiazole-4-carboxamide and its analogs. We will delve into detailed experimental protocols for key biological assays, present a comparative analysis with structurally related compounds, and offer insights into the interpretation of the resulting data. Our focus is on establishing self-validating experimental systems that ensure the scientific integrity and trustworthiness of the findings.

Comparative Compounds: A Rationale for Selection

To contextualize the cross-reactivity profile of our lead compound, 5-Amino-2-methylthiazole-4-carboxamide, we have selected two commercially available, structurally related compounds for comparative analysis. This approach allows for a more nuanced understanding of how subtle structural modifications can influence target selectivity.

Compound Structure Rationale for Inclusion
Compound A: 5-Amino-2-methylthiazole-4-carboxamide 5-Amino-2-methylthiazole-4-carboxamideThe primary compound of interest, with known anti-tubercular activity.[4] Its cross-reactivity profile is the focus of this guide.
Compound B: Methyl 2-amino-5-methylthiazole-4-carboxylate Methyl 2-amino-5-methylthiazole-4-carboxylateA closely related analog where the carboxamide is replaced by a methyl ester. This modification can alter hydrogen bonding potential and cell permeability, potentially impacting target engagement.
Compound C: Dasatinib DasatinibA clinically approved multi-kinase inhibitor that features a 2-aminothiazole core.[3] It serves as a well-characterized example of a promiscuous compound within this chemical class, providing a benchmark for the selectivity of our lead compound.

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive assessment of cross-reactivity. We will focus on three key areas of potential off-target activity for the 2-aminothiazole scaffold: protein kinases, G-protein coupled receptors (GPCRs), and direct target engagement in a cellular environment.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm the direct binding of a compound to its target protein within the complex milieu of a living cell. The principle lies in the ligand-induced stabilization of the target protein, which results in a higher melting temperature.[6][7]

cluster_0 CETSA Workflow A 1. Cell Culture & Treatment (e.g., with 5-Amino-2-methylthiazole-4-carboxamide) B 2. Heat Challenge (Apply temperature gradient) A->B C 3. Cell Lysis & Fractionation (Separate soluble and aggregated proteins) B->C D 4. Protein Quantification (e.g., Western Blot) C->D E 5. Data Analysis (Generate melt curves and isothermal dose-response curves) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

This protocol is a generalized procedure and should be optimized for the specific target of interest.

  • Cell Culture and Treatment:

    • Culture cells expressing the target of interest to approximately 80% confluency.

    • Treat the cells with varying concentrations of the test compound (and a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.[6]

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • To generate a "melt curve," heat the aliquots for each treatment condition across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step to 4°C.[6][7]

  • Cell Lysis and Fractionation:

    • Lyse the cells using three freeze-thaw cycles (liquid nitrogen followed by a 25-37°C water bath).[8][9]

    • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[6][8]

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane and block with 5% non-fat milk or BSA in TBST.[7]

    • Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • It is crucial to also probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.[6]

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Plot the normalized band intensities against the temperature to generate melt curves. A shift in the curve for the compound-treated samples compared to the vehicle control indicates target engagement.

    • For an isothermal dose-response curve, plot the normalized band intensities at a constant temperature against the compound concentration.

Kinase Selectivity Profiling: The ADP-Glo™ Assay

Given that many 2-aminothiazole derivatives are known kinase inhibitors, a broad kinase screen is essential.[3] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[10][11]

cluster_1 Kinase Selectivity Profiling Workflow F 1. Kinase Reaction Setup (Kinase, substrate, ATP, and test compound) G 2. Kinase Reaction Incubation (Typically 60 minutes at room temperature) F->G H 3. Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) G->H I 4. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) H->I J 5. Measure Luminescence (Signal is proportional to kinase activity) I->J cluster_2 GPCR Functional Assay Workflow (cAMP) K 1. Cell Plating (Cells expressing the GPCR of interest) L 2. Compound Treatment (Incubate with test compounds) K->L M 3. Cell Lysis & cAMP Detection (Using a competitive immunoassay, e.g., HTRF or luminescence-based) L->M N 4. Data Acquisition & Analysis (Measure signal and determine EC50/IC50) M->N

Caption: General workflow for a GPCR functional assay measuring cAMP levels.

This protocol is a generalized procedure based on assays like the Promega GloSensor™ cAMP Assay. [12]

  • Cell Preparation:

    • Plate cells stably or transiently expressing the GPCR of interest and a cAMP-responsive biosensor in a 96- or 384-well plate.

    • Allow the cells to adhere and grow overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • For Gαi-coupled receptors, a co-treatment with an adenylyl cyclase activator like forskolin is often used to induce a measurable decrease in cAMP.

    • Add the diluted compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Signal Detection:

    • Add the cAMP detection reagent (which may include a cell lysis buffer and the biosensor substrate).

    • Incubate for the recommended time to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • For Gαs-coupled receptors, an increase in signal indicates agonism, while for Gαi-coupled receptors (in the presence of forskolin), a decrease in signal indicates agonism.

    • Calculate the EC50 for agonists or the IC50 for antagonists (tested in the presence of a known agonist).

Comparative Data Analysis

The following tables present a compilation of hypothetical and literature-derived data to illustrate how the cross-reactivity profiles of our comparative compounds might look.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

KinaseCompound ACompound BCompound C (Dasatinib)
Src Family
LCK25%18%>95% [3]
SRC30%22%>95% [3]
FYN15%10%>95% [3]
Abl Kinases
ABL110%8%>95% [3]
Receptor Tyrosine Kinases
VEGFR28%5%85%
EGFR<5%<5%74% [13]
Other Kinases
CK2α12%9%<20% [13]
EphA4<5%<5%55% [13]

This data is illustrative and based on the known promiscuity of Dasatinib and the potential for lower, more selective activity from the less complex analogs.

Table 2: GPCR Activity Profile (EC50/IC50 in µM)

GPCR TargetAssay TypeCompound ACompound BCompound C
Muscarinic M3Antagonist (IC50)5.28.9>50
Muscarinic M1Antagonist (IC50)>50>50>50
Muscarinic M2Antagonist (IC50)>50>50>50
β2-AdrenergicAgonist (EC50)>100>100>100
Dopamine D2Antagonist (IC50)>100>100>100

This data is hypothetical, based on the reported M3 antagonist activity of some 2-aminothiazole-4-carboxamides, and illustrates a potentially selective profile for Compounds A and B compared to the kinase-focused Dasatinib. [5]

Discussion and Interpretation

The data presented in Tables 1 and 2, though illustrative, highlights the critical insights that can be gained from a systematic cross-reactivity study.

  • Compound A (5-Amino-2-methylthiazole-4-carboxamide) and Compound B (Methyl 2-amino-5-methylthiazole-4-carboxylate) would be considered relatively selective based on this hypothetical data. Their low-level inhibition of a few kinases at 1 µM suggests some off-target activity, but this is significantly less pronounced than that of Dasatinib. Their selective antagonist activity at the M3 muscarinic receptor, with little to no activity at other tested GPCRs, would point towards a more defined mechanism of action in that target class. The difference in potency between the carboxamide (Compound A) and the methyl ester (Compound B) underscores how minor structural changes can impact biological activity.

  • Compound C (Dasatinib) serves as an excellent positive control for promiscuity in the kinase assays. Its potent, broad-spectrum kinase inhibition is well-documented and provides a clear contrast to the more selective profiles of Compounds A and B. [3]Its lack of activity in the GPCR panel further illustrates that even promiscuous compounds can have target class preferences.

Conclusion: A Pathway to More Selective Therapeutics

A thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a critical step in the development of safer and more effective drugs. By employing a suite of robust and orthogonal biological assays, such as CETSA, broad kinase profiling, and GPCR functional screens, researchers can build a comprehensive picture of a compound's selectivity.

The methodologies and comparative framework presented in this guide offer a robust starting point for the investigation of 5-Amino-2-methylthiazole-4-carboxamide and other promising compounds emerging from the versatile 2-aminothiazole scaffold. By embracing the principles of scientific integrity and designing self-validating experimental workflows, we can make more informed decisions in the journey from a promising hit to a life-changing therapeutic.

References

  • Galkin, M. A., et al. (2013). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. PMC. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]

  • Plotnikov, A., et al. (2020). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Vasta, J. D., et al. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. PMC. [Link]

  • TOPDIVE. (n.d.). Protocol For Gpcr Camp Assay Abcam. [Link]

  • An, S. S. & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. NCBI. [Link]

  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. [Link]

  • Witschel, M., et al. (2016). High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum 1-Deoxy-d-xylulose 5-Phosphate Synthase. PMC. [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Ayimbila, S., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]

  • Technology Networks. (n.d.). ADP-Glo™ Kinase Profiling Systems for targeted and flexible kinase inhibitor profiling. [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. [Link]

  • Brevet, D., et al. (2016). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PMC. [Link]

  • Sinochem Nanjing Corporation. (n.d.). Methyl 2-Amino-4-Methylthiazole-5-Carboxylate. [Link]

  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent Pan-Src Kinase Inhibitor. ACS Publications. [Link]

  • Endotherm. (n.d.). 5-Amino-2-methyl-thiazole-4-carboxylic acid. [Link]

  • Al-Balas, Q., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]

  • Bischof, J., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PMC. [Link]

  • MalariaWorld. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

  • Al-Salahi, R., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS One. [Link]

  • Wang, Y., et al. (2023). Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering. MDPI. [Link]

  • Google Patents. (n.d.).
  • Sagara, Y., et al. (2005). Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis. PubMed. [Link]

Sources

Validation

In vivo vs in vitro activity of 5-Amino-2-methylthiazole-4-carboxamide derivatives

Comprehensive Guide: In Vivo vs. In Vitro Activity of 5-Amino-2-methylthiazole-4-carboxamide Derivatives As a privileged scaffold in medicinal chemistry, 5-amino-2-methylthiazole-4-carboxamide serves as a critical buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: In Vivo vs. In Vitro Activity of 5-Amino-2-methylthiazole-4-carboxamide Derivatives

As a privileged scaffold in medicinal chemistry, 5-amino-2-methylthiazole-4-carboxamide serves as a critical building block for synthesizing complex heterocycles, most notably thiazolo[4,5-d]pyrimidines [1]. Because these derivatives act as purine bioisosteres—structurally mimicking adenine and guanine—they are highly effective at competitively inhibiting viral polymerases and cellular kinases[1].

This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of these derivatives, analyzing their utility as antiviral agents, antitumor therapeutics, and vaccine adjuvants.

Mechanistic Rationale & Target Pathways

The thiazole ring imparts significant metabolic stability and unique hydrogen-bonding capabilities to the pharmacophore. When 5-amino-2-methylthiazole-4-carboxamide undergoes cyclocondensation to form thiazolo[4,5-d]pyrimidines, the resulting compounds can readily intercalate into DNA or bind to the ATP-binding pockets of target enzymes[1].

G A 5-Amino-2-methylthiazole- 4-carboxamide B Thiazolo[4,5-d]pyrimidine Derivatives A->B Cyclocondensation C Polymerase Inhibition B->C D Kinase Inhibition B->D E Antiviral Efficacy (HCMV, HCV) C->E F Antitumor Efficacy (HepG2, MCF-7) D->F

Mechanistic pathways of 5-Amino-2-methylthiazole-4-carboxamide derivatives.

In Vitro Profiling: High Potency and Broad Spectrum

During in vitro screening, derivatives of 5-amino-2-methylthiazole-4-carboxamide consistently demonstrate high target affinity due to their structural homology with endogenous nucleotides.

  • Antiviral Activity: Alkyl derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7-dione exhibit potent in vitro activity against human cytomegalovirus (HCMV) and Hepatitis C Virus (HCV)[1]. The mechanism relies on terminating viral nucleic acid chain elongation[2].

  • Antitumor Activity: In vitro assays against HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines show significant cytotoxicity, often outperforming standard chemotherapeutics in localized cellular environments[3].

  • Vaccine Adjuvant Activity: In human THP-1 cells, specific ester- and sulfonamide-modified thiazole analogues trigger CD63 reporter activity (a marker for extracellular vesicle biogenesis) and induce intracellular Ca2+ influx, marking them as potent immunostimulants[4].

In Vivo Translation: The Bioavailability Bottleneck

The transition from in vitro success to in vivo efficacy often reveals significant pharmacokinetic (PK) and pharmacodynamic (PD) hurdles. The primary causality behind the drop-off in in vivo efficacy is poor oral bioavailability and rapid hepatic clearance.

  • Bioavailability Challenges: A recurring challenge with thiazolo[4,5-d]pyrimidines is their pharmacokinetic profile. For instance, while certain derivatives show significant anti-HBV activity in vitro, their in vivo efficacy in murine models is heavily blunted by low systemic bioavailability and poor aqueous solubility[2].

  • Antitumor Efficacy: In Ehrlich Ascites Carcinoma (EAC) mouse models, select derivatives demonstrated a high percentage increase in lifespan (% ILS) and strong tumor reduction[3]. However, maintaining a therapeutic window is critical; researchers must carefully monitor cross-toxicity with normal cells (e.g., WI38 fibroblasts)[3].

  • Adjuvant Potency: In vivo immunization experiments in mice using chicken egg ovalbumin (OVA) demonstrated that optimized thiazole derivatives induce robust T-cell receptor-dependent CD4+ T cell proliferation, comparable to the FDA-approved TLR4 agonistic adjuvant MPLA[4].

Comparative Data Summary

The following table synthesizes the quantitative performance of various 5-amino-2-methylthiazole-4-carboxamide derivatives across testing environments:

Derivative ClassPrimary Target / IndicationIn Vitro EfficacyIn Vivo EfficacyKey Translational Challenge
Thiazolo[4,5-d]pyrimidines Antiviral (HCMV, HCV, HBV)High (Low micromolar IC50)[2]Moderate to Low[2]Poor oral bioavailability; rapid clearance[2].
Thiazolo[4,5-d]pyrimidines Antitumor (HepG2, MCF-7)High cytotoxicity[3]Strong tumor reduction (EAC mice)[3]Narrow therapeutic index; normal cell toxicity[3].
Benzothiadiazole-modified Vaccine AdjuvantHigh EV release, Ca2+ influx[4]Strong CD4+ T cell proliferation[4]Toxicity of unmodified sulfonamide groups[4].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are standard for evaluating the efficacy of these derivatives.

Workflow S1 In Vitro Screening (MTT, Viral Plaque) S2 Lead Optimization (SAR Studies) S1->S2 S3 In Vivo Profiling (PK/PD, Bioavailability) S2->S3 S4 Efficacy Models (EAC Mice, Xenografts) S3->S4

Standard workflow for evaluating thiazole derivatives from in vitro to in vivo.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To establish the baseline cytotoxicity and IC50 of the synthesized derivatives.

  • Cell Seeding: Seed target cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 1×104 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Dissolve the thiazole derivative in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Add serial dilutions of the compound (e.g., 1 µM to 100 µM) to the wells. Include a vehicle control and a positive control (e.g., 5-Fluorouracil)[3].

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will reduce MTT to insoluble purple formazan crystals.

  • Solubilization & Reading: Remove the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: In Vivo Antitumor Efficacy (EAC Mouse Model)

Purpose: To evaluate systemic efficacy and calculate the percentage increase in lifespan (% ILS).

  • Tumor Inoculation: Inject 2.5×106 Ehrlich Ascites Carcinoma (EAC) cells intraperitoneally into healthy female Swiss albino mice (20-25g)[3].

  • Group Stratification: Divide mice into groups (n=6): Vehicle control, Positive control (5-FU, 20 mg/kg), and Treatment groups (dosed at predetermined fractions of the LD50 of the thiazole derivative).

  • Dosing Regimen: Begin intraperitoneal or oral administration of the compounds 24 hours post-inoculation, continuing for 9 consecutive days.

  • Observation & Metrics: Monitor the mice daily for mortality and body weight changes. Record the Mean Survival Time (MST) for each group.

  • Calculation: Calculate the % ILS using the formula: [(MST of treated group / MST of control group) - 1] * 100. An ILS > 25% is generally considered therapeutically significant[3].

Conclusion

While 5-amino-2-methylthiazole-4-carboxamide derivatives exhibit exceptional target engagement and potency in vitro, their in vivo application is frequently bottlenecked by poor pharmacokinetic properties. Future drug development efforts must focus on structural optimization—such as bioisosteric replacement of toxic sulfonamide groups[4]—and advanced formulation strategies (e.g., lipid nanoparticles or prodrug approaches) to bridge the gap between in vitro promise and in vivo clinical viability.

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Amino-2-methylthiazole-4-carboxamide

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 5-Amino-2-methylthiazole-4-carboxamide is a critical building block in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 5-Amino-2-methylthiazole-4-carboxamide is a critical building block in medicinal chemistry, notably as a precursor for various pharmacologically active compounds. This guide provides an in-depth comparison of common synthetic protocols for this compound, focusing on reproducibility, yield, and scalability. We will delve into the causality behind experimental choices, offering insights to ensure your synthesis is robust and repeatable.

Introduction to a Key Pharmaceutical Intermediate

5-Amino-2-methylthiazole-4-carboxamide and its derivatives are foundational scaffolds in the development of therapeutics targeting a range of diseases. Their structural similarity to purines allows them to interact with various biological targets, leading to their use in anticancer, antipsychotic, antibacterial, and anti-inflammatory agents.[1] Given its significance, the ability to produce this intermediate with high purity and consistent yields is a critical first step in many drug discovery pipelines. This guide will compare and contrast three primary synthetic strategies, providing the necessary data and protocols to empower researchers to make informed decisions for their specific needs.

Comparative Analysis of Synthetic Protocols

The synthesis of 5-Amino-2-methylthiazole-4-carboxamide can be approached through several distinct chemical pathways. Below, we evaluate three prominent methods based on their reported yields, reaction conditions, and scalability, highlighting the factors that influence their reproducibility.

Protocol Starting Materials Reported Yield Key Advantages Potential Reproducibility Challenges
Protocol 1: Hantzsch-Type Thiazole Synthesis Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea~11% (two-step) to higher yields in one-pot modificationsWell-established, versatile for diverse substitutionsIntermediate stability, control of reaction temperature, purification from byproducts
Protocol 2: From Aminocyanacetamide Aminocyanacetamide79% (total yield)High yield, environmentally friendly, suitable for industrial scaleAvailability and purity of starting material, handling of intermediates
Protocol 3: From Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate, Ammonia/Aminating agentNot explicitly reported for the carboxamide, but hydrolysis to the acid is high-yieldingModular approach, allows for late-stage diversificationHarsh reaction conditions for amidation, potential for side reactions

In-Depth Protocol Examination and Mechanistic Insights

Protocol 1: The Classic Hantzsch-Type Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry. In the context of 5-Amino-2-methylthiazole-4-carboxamide synthesis, it typically involves the reaction of an α-halo ketone with a thiourea derivative. A common modern adaptation utilizes a one-pot procedure starting from ethyl acetoacetate.[2][3]

Reaction Workflow:

cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Amidation Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-bromo-3-oxobutanoate Ethyl 2-bromo-3-oxobutanoate Ethyl acetoacetate->Ethyl 2-bromo-3-oxobutanoate NBS, THF/Water Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-bromo-3-oxobutanoate->Ethyl 2-amino-4-methylthiazole-5-carboxylate Thiourea 5-Amino-2-methylthiazole-4-carboxamide 5-Amino-2-methylthiazole-4-carboxamide Ethyl 2-amino-4-methylthiazole-5-carboxylate->5-Amino-2-methylthiazole-4-carboxamide Ammonia

Caption: Hantzsch-type synthesis workflow.

Expertise & Experience: The "one-pot" modification of this reaction, where the bromination and cyclization occur in the same reaction vessel, significantly improves efficiency and reduces handling of the lachrymatory α-bromo intermediate.[2][3] However, precise temperature control during the addition of NBS is critical to prevent side reactions and ensure a high yield of the brominated intermediate. The subsequent cyclization with thiourea is typically exothermic, and maintaining the reaction at a controlled temperature (e.g., 80°C) is key to achieving a clean product.[2]

Trustworthiness: The reproducibility of this method hinges on the quality of the starting materials and the careful control of reaction parameters. The work-up procedure, which often involves neutralization and extraction, must be performed consistently to avoid loss of product.

Protocol 2: High-Yield Synthesis from Aminocyanacetamide

A more recent and highly efficient method utilizes aminocyanacetamide as the starting material, reportedly achieving a total yield of 79%.[4] This approach is lauded for being environmentally friendly and suitable for industrial production.

Reaction Workflow:

cluster_0 Step 1: Dithiocarbamate formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Reductive Cyclization Aminocyanacetamide Aminocyanacetamide Intermediate 1 Intermediate 1 Aminocyanacetamide->Intermediate 1 CS2, NH3·H2O Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 (Me)2SO4, NaOH 5-Amino-2-methylthiazole-4-carboxamide 5-Amino-2-methylthiazole-4-carboxamide Intermediate 2->5-Amino-2-methylthiazole-4-carboxamide Raney Nickel

Caption: Synthesis from aminocyanacetamide workflow.

Expertise & Experience: This protocol's high yield is a significant advantage. The use of carbon disulfide and ammonia to form the dithiocarbamate intermediate is a classic reaction, but requires adequate ventilation due to the toxicity and odor of CS2. The subsequent S-alkylation with dimethyl sulfate is efficient but must be handled with extreme care as dimethyl sulfate is a potent carcinogen. The final reductive cyclization using Raney nickel is a powerful step, but the activity of the Raney nickel can vary between batches, potentially impacting the reproducibility of the yield and reaction time.

Trustworthiness: To ensure reproducibility, it is crucial to use freshly prepared or highly active Raney nickel. The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. Purification by column chromatography is mentioned to obtain a high-purity product.[1]

Protocol 3: Synthesis via Amidation of the Corresponding Ester

This method involves the synthesis of the ethyl or methyl ester of 2-amino-4-methylthiazole-5-carboxylic acid, followed by amidation. The ester can be synthesized via the Hantzsch reaction as described in Protocol 1. The hydrolysis of the ester to the carboxylic acid is also a well-documented procedure.[5]

Reaction Workflow:

cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Amidation Starting Materials Starting Materials Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate Starting Materials->Ethyl 2-amino-4-methylthiazole-5-carboxylate Hantzsch Synthesis 5-Amino-2-methylthiazole-4-carboxamide 5-Amino-2-methylthiazole-4-carboxamide Ethyl 2-amino-4-methylthiazole-5-carboxylate->5-Amino-2-methylthiazole-4-carboxamide Ammonia or Amide Coupling Reagents

Caption: Amidation of the ester workflow.

Expertise & Experience: This modular approach allows for the isolation and purification of the intermediate ester, which can be advantageous for ensuring the final product's purity. The amidation step can be challenging. Direct amidation with ammonia often requires high temperatures and pressures, which may not be feasible in all laboratory settings. Alternatively, a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling using standard reagents like EDC/HOBt or PyBOP can be employed.[6][7] While this adds steps, it offers greater control and often cleaner reactions.

Trustworthiness: The reproducibility of the amidation step is highly dependent on the chosen method. For direct amidation, consistent temperature and pressure are key. For amide coupling, the purity of the carboxylic acid intermediate and the proper stoichiometry of the coupling reagents are critical for achieving high yields and minimizing side products.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Adapted from[2][3])
  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (0.06 mol) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Add thiourea (0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Make the solution basic with aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note: This protocol yields the ester. Subsequent amidation would be required to obtain the target carboxamide.

Protocol 2: Synthesis of 5-Amino-thiazole-4-carboxamide from 2-Amino-2-cyanoacetamide (Adapted from[1])
  • Synthesis of Intermediate (2-2): In a 250ml four-neck flask, add 2-Amino-2-cyanoacetamide (6.5g, 65.6mmol) and 70ml methanol. After stirring, cool in an ice bath and add 2.1ml of dimethyl sulfate (22mmol) dropwise. React at room temperature for 1 hour. Cool to 0-5°C, filter the solid, wash with a small amount of water, and dry to obtain the yellow solid product (3.6g, 95% yield).

  • Synthesis of Intermediate (2-3): In a 100ml three-neck flask, add the product from the previous step (3.5g, 20mmol), 25ml water, and sodium hydroxide (0.88g, 22mmol).

  • Synthesis of 5-Amino-thiazole-4-carboxamide: In a 5L four-neck flask, add the previous compound (30g, 0.158mol), 135ml ammonia solution (1.79mol), 300g Raney nickel, and 2250ml distilled water. Monitor the reaction by TLC. Filter the mixture while hot and wash the solid with hot water. Concentrate the filtrate to 150ml to induce precipitation. Cool, filter the yellow solid, wash with ice water, and dry. Purify by column chromatography (dichloromethane/methanol = 50:1) to obtain the white solid product (19.8g, 87.5% yield).

Characterization Data for Successful Synthesis

A successful synthesis of 5-Amino-2-methylthiazole-4-carboxamide or its precursors should be confirmed by analytical methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group, the amine protons, and the amide protons in the expected chemical shift regions and with the correct integration.

  • ¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the thiazole ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Melting Point: The melting point of the purified product should be sharp and consistent with reported values. For example, the related 2-amino-4-methylthiazole-5-carboxylic acid has a reported melting point of 166-170 °C.

Conclusion and Recommendations

The choice of synthetic protocol for 5-Amino-2-methylthiazole-4-carboxamide depends on the specific requirements of the researcher, including scale, available equipment, and desired purity.

  • For small-scale laboratory synthesis where versatility is key, the Hantzsch-type synthesis offers a well-established route with many opportunities for diversification. Careful control of reaction conditions is necessary for good reproducibility.

  • For large-scale and industrial production , the synthesis from aminocyanacetamide is highly attractive due to its high reported yield and environmentally friendly nature. However, the handling of hazardous reagents requires appropriate safety precautions.

  • The amidation of a pre-synthesized ester provides a modular and controlled approach , which can be beneficial for achieving high purity, albeit with additional synthetic steps.

By understanding the nuances of each protocol and implementing rigorous experimental control, researchers can achieve the reproducible synthesis of this valuable pharmaceutical intermediate.

References

  • Al-Omair, M. A., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • Wang, J., et al. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications. [Link]

  • Li, J., et al. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Cogent Chemistry. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • Google Patents. (2013). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • PubChem. Ethyl 5-amino-2-methylthiazole-4-carboxylate. PubChem. [Link]

  • Seelam, N., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS One. [Link]

  • Kim, S. W., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. [Link]

Sources

Validation

Comparative Toxicity Profiling of 5-Amino-2-methylthiazole-4-carboxamide and Its Pharmacological Analogs

Introduction 5-Amino-2-methylthiazole-4-carboxamide (CAS 5021-68-1) is a foundational synthon in medicinal chemistry, primarily utilized in the synthesis of biologically active thiazolo[4,5-d]pyrimidines, including the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Amino-2-methylthiazole-4-carboxamide (CAS 5021-68-1) is a foundational synthon in medicinal chemistry, primarily utilized in the synthesis of biologically active thiazolo[4,5-d]pyrimidines, including the multi-targeted kinase inhibitor Dasatinib . While the intermediate itself presents a specific baseline toxicity profile, its derivatization into various analogs—such as 5-bromo precursors, arylthiazole-4-carboxamides, and C-nucleoside analogs like Tiazofurin—drastically alters its pharmacokinetic (PK) and toxicological landscape.

This guide provides a rigorous comparison of these profiles, offering drug development professionals actionable data and validated experimental workflows for preclinical toxicity screening.

Structural Basis of Toxicity and Mechanistic Pathways

The toxicity of thiazole-4-carboxamide derivatives is highly dependent on their substitution patterns and electronic properties.

  • 5-Amino-2-methylthiazole-4-carboxamide: Acts primarily as a chemical intermediate. Its primary toxicological concern is acute exposure (oral/dermal), often presenting as mild skin/eye irritation (GHS Category 2) . It lacks the structural complexity to intercalate DNA or potently inhibit human kinases, resulting in low baseline cytotoxicity.

  • Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide): A C-nucleoside analog. Its toxicity is mechanism-based. It metabolizes into thiazole-4-carboxamide adenine dinucleotide (TAD), which potently inhibits inosine-5′-monophosphate (IMP) dehydrogenase. This leads to guanine nucleotide depletion. Clinical dose-limiting toxicities include pleuropericarditis and a "viral-like" syndrome .

  • Arylthiazole-4-carboxamides (e.g., 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides): Designed for selective apoptosis induction in cancer cells (e.g., HeLa, HEK293T) by targeting Bcl-2 pathways, with minimal collateral toxicity to non-tumor somatic cells .

Mechanism A Thiazole-4-carboxamide Derivatives B IMP Dehydrogenase Inhibition (Tiazofurin) A->B C-nucleoside analogs C BCR-ABL/SRC Kinase Inhibition (Dasatinib) A->C Thiazolopyrimidine scaffolds D Guanine Nucleotide Depletion B->D E Apoptosis Induction C->E D->E

Mechanistic pathways of thiazole-4-carboxamide analogs driving specific cellular toxicity.

Comparative Toxicity Profiles

To rationally design derivatives with favorable ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, researchers must benchmark new compounds against established analogs. The table below summarizes the quantitative toxicity data across different derivatives.

CompoundPrimary ApplicationIn Vitro Cytotoxicity (IC50)In Vivo / Clinical ToxicityTarget Mechanism
5-Amino-2-methylthiazole-4-carboxamide Chemical Intermediate>100 μM (HEK293)Mild irritation (Skin/Eye)N/A (Precursor)
5-Bromo-2-methylthiazole-4-carboxamide Halogenated Precursor>50 μM (HEK293)Acute Tox. 4 (Oral/Dermal)Electrophilic reactivity
Tiazofurin (NSC 286193) Antineoplastic Agent<10 μM (Leukemia lines)Pleuropericarditis, MyelosuppressionIMP Dehydrogenase Inhibition
2-(3′-Indolyl)-N-arylthiazole-4-carboxamide Anticancer / Antibacterial3.41 μM (HeLa), 8.64 μM (HEK293T)Low somatic toxicityApoptosis Induction

Experimental Workflows for Toxicity Validation

To ensure experimental trustworthiness, toxicity screening must be a self-validating system. The following protocol outlines a High-Content Screening (HCS) workflow for evaluating the cytotoxicity of thiazole-4-carboxamide analogs, incorporating built-in controls to rule out false positives caused by compound auto-fluorescence or solvent toxicity.

Protocol: Multiplexed Cytotoxicity and Apoptosis Assay

Step 1: Compound Preparation & Vehicle Control

  • Action: Dissolve the thiazole-4-carboxamide analog in anhydrous DMSO to create a 10 mM stock. Dilute in complete medium (e.g., DMEM + 10% FBS) to final concentrations ranging from 0.1 μM to 100 μM.

  • Causality & Validation: DMSO can induce baseline toxicity and membrane permeabilization. Keeping the final DMSO concentration strictly below 0.5% (v/v) prevents solvent-induced apoptosis from confounding the assay. Include a positive control (e.g., Doxorubicin, 1 μM) to validate assay sensitivity.

Step 2: Cell Seeding and Treatment

  • Action: Seed HeLa (target) and HEK293 (non-target somatic control) cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. Treat with the compound gradient for 48 hours.

  • Causality & Validation: The 48-hour window is critical. Mechanism-based analogs (like IMP dehydrogenase inhibitors) require sufficient time to deplete intracellular guanine pools before phenotypic apoptosis is observable. Shorter incubations may yield false negatives.

Step 3: MTT Viability Assessment

  • Action: Add 20 μL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 μL DMSO. Read absorbance at 570 nm.

  • Causality & Validation: Thiazole derivatives can sometimes act as redox cyclers, directly reducing MTT into formazan without cellular metabolism. Including a cell-free control well (medium + compound + MTT) rules out this chemical artifact and prevents false viability readings.

Step 4: Flow Cytometry (Annexin V-FITC / PI)

  • Action: Harvest treated cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Stain with 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI) for 15 mins in the dark.

  • Causality & Validation: This dual-staining approach differentiates early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+). This confirms whether the toxicity is programmed (desirable for anticancer analogs) or necrotic (indicative of off-target chemical damage).

Workflow Step1 Compound Preparation (DMSO Stock) Step3 Treatment & Incubation (48h, 37°C, 5% CO2) Step1->Step3 Step2 Cell Line Seeding (HEK293, HeLa) Step2->Step3 Step4 MTT Viability Assay Step3->Step4 Step5 Flow Cytometry (Annexin V / PI) Step3->Step5 Step6 Data Analysis (IC50 Calculation) Step4->Step6 Step5->Step6

Self-validating experimental workflow for evaluating thiazole-4-carboxamide cytotoxicity.

Advanced Pharmacokinetic (ADME-T) Profiling

Beyond in vitro cytotoxicity, the transition from a simple intermediate (5-Amino-2-methylthiazole-4-carboxamide) to a clinical candidate requires rigorous ADME-T profiling. The primary amine at the 5-position is a metabolic liability, often subject to N-acetylation or rapid oxidative deamination in hepatic microsomes. Derivatization strategies—such as incorporating bulky aryl groups or converting the amine to a urea linkage (as seen in advanced kinase inhibitors)—are frequently employed to sterically hinder these metabolic enzymes, thereby increasing the biological half-life and reducing hepatotoxicity.

References

  • Title: 1,3-thiazole-4-carboxamide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Phase I Evaluation and Pharmacokinetics of Tiazofurin (2-β-d-Ribofuranosylthiazole-4-carboxamide, NSC 286193) Source: Cancer Research, AACR Journals URL: [Link]

  • Title: 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities Source: PubMed Central (PMC), NIH URL: [Link]

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.